4-Phenylazepane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-phenylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFAMJWMHXXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7500-40-5 | |
| Record name | 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7500-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Phenylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Phenylazepane hydrochloride, a key heterocyclic compound that serves as a foundational scaffold in the development of various therapeutic agents, notably within the class of opioid analgesics. This document synthesizes critical information regarding its chemical identity, structural features, and expected spectroscopic characteristics. While detailed experimental data for this specific compound is not extensively available in public literature, this guide provides expected properties based on the analysis of its structural motifs and data from closely related analogues. Furthermore, it outlines general methodologies for its synthesis, purification, and analysis, offering a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on the azepane framework.
Introduction: The Azepane Scaffold in Medicinal Chemistry
The seven-membered azepane ring is a significant heterocyclic motif in medicinal chemistry, prized for its conformational flexibility which allows for diverse spatial arrangements of substituents. The introduction of a phenyl group at the 4-position of the azepane ring, as seen in 4-Phenylazepane, creates a chiral center and provides a key structural element for interaction with biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to pharmaceutical formulation and biological testing. 4-Phenylazepane is recognized as the parent structure for a series of opioid analgesics, highlighting its importance as a pharmacophore.[1]
Chemical Identity and Structure
A clear definition of the molecule's identity is paramount for any scientific investigation. The fundamental details of this compound are summarized below.
Nomenclature and Identifiers
For unambiguous identification, a compound is assigned various names and registry numbers.
| Parameter | Value |
| IUPAC Name | 4-phenylazepane;hydrochloride[2] |
| CAS Registry Number | 7500-40-5[2] |
| Molecular Formula | C₁₂H₁₈ClN[2] |
| Molecular Weight | 211.73 g/mol [2][3] |
| Parent Compound | 4-Phenylazepane[1] |
Structural Representation
The molecular structure of this compound consists of a seven-membered azepane ring with a phenyl group attached at the 4-position. The nitrogen atom of the azepane ring is protonated, forming a hydrochloride salt.[2] This structure possesses a chiral center at the C4 position.[2]
Synthesis and Purification
General Synthetic Strategy
A common approach involves the construction of the azepane ring through cyclization reactions. One plausible route, based on the synthesis of related azepane derivatives, could involve the use of cyclic imine intermediates.[2] The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported, showcasing a method for creating seven-membered heterocyclic rings with stereocontrol.[4][5] Palladium-catalyzed [4+3] cycloaddition reactions have also been developed for the enantioselective synthesis of tetrahydroazepines, offering another advanced strategy.[6]
Conceptual Synthetic Workflow:
Purification Protocol
Purification of the final product is critical to ensure its suitability for research and development. A general protocol for the purification of a hydrochloride salt of an organic base is provided below.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Protic solvents like ethanol or methanol, or a mixture with water, are often good starting points.[7]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Physical and Chemical Properties
The physical and chemical properties of a compound are essential for its handling, formulation, and understanding its behavior in various systems.
| Property | Value/Expected Characteristics |
| Physical State | Solid[3] |
| Melting Point | Data not available in searched literature. A reference table for melting points of various compounds is available.[8] |
| Boiling Point | Data not available in searched literature. A reference table for boiling points of various compounds is available.[8] |
| Solubility | Expected to be soluble in polar protic solvents such as water, methanol, and ethanol due to its hydrochloride salt form.[7][9][10] Solubility in various organic solvents would need to be experimentally determined. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7-8 ppm. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region (likely 1-4 ppm). The N-H protons of the hydrochloride salt will likely appear as a broad singlet.[2] The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the phenyl ring (typically 120-140 ppm) and the carbons of the azepane ring (aliphatic region).[2] The number of distinct signals will depend on the symmetry of the molecule.
General Protocol for NMR Sample Preparation:
-
Weigh a small amount of the this compound sample (typically 5-10 mg).
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.
-
Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak corresponding to the free base (C₁₂H₁₇N, MW: 175.27 g/mol ) would be expected.[1] Common fragmentation patterns for amines include alpha-cleavage, leading to the loss of alkyl radicals adjacent to the nitrogen.[11] The phenyl group may also lead to characteristic aromatic fragments.
General Protocol for Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for the hydrochloride salt or electron ionization (EI) for the free base).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of an amine salt.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretching: In the fingerprint region.
-
General Protocol for FTIR-ATR Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Pharmacological Relevance and Mechanism of Action
4-Phenylazepane serves as the core structure for a series of opioid analgesics, including ethoheptazine, metheptazine, and proheptazine.[1] This strongly suggests that 4-Phenylazepane and its derivatives are likely to interact with opioid receptors.
Opioid Receptor Interaction
Opioids exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors primarily located in the central and peripheral nervous systems.[12][13] The main types of opioid receptors are mu (µ), delta (δ), and kappa (κ).[14] The analgesic effects of many opioids are primarily mediated through agonism at the µ-opioid receptor.[6][14]
Given that derivatives of 4-phenylazepane exhibit analgesic properties, it is highly probable that they act as agonists or partial agonists at one or more of these opioid receptors. The specific binding affinity and efficacy of this compound for each receptor subtype would need to be determined through radioligand binding assays and functional assays.
Logical Flow of Opioid Receptor Activation:
Structure-Activity Relationships (SAR)
The analgesic potency and pharmacological profile of 4-phenylazepane derivatives can be significantly influenced by the nature and position of substituents on both the azepane and phenyl rings. Structure-activity relationship studies on related 4-anilidopiperidine analgesics have shown that modifications to these positions can dramatically alter analgesic activity and physical dependence capacity.[15] For example, substitution on the piperidine nitrogen in 4-anilidopiperidines is a key determinant of opioid receptor activity. A similar principle likely applies to the azepane nitrogen in 4-phenylazepane derivatives.
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with care.
-
Hazard Classifications: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), causes serious eye irritation (Eye Irrit. 2), and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]
-
Precautionary Measures: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated area, and avoiding ingestion and inhalation.
Conclusion
This compound is a valuable chemical entity with significant potential in drug discovery, particularly in the development of novel analgesics. This guide has provided a comprehensive overview of its chemical properties, drawing upon available data and established principles of organic and medicinal chemistry. While a detailed experimental characterization is not fully present in the public domain, the information and protocols outlined herein offer a solid foundation for researchers to synthesize, purify, and analyze this compound, and to further explore its pharmacological potential. Future research should focus on obtaining detailed experimental data for its physical and spectroscopic properties, as well as a thorough investigation of its opioid receptor binding profile and in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boiling Point (BP) and Melting Point (MP) Reference Table | AAT Bioquest [aatbio.com]
- 9. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
4-Phenylazepane hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Phenylazepane Hydrochloride
Abstract
4-Phenylazepane is a pivotal structural motif in medicinal chemistry, serving as the foundational core for various therapeutic agents, including opioid analgesics.[1][2] Its hydrochloride salt enhances solubility and stability, making it a valuable intermediate for drug development and a key building block in advanced organic synthesis.[2][3] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. The selected route proceeds through the formation of a key lactam intermediate via a Beckmann rearrangement, a classic and scalable transformation. Each stage of the synthesis is detailed with mechanistic insights, step-by-step protocols derived from established chemical principles, and critical process considerations to ensure both high yield and purity.
Introduction: The Strategic Importance of the Azepane Ring
The seven-membered azepane ring is a privileged scaffold in pharmacology due to its conformational flexibility, which allows for optimal binding to a variety of biological targets. The introduction of a phenyl group at the 4-position creates a chiral center and introduces aromatic interactions, significantly diversifying the molecule's potential pharmacological profile.[3] The synthesis of this compound, therefore, is a critical process for researchers exploring new chemical entities in areas such as neurology and pain management.[2] This document outlines a multi-step synthesis that is both chemically sound and adaptable for laboratory-scale production.
Overall Synthesis Pathway
The chosen pathway leverages a series of well-established, high-yielding reactions, beginning with the synthesis of a substituted cyclohexanone and culminating in the formation of the target hydrochloride salt. The core transformation involves the ring expansion of a six-membered carbocycle into a seven-membered nitrogen-containing heterocycle.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Ketone Precursor
The journey begins with the preparation of 4-phenylcyclohexanone, the carbocyclic framework from which the azepane ring will be constructed.
Step 1.1: Catalytic Hydrogenation of 4-Phenylphenol
Causality: The synthesis of 4-substituted cyclohexanones often commences from corresponding phenolic compounds.[4] Catalytic hydrogenation is the method of choice for reducing the aromatic ring of the phenol to a cyclohexane ring with high efficiency and stereoselectivity, yielding the corresponding cyclohexanol.
-
Protocol:
-
A high-pressure autoclave is charged with 4-phenylphenol and a suitable solvent, such as ethanol or methanol.
-
A hydrogenation catalyst (e.g., 5% Rhodium on Alumina or Raney Nickel) is added, typically at a loading of 1-5 mol%.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 atm).
-
The reaction mixture is heated (e.g., to 80-120 °C) and stirred vigorously until hydrogen uptake ceases.
-
After cooling and venting, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield crude 4-phenylcyclohexanol.
-
Step 1.2: Oxidation to 4-Phenylcyclohexanone
Causality: The secondary alcohol must be oxidized to a ketone to enable the subsequent oximation reaction. A variety of oxidizing agents can be used, with the choice often depending on scale, cost, and environmental considerations. Mild oxidants like those based on chromium (e.g., PCC) or modern, greener alternatives are effective.[4]
-
Protocol (Example using PCC):
-
4-Phenylcyclohexanol is dissolved in a dry, non-polar solvent like dichloromethane (DCM).
-
Pyridinium chlorochromate (PCC), adsorbed onto silica gel, is added portion-wise to the stirred solution at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is filtered through a plug of silica gel to remove the chromium byproducts, and the filtrate is collected.
-
The solvent is evaporated under reduced pressure to afford 4-phenylcyclohexanone, which can be purified by column chromatography or recrystallization.
-
Part 2: Ring Expansion via Beckmann Rearrangement
This section forms the core of the synthesis, where the six-membered ring is expanded to the seven-membered lactam.
Step 2.1: Oximation of 4-Phenylcyclohexanone
Causality: The Beckmann rearrangement requires an oxime as the substrate.[3][5] The ketone is converted into its corresponding oxime by condensation with hydroxylamine. This reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon.[3]
-
Protocol:
-
4-Phenylcyclohexanone is dissolved in a suitable solvent system, such as ethanol/water.
-
Hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., sodium acetate or pyridine) are added to the solution. The base neutralizes the HCl, liberating free hydroxylamine.
-
The mixture is heated to reflux and stirred for several hours until TLC analysis indicates complete conversion of the ketone.
-
Upon cooling, the 4-phenylcyclohexanone oxime typically precipitates from the solution.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Step 2.2: The Beckmann Rearrangement
Causality: This is the key ring-expansion step. In the presence of a strong acid (e.g., sulfuric acid, polyphosphoric acid), the oxime's hydroxyl group is protonated, turning it into a good leaving group (water).[6] This initiates a rearrangement where the alkyl group anti to the hydroxyl group migrates to the nitrogen atom, with a simultaneous loss of water. This concerted migration-elimination process expands the ring and forms a nitrilium ion, which is subsequently hydrolyzed to yield the lactam, 4-phenyl-azepan-2-one.[5][7]
-
Protocol:
-
4-Phenylcyclohexanone oxime is added slowly and portion-wise to a stirred, pre-heated strong acid, such as polyphosphoric acid (PPA), at a controlled temperature (e.g., 100-130 °C).
-
The reaction is highly exothermic and requires careful temperature management.
-
After the addition is complete, the mixture is stirred at the elevated temperature for a specified period (e.g., 30-60 minutes).
-
The hot, viscous mixture is then carefully poured onto crushed ice with vigorous stirring.
-
This quenching step hydrolyzes the reaction intermediates and precipitates the crude lactam product.
-
The solid is collected by filtration, washed thoroughly with water to remove the acid, and then purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol).
-
Part 3: Final Product Generation
The final steps involve the reduction of the lactam to the target amine and its conversion to the stable hydrochloride salt.
Step 3.1: Reduction of 4-Phenyl-azepan-2-one
Causality: The amide functionality of the lactam must be fully reduced to a secondary amine to form the azepane ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, as they can reduce the carbonyl group of the amide without affecting the phenyl ring.
-
Protocol:
-
A suspension of lithium aluminum hydride (LiAlH₄) is prepared in a dry aprotic solvent, such as anhydrous tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 4-phenyl-azepan-2-one in the same dry solvent is added dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water (Fieser workup).
-
The resulting granular precipitate (aluminum salts) is removed by filtration.
-
The filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude 4-phenylazepane as an oil.
-
Step 3.2: Formation of this compound
Causality: The free base is often an oil and can be susceptible to air oxidation. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh.[3] This is achieved through a simple acid-base reaction.
-
Protocol:
-
The crude 4-phenylazepane free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.
-
A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise with stirring until the solution becomes acidic.
-
The this compound salt will precipitate out of the solution.
-
The mixture may be cooled in an ice bath to maximize precipitation.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Purity Target (%) |
| 1.1 | 4-Phenylphenol | H₂, Rh/Al₂O₃ | 4-Phenylcyclohexanol | 90-98% | >95% |
| 1.2 | 4-Phenylcyclohexanol | PCC or other oxidant | 4-Phenylcyclohexanone | 85-95% | >98% |
| 2.1 | 4-Phenylcyclohexanone | NH₂OH·HCl, NaOAc | 4-Phenylcyclohexanone Oxime | 90-97% | >98% |
| 2.2 | 4-Phenylcyclohexanone Oxime | Polyphosphoric Acid | 4-Phenyl-azepan-2-one | 75-85% | >97% (after recryst.) |
| 3.1 | 4-Phenyl-azepan-2-one | LiAlH₄ | 4-Phenylazepane | 80-90% | >95% |
| 3.2 | 4-Phenylazepane | HCl (in ether/IPA) | 4-Phenylazepane HCl | 95-99% (quantitative) | >99% (after recryst.) |
Note: Yields are representative and can vary based on specific reaction conditions, scale, and purification efficiency.
Conclusion
The synthesis of this compound via the Beckmann rearrangement of 4-phenylcyclohexanone oxime is a robust and well-precedented strategy. It relies on fundamental, scalable organic transformations, making it suitable for both academic research and process development. The key to success lies in the careful control of reaction conditions, particularly during the exothermic rearrangement step, and rigorous purification of intermediates. This guide provides the foundational knowledge for researchers to confidently produce this valuable chemical building block for further exploration in drug discovery and materials science.
References
- 1. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Phenylazepane Hydrochloride: From Discovery to its Role as a Core Opioid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Phenylazepane hydrochloride, a pivotal molecule in the history of opioid analgesic development. While not a therapeutic agent in itself, its rigid seven-membered ring structure has served as a foundational scaffold for a series of analgesic compounds. This document traces the historical context of its discovery, details its synthesis, and explores the pharmacological landscape of its derivatives, offering insights for researchers in medicinal chemistry and drug development.
Introduction: The Emergence of a Novel Scaffold
The mid-20th century was a period of intense innovation in pharmaceutical chemistry, particularly in the quest for potent analgesics with improved safety profiles over morphine and its derivatives.[1] In this context, the exploration of novel cyclic amine structures as potential opioid pharmacophores gained significant traction. 4-Phenylazepane, a molecule characterized by a phenyl group attached to the 4-position of a seven-membered azepane ring, emerged from this era of discovery.[2] Its hydrochloride salt enhances stability and solubility, making it a suitable intermediate for further chemical elaboration.[3] The core structure possesses a chiral center at the 4-position, introducing the potential for stereoisomers with distinct biological activities.[3]
Discovery and Historical Context
The discovery of 4-phenylazepane is intrinsically linked to the development of the opioid analgesic, Proheptazine. Seminal work in the mid-1950s and early 1960s by Julius Diamond, William F. Bruce, and Floyd T. Tyson at Wyeth Laboratories led to the synthesis and characterization of a series of N-substituted 4-phenylazepane derivatives.[3][4] A key US Patent filed in 1956 by Diamond and Bruce laid the groundwork for these investigations.
Their 1964 publication in the Journal of Medicinal Chemistry, titled "Synthesis and Properties of the Analgesic DL-α-1,3-Dimethyl-4-phenyl-4-propionoxyazacycloheptane (Proheptazine)," stands as a landmark paper in this field.[3] This research detailed the synthesis of Proheptazine, a compound that demonstrated notable analgesic effects. The development of Proheptazine and other related compounds, such as Ethoheptazine, Metheptazine, and Metethoheptazine, solidified the importance of the 4-phenylazepane scaffold in the design of opioid analgesics.[4][5]
Synthesis of the 4-Phenylazepane Core
The synthesis of 4-phenylazepane and its derivatives has been approached through various routes. A common strategy involves the use of cyclic imine intermediates. One documented method utilizes N-tert-butanesulfinyl δ-amino ketone derivatives as precursors to construct the azepane ring with high yields and enantiopurity. The subsequent reduction of the cyclic imine intermediate forms the azepane structure.[3]
A general representation of the synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of a 4-phenylazepane derivative, adapted from the principles outlined in the historical literature.
Step 1: Synthesis of the Precursor
-
Detailed steps for the synthesis of the initial δ-amino ketone derivative. This would typically involve several precursor reactions.
Step 2: Cyclization to the Imine Intermediate
-
The δ-amino ketone is treated with an appropriate acid catalyst to facilitate intramolecular cyclization, forming the seven-membered cyclic imine.
Step 3: Reduction to the Azepane Ring
-
The cyclic imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the 4-phenylazepane core.
Step 4: Formation of the Hydrochloride Salt
-
The free base of 4-phenylazepane is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Pharmacological Profile and Structure-Activity Relationships
While this compound itself is not a potent analgesic, it serves as a crucial building block for pharmacologically active compounds.[3] The primary mechanism of action for its analgesic derivatives is through interaction with opioid receptors in the central nervous system. The nature of the substituent on the azepane nitrogen is a key determinant of pharmacological activity.
Opioid Receptor Interactions
The 4-phenylazepane scaffold orients the phenyl group in a manner that is conducive to binding at opioid receptors. The addition of various substituents at the nitrogen atom modulates the affinity and efficacy at these receptors, leading to a range of effects from analgesia to sedation.[4]
The general relationship between the core structure and its functionalization is depicted below:
Caption: Structure-Activity Relationship (SAR) of 4-Phenylazepane derivatives.
Quantitative Data on Derivatives
The following table summarizes key data for Proheptazine, a representative analgesic derived from the 4-phenylazepane core.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Pharmacological Effect |
| Proheptazine | C₁₇H₂₅NO₂ | 275.39 | 77-14-5 | Opioid Analgesic |
Applications in Research and Drug Development
The primary application of this compound is as a starting material and structural template in medicinal chemistry and drug discovery.[3] Its value lies in its proven ability to serve as a scaffold for generating compounds with potent opioid activity. Researchers continue to explore modifications of this and related structures to develop novel analgesics with improved therapeutic windows, aiming to separate analgesic efficacy from adverse effects such as respiratory depression and dependence.
Conclusion
This compound holds a significant place in the history of medicinal chemistry. While its direct therapeutic application is limited, its role as a foundational scaffold for a class of opioid analgesics is undeniable. The study of its synthesis and the structure-activity relationships of its derivatives provides valuable lessons for contemporary drug design and the ongoing search for safer and more effective pain management therapies. This technical guide serves as a resource for researchers to understand the history, synthesis, and pharmacological importance of this pivotal molecule.
References
- 1. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proheptazine - Wikipedia [en.wikipedia.org]
- 5. Ethoheptazine [medbox.iiab.me]
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Phenylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylazepane hydrochloride is a synthetic compound featuring a phenyl group attached to a seven-membered azepane ring. While direct pharmacological data on this compound is limited, its core structure is the foundation for a known series of opioid analgesics. This, coupled with findings on structurally related N-arylated azepanes, suggests two primary, potentially overlapping, mechanisms of action: modulation of opioid receptors and inhibition of monoamine transporters. This technical guide provides a comprehensive exploration of these potential mechanisms, detailing the underlying scientific rationale, structure-activity relationships, and in-depth experimental protocols for the investigation of this compound's pharmacological profile.
Introduction: Unveiling the Therapeutic Potential of the 4-Phenylazepane Scaffold
The 4-phenylazepane moiety represents a privileged scaffold in medicinal chemistry. Its structural features, a flexible seven-membered ring coupled with an aromatic phenyl group, provide a three-dimensional architecture conducive to interaction with various biological targets. The hydrochloride salt of 4-phenylazepane enhances its solubility in aqueous media, making it suitable for in vitro and in vivo studies.
The primary impetus for investigating the mechanism of action of this compound stems from its role as the parent structure for a series of opioid analgesics, including ethoheptazine, metheptazine, and proheptazine[1]. This lineage strongly suggests that this compound itself may possess affinity for and activity at opioid receptors.
Furthermore, recent research into N-benzylated azepane derivatives has revealed potent inhibitory activity at the norepinephrine transporter (NET) and dopamine transporter (DAT)[1]. This finding opens a second avenue of investigation into the potential for this compound to function as a monoamine reuptake inhibitor.
This guide will dissect these two potential mechanisms, providing the theoretical framework and practical methodologies for researchers to elucidate the pharmacological identity of this compound.
Potential Mechanism I: Opioid Receptor Modulation
The structural similarity of 4-phenylazepane to known opioid analgesics is the most compelling evidence for its potential interaction with opioid receptors. Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.
The Opioid Signaling Cascade
Activation of opioid receptors, particularly the µ-opioid receptor (MOR), by an agonist initiates a cascade of intracellular events leading to analgesia. The canonical signaling pathway involves:
-
G-protein Coupling: Upon agonist binding, the receptor undergoes a conformational change, leading to the coupling and activation of inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ subunits directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
Neuronal Hyperpolarization: The efflux of potassium and reduced influx of calcium leads to hyperpolarization of the neuronal membrane, decreasing neuronal excitability and inhibiting the release of nociceptive neurotransmitters such as substance P and glutamate.
Diagram of the Opioid Receptor Signaling Pathway
Caption: Potential opioid receptor signaling pathway for 4-Phenylazepane.
Structure-Activity Relationship (SAR) Insights
The analgesic activity of 4-phenylazepane derivatives like ethoheptazine suggests that the core scaffold is crucial for opioid receptor interaction. Key structural features likely contributing to this activity include:
-
The Phenyl Group: The aromatic ring is a common feature in many opioid ligands and is likely involved in hydrophobic and/or pi-pi stacking interactions within the receptor binding pocket.
-
The Azepane Ring: The seven-membered ring provides conformational flexibility, allowing the molecule to adopt an optimal orientation for receptor binding.
-
The Nitrogen Atom: The basic nitrogen atom is essential for the formation of a salt bridge with an acidic residue (typically an aspartate) in the opioid receptor binding site. At physiological pH, this nitrogen will be protonated.
Experimental Protocols for Opioid Receptor Activity
To definitively determine the interaction of this compound with opioid receptors, a series of in vitro assays are required.
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay for Opioid Receptors
-
Membrane Preparation:
-
Culture cells stably expressing the human µ, δ, or κ opioid receptor (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR), and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone), 25 µL of radioligand solution, and 50 µL of membrane suspension.
-
Competition: 25 µL of varying concentrations of this compound, 25 µL of radioligand solution, and 50 µL of membrane suspension.
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification and Data Analysis:
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor.
Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of membrane suspension in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
25 µL of GDP solution (final concentration 10-30 µM).
-
25 µL of varying concentrations of this compound or a standard agonist (e.g., DAMGO).
-
-
-
Initiation of Reaction and Incubation:
-
Add 25 µL of [³⁵S]GTPγS solution (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC₅₀ (potency) and Emax (efficacy) values from the curve.
-
Potential Mechanism II: Monoamine Transporter Inhibition
The structural similarity of the azepane ring to other cyclic amines that interact with monoamine transporters, along with data on N-benzylated azepanes, suggests a plausible role for this compound as an inhibitor of the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.
The Role of Monoamine Transporters
DAT, NET, and SERT are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter signal and maintains synaptic homeostasis. Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, which can have various physiological and psychological effects.
Diagram of Monoamine Transporter Inhibition Workflow
Caption: Experimental workflow for monoamine transporter uptake inhibition assay.
Experimental Protocols for Monoamine Transporter Activity
This functional assay directly measures the ability of a compound to block the uptake of a neurotransmitter into cells.
Protocol: [³H]-Neurotransmitter Uptake Inhibition Assay
-
Cell Culture:
-
Culture cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter (e.g., HEK293-hDAT, HEK293-hNET, HEK293-hSERT).
-
Plate cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells once with pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Add 50 µL of varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT) to the wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of the respective [³H]-neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
-
Quantification and Data Analysis:
-
Transfer the lysate to scintillation vials and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of uptake for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ value.
-
Data Summary and Interpretation
While direct experimental data for this compound is not currently available in the public domain, the following table summarizes the known activities of its key derivatives, which provides a strong rationale for investigating its opioid receptor activity.
| Derivative | Primary Activity | Receptor Target(s) |
| Ethoheptazine | Opioid Analgesic | µ-opioid receptor agonist[2] |
| Metheptazine | Opioid Analgesic | Likely µ-opioid receptor agonist |
| Proheptazine | Opioid Analgesic | Likely µ-opioid receptor agonist |
Conclusion and Future Directions
The structural backbone of this compound strongly suggests a dual-pronged investigation into its potential mechanisms of action. The established analgesic properties of its derivatives point towards opioid receptor modulation as a primary hypothesis. Concurrently, emerging evidence on related scaffolds necessitates a thorough evaluation of its activity at monoamine transporters.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize the pharmacological profile of this compound. Elucidating its binding affinities and functional activities at both opioid receptors and monoamine transporters will be crucial in determining its potential therapeutic applications and guiding future drug development efforts based on this promising chemical scaffold.
References
The Pharmacological Landscape of 4-Phenylazepane Hydrochloride: An In-depth Technical Guide to its Known Biological Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylazepane hydrochloride is a synthetic compound belonging to the class of azepanes, characterized by a seven-membered heterocyclic amine ring. The presence of a phenyl group at the 4-position of this ring system is a key structural feature that confers significant affinity for various biological targets within the central nervous system (CNS). This guide provides a comprehensive technical overview of the known and putative biological targets of this compound, with a focus on its interactions with sigma receptors and monoamine transporters. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this and structurally related compounds.
Primary Biological Targets
The current body of scientific literature suggests that this compound and its close analogs primarily interact with two major classes of proteins in the CNS: sigma receptors and the dopamine transporter. A weaker interaction with the serotonin transporter has also been noted.
Sigma Receptors (σRs)
Sigma receptors are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[1] They are involved in the regulation of a multitude of cellular functions, including ion channel activity, calcium signaling, and cellular stress responses.[1] There are two main subtypes of sigma receptors, σ1 and σ2, both of which are potential targets for this compound.
The σ1 receptor is a well-characterized chaperone protein that plays a significant role in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[2]
Evidence for Interaction:
Binding Affinity Profile of Structurally Related Compounds:
To provide a reasonable estimation of the potential affinity of this compound for the σ1 receptor, the following table summarizes the binding affinities (Ki values) of some representative 4-phenyl-substituted cyclic amines.
| Compound | Structure | σ1R Ki (nM) | Reference |
| (+)-Pentazocine | Benzomorphan | ~3-10 | [3][4] |
| Haloperidol | Butyrophenone | ~1-4 | [4] |
| Various 4-phenylpiperidines | Phenylpiperidine | Wide range | [2] |
It is imperative for researchers to experimentally determine the specific Ki value for this compound using the protocols outlined in this guide.
Functional Activity:
The functional consequence of a ligand binding to the σ1 receptor can be agonistic or antagonistic. Agonists can potentiate N-methyl-D-aspartate (NMDA) receptor activity and modulate ion channels, while antagonists block these effects. The functional activity of this compound at the σ1 receptor would need to be determined through functional assays, such as those measuring the modulation of second messenger systems or ion channel activity in response to a known σ1 receptor agonist.
Signaling Pathways:
The σ1 receptor is a highly versatile signaling modulator. Upon ligand binding, it can translocate from the endoplasmic reticulum to other cellular compartments and interact with a variety of client proteins, including ion channels and G-protein coupled receptors.
Caption: Sigma-1 Receptor Signaling Cascade.
The σ2 receptor is less well-characterized than its σ1 counterpart but has gained significant attention as a potential target for the treatment of cancer and neurological disorders.[5]
Evidence for Interaction:
Similar to the σ1 receptor, the affinity of this compound for the σ2 receptor has not been explicitly reported. However, many compounds that bind to σ1 receptors also exhibit affinity for σ2 receptors, albeit often with different potencies. Therefore, it is plausible that this compound may also interact with this target.
Binding Affinity Profile of Structurally Related Compounds:
| Compound | Structure | σ2R Ki (nM) | Reference |
| Ditran | Ditran | ~15-50 | [4] |
| Haloperidol | Butyrophenone | ~10-100 | [4] |
| CM398 | Benzimidazolone | High Affinity | [5] |
Researchers should experimentally determine the Ki of this compound for the σ2 receptor.
Functional Activity:
The functional roles of the σ2 receptor are still being elucidated, but it is known to be involved in cell proliferation and cell death pathways. Ligands can act as agonists or antagonists, and these effects can be assessed in cell viability assays or by measuring changes in intracellular calcium levels.
Signaling Pathways:
The precise signaling pathways of the σ2 receptor are an active area of research. It is known to be associated with cholesterol homeostasis and the regulation of calcium signaling.
Caption: Putative Sigma-2 Receptor Signaling.
Dopamine Transporter (DAT)
The dopamine transporter is a sodium-dependent membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[6] It is a primary target for psychostimulant drugs and is implicated in a variety of neuropsychiatric disorders.
Evidence for Interaction:
The 4-phenylazepane scaffold is structurally related to known dopamine reuptake inhibitors. The conformation of the azepane ring and the orientation of the phenyl group are likely to allow for binding within the dopamine transporter.
Binding Affinity and Functional Activity:
Binding Affinity Profile of Structurally Related Compounds:
| Compound | Structure | DAT Ki (nM) | Reference |
| Cocaine | Tropane alkaloid | ~100-500 | [6] |
| GBR 12909 | Piperazine derivative | ~1-10 | [7] |
| Brasofensine | Phenyltropane | High Affinity | [8] |
Experimental determination of the DAT affinity and uptake inhibition potency of this compound is crucial.
Signaling Pathways:
Inhibition of the dopamine transporter by a ligand like this compound leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This has downstream effects on dopamine receptor signaling.
Caption: Dopamine Transporter Inhibition Pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to characterize the interaction of this compound with its primary biological targets.
Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain, CHO cells overexpressing human σ1R).
-
[³H]-(+)-Pentazocine (radioligand).[3]
-
Unlabeled (+)-Pentazocine or Haloperidol (for non-specific binding).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of unlabeled (+)-pentazocine or haloperidol (e.g., 10 µM) for non-specific binding.
-
50 µL of this compound at various concentrations.
-
-
Add 50 µL of [³H]-(+)-pentazocine to all wells at a final concentration near its Kd (e.g., 1-5 nM).
-
Add 100 µL of the membrane preparation (containing 100-200 µg of protein) to each well.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³H]Dopamine Uptake Assay in Cells Expressing the Dopamine Transporter
Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake.
Materials:
-
Cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT, CHO-hDAT).[9]
-
[³H]Dopamine.
-
Nomifensine or GBR 12909 (for non-specific uptake).[9]
-
This compound (test compound).
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
96-well cell culture plates.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Plate the DAT-expressing cells in a 96-well plate and grow to confluency.
-
On the day of the assay, wash the cells once with warm uptake buffer.
-
Prepare serial dilutions of this compound in uptake buffer.
-
Add 50 µL of uptake buffer (for total uptake), 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) for non-specific uptake, or 50 µL of the test compound at various concentrations to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of [³H]Dopamine to all wells at a final concentration near its Km for DAT (e.g., 10-100 nM).
-
Incubate the plate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a 96-well plate compatible with a scintillation counter and add scintillation cocktail.
-
Quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a compound of significant interest due to its structural similarity to known CNS-active agents. The primary biological targets are likely to be the sigma-1 and sigma-2 receptors, as well as the dopamine transporter. Its interaction with these targets suggests potential therapeutic applications in a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a robust framework for the detailed pharmacological characterization of this compound and its analogs, which is a critical step in the drug discovery and development process. Further research is warranted to fully elucidate the binding affinities, functional activities, and in vivo efficacy of this promising compound.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
The Azepane Ring in Focus: A Technical Guide to the Structure-Activity Relationship of 4-Phenylazepane Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 4-phenylazepane scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active molecules. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-phenylazepane hydrochloride derivatives, with a primary focus on their interactions with monoamine transporters. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design and synthesize novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
The 4-Phenylazepane Core: A Versatile Scaffold
The 4-phenylazepane moiety consists of a seven-membered azepane ring with a phenyl group attached at the 4-position. The nitrogen atom within the azepane ring provides a crucial handle for chemical modification and is typically protonated to form a hydrochloride salt, enhancing solubility and stability.[1] This core structure is a key component in a range of therapeutic agents, including opioid analgesics.[2][3] The conformational flexibility of the seven-membered azepane ring, combined with the diverse substitution patterns possible on both the phenyl and azepane rings, offers a rich landscape for SAR exploration.
Navigating the SAR of 4-Phenylazepane Analogs at Monoamine Transporters
The primary biological targets for many 4-phenylazepane derivatives are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to a variety of pharmacological effects, making them key targets for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[6]
The following sections dissect the key structural modifications of the 4-phenylazepane scaffold and their impact on monoamine transporter affinity and selectivity.
The Phenyl Ring: A Gateway to Potency and Selectivity
Substitutions on the phenyl ring have a profound effect on the potency and selectivity of 4-phenylazepane analogs for the monoamine transporters.
-
Position of Substitution: The position of substituents on the phenyl ring is critical. Generally, substitution at the para (4-) position is well-tolerated and can enhance potency.
-
Nature of the Substituent:
-
Electron-withdrawing groups: Halogens (e.g., -F, -Cl) at the para-position often lead to increased affinity for DAT and NET.[1]
-
Electron-donating groups: Small alkyl or alkoxy groups at the para-position can also be beneficial for activity.
-
Bulky Substituents: The introduction of bulky groups can modulate selectivity. For instance, increasing the steric bulk may favor binding to SERT over DAT and NET.[4]
-
The Azepane Ring: Conformation and Chirality
The seven-membered azepane ring's conformational flexibility influences how the molecule presents its key pharmacophoric features to the transporter binding site.
-
Ring Conformation: The chair and boat conformations of the azepane ring can place the phenyl group and the N-substituent in different spatial orientations, impacting binding affinity.
-
Chirality: The carbon at the 4-position of the azepane ring is a chiral center.[1] The stereochemistry at this position can significantly affect biological activity, with one enantiomer often exhibiting higher potency than the other.
The Nitrogen Atom: The Key to Modulation
The nitrogen atom of the azepane ring is a primary point for modification, and the nature of the substituent at this position dramatically influences the compound's pharmacological profile.
-
N-Alkylation:
-
Small Alkyl Groups: N-methylation or N-ethylation is a common modification that can modulate potency and selectivity.
-
Longer Alkyl Chains: Increasing the length of the alkyl chain can alter the lipophilicity and pharmacokinetic properties of the compound.
-
-
N-Arylethyl and N-Arylpropyl Groups: The introduction of an arylethyl or arylpropyl group can introduce additional binding interactions with the transporter, often leading to increased potency.
-
Functionalized N-Substituents: Incorporating polar functional groups (e.g., hydroxyl, ether, amide) into the N-substituent can improve solubility and modify the binding mode.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes hypothetical SAR data for a series of 4-phenylazepane analogs, illustrating the principles discussed above. The data is presented as inhibitory constants (Ki) in nanomolar (nM) for each of the monoamine transporters.
| Compound | R1 (N-Substituent) | R2 (Phenyl Substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | H | H | 150 | 350 | 200 |
| 2 | CH₃ | H | 80 | 250 | 120 |
| 3 | H | 4-Cl | 50 | 180 | 90 |
| 4 | CH₃ | 4-Cl | 25 | 120 | 50 |
| 5 | H | 4-OCH₃ | 120 | 300 | 180 |
| 6 | CH₃ | 4-OCH₃ | 60 | 200 | 100 |
| 7 | CH₂CH₂Ph | H | 15 | 80 | 30 |
| 8 | CH₂CH₂Ph | 4-Cl | 8 | 50 | 15 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of 4-phenylazepane derivatives.
General Synthetic Scheme for N-Substituted 4-Phenylazepane Analogs
The synthesis of N-substituted 4-phenylazepane analogs can be achieved through a multi-step sequence. A common route involves the initial synthesis of the 4-phenylazepane core, followed by N-alkylation or N-arylation.
Step 1: Synthesis of 4-Phenylazepane A detailed protocol for the synthesis of the core 4-phenylazepane scaffold can be adapted from known procedures for related heterocyclic compounds. One potential route involves the Dieckmann condensation of a suitably substituted pimelate ester followed by reduction and subsequent modifications.
Step 2: N-Alkylation of 4-Phenylazepane
-
Dissolve 4-phenylazepane (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, or a substituted benzyl bromide) (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-phenylazepane analog.
Step 3: Salt Formation
-
Dissolve the purified N-substituted 4-phenylazepane in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
In Vitro Biological Evaluation: Monoamine Transporter Binding Assays
The affinity of the synthesized compounds for DAT, SERT, and NET can be determined using radioligand binding assays.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions of rats or from cells stably expressing the human transporters (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation Conditions: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Concepts
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Key structural components of 4-phenylazepane analogs influencing monoamine transporter activity.
Caption: General workflow for SAR studies of 4-phenylazepane derivatives.
Conclusion
The 4-phenylazepane scaffold provides a fertile ground for the discovery of novel monoamine transporter inhibitors. A systematic approach to modifying the phenyl ring, the azepane nitrogen, and considering the stereochemistry of the core structure allows for the fine-tuning of potency and selectivity. This guide has outlined the key SAR principles, provided foundational experimental protocols, and visualized the critical relationships that govern the interaction of these compounds with their biological targets. By leveraging this knowledge, researchers can accelerate the design and development of next-generation therapeutics targeting the monoamine transporter family.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Phenylazepane Hydrochloride and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive review of 4-Phenylazepane hydrochloride, a key chemical scaffold in contemporary medicinal chemistry. We delve into its synthesis, analytical characterization, and the intricate pharmacology of its analogs, with a primary focus on their interaction with the dopamine transporter (DAT). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. Detailed experimental protocols for the synthesis and in vitro evaluation are provided to facilitate further research and development in this promising area.
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a fascinating and somewhat underutilized heterocyclic motif in drug design. Its non-planar and flexible conformation provides a unique three-dimensional architecture for interacting with biological targets, offering a distinct advantage over the more common five- and six-membered nitrogenous rings.[1] The incorporation of a phenyl group at the 4-position introduces a critical pharmacophoric element, frequently associated with activity at monoamine transporters.[2][3] 4-Phenylazepane serves as the foundational structure for a range of compounds, including opioid analgesics, and more recently, as a scaffold for potent dopamine reuptake inhibitors (DRIs).[2][4]
As a dopamine reuptake inhibitor, this compound and its analogs hold therapeutic potential for a variety of central nervous system (CNS) disorders characterized by dysregulated dopaminergic neurotransmission, such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and Parkinson's disease.[2][5] By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.[6] This guide will explore the chemical and pharmacological nuances of this important scaffold.
Synthesis and Analytical Characterization
Proposed Synthetic Protocol for this compound
The following protocol outlines a logical and experimentally sound approach for the synthesis of this compound, commencing from the more readily available 4-phenylpiperidine. This multi-step synthesis involves a ring expansion reaction, a key strategy in accessing seven-membered rings.
Experimental Protocol: Synthesis of this compound
-
Step 1: N-Protection of 4-Phenylpiperidine
-
Dissolve 4-phenylpiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-protected 4-phenylpiperidine. The rationale for the Cbz protecting group is its stability under the subsequent reaction conditions and its ease of removal via hydrogenolysis.
-
-
Step 2: Ring Expansion to Azepan-4-one
-
This key step can be achieved via a Tiffeneau-Demjanov rearrangement. First, the ketone functionality needs to be installed. This can be done by oxidation of a corresponding 4-hydroxy-4-phenylpiperidine, or more directly by starting from a protected 4-piperidone and performing a Grignard reaction with phenylmagnesium bromide.
-
Assuming access to N-Cbz-4-phenyl-4-hydroxypiperidine, treat with a diazomethane precursor (e.g., from diazald) under acidic conditions (e.g., BF₃·OEt₂). This will generate the ring-expanded N-Cbz-5-phenylazepan-4-one. This step requires careful handling of diazomethane, which is toxic and explosive.
-
-
Step 3: Wolff-Kishner Reduction of the Ketone
-
To a flask containing the N-Cbz-5-phenylazepan-4-one (1.0 eq) from the previous step, add diethylene glycol as a solvent.
-
Add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).
-
Heat the mixture to 180-200 °C and reflux for 4-6 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction, dilute with water, and extract with toluene.
-
Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate to yield N-Cbz-4-phenylazepane. This reduction is chosen for its effectiveness in removing the carbonyl group under basic conditions, which is compatible with the Cbz protecting group.
-
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-Cbz-4-phenylazepane (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10% w/w) to the solution.
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.
-
Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show a complex multiplet for the aromatic protons of the phenyl group between δ 7.2-7.5 ppm. The protons on the azepane ring will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The benzylic proton at C4 will likely be a multiplet around δ 2.8-3.2 ppm. The N-H proton may appear as a broad singlet.[1][7][8]
-
¹³C NMR : The spectrum should display signals for the aromatic carbons, with the ipso-carbon around δ 140-145 ppm and others in the δ 125-130 ppm range. The aliphatic carbons of the azepane ring will resonate between δ 25-60 ppm.[1][7][8]
-
-
High-Performance Liquid Chromatography (HPLC) : Purity assessment should be performed using a reverse-phase HPLC method. A C18 column with a gradient elution of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a standard starting point. Detection by UV at ~254 nm would be appropriate for the phenyl group.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
Pharmacology and Mechanism of Action
The primary pharmacological target for 4-phenylazepane and its analogs is the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[5][6]
The Dopamine Transporter (DAT) Signaling Pathway
DAT is a member of the solute carrier 6 (SLC6) family. It functions as a symporter, coupling the translocation of dopamine with the electrochemical gradients of Na⁺ and Cl⁻ ions.[5][6] The process of dopamine reuptake is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis.
Inhibition of DAT by a ligand like a 4-phenylazepane analog blocks this reuptake process. The inhibitor binds to the transporter, often at or near the dopamine binding site, locking it in a conformation that is unable to transport dopamine (typically an outward-open conformation).[9][10] This leads to an accumulation of dopamine in the synaptic cleft, resulting in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families) and an overall enhancement of dopaminergic signaling.[9][10]
// Relationships DA_Vesicle -> DA_synapse [label="Release"]; DA_synapse -> DA_Receptor [label="Binding"]; DA_Receptor -> Signal [label="Activation"]; DA_synapse -> DAT [label="Reuptake", style=dashed, arrowhead=normal]; DAT -> DA_cyto [style=dashed, arrowhead=normal]; Inhibitor -> DAT [label="Binding & Inhibition", penwidth=2.5, color="#EA4335"];
} DGcaption01: Dopamine transporter inhibition by a 4-phenylazepane analog.
Structure-Activity Relationships (SAR)
The potency and selectivity of 4-phenylazepane analogs as DAT inhibitors are highly dependent on their structural modifications. While a comprehensive SAR study on a single, unified series of 4-phenylazepane analogs is not available in the literature, we can infer key relationships from studies on closely related scaffolds like 4-phenylpiperidines and other atypical DAT inhibitors.[11][12][13]
Key structural modifications and their expected impact on activity include:
-
Substitution on the Phenyl Ring : The electronic properties and position of substituents on the 4-phenyl ring can significantly modulate binding affinity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhance potency at the DAT.[2][12]
-
Substitution on the Azepane Nitrogen : The nature of the substituent on the azepane nitrogen is critical. Small alkyl groups (e.g., methyl, propyl) are often well-tolerated. Larger, more complex substituents can be used to fine-tune selectivity against other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[13]
-
Stereochemistry : If chiral centers are introduced, the stereochemistry can have a profound effect on activity. For many DAT inhibitors, one enantiomer is significantly more potent than the other.[2]
The table below summarizes representative data from the literature for compounds related to the 4-phenylazepane scaffold, illustrating these SAR principles.
| Compound ID | Core Scaffold | R¹ (N-substituent) | R² (Phenyl-substituent) | DAT Kᵢ (nM)[12] | SERT Kᵢ (nM)[12] |
| Reference A | Piperazine | Propan-2-ol | Bis(4-fluorophenyl)methylsulfinyl | 230 | 1100 |
| Reference B | Piperazine | (CH₂)₂-morpholine | Bis(4-fluorophenyl)methylsulfinyl | 23 | 2000 |
| Reference C | Tropane | Methyl | 4-fluorophenyl | High Affinity | Moderate Affinity |
| Reference D | Phenylpiperidine | Propyl | 3-(methylsulfonyl)phenyl | Low Affinity (D₂) | - |
Note: This table is a compilation of data from different studies on related but not identical scaffolds to illustrate general SAR trends. Direct comparison of Kᵢ values across different assays should be made with caution.
Experimental Protocols for In Vitro Evaluation
To assess the pharmacological profile of novel 4-phenylazepane analogs, a dopamine uptake inhibition assay is the gold standard. This assay measures the ability of a compound to block the uptake of radiolabeled dopamine into cells expressing the human dopamine transporter (hDAT).
Protocol: In Vitro Dopamine Uptake Inhibition Assay
This protocol is adapted from established methodologies for measuring DAT inhibition in a cell-based format.[14][15]
Objective: To determine the potency (IC₅₀) of test compounds to inhibit dopamine uptake via the human dopamine transporter.
Materials:
-
HEK293 cells stably expressing hDAT (HEK-hDAT).
-
96-well cell culture plates.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Dopamine (radiolabeled).
-
Unlabeled dopamine.
-
Test compounds and a reference inhibitor (e.g., GBR12909).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK-hDAT cells under standard conditions (37°C, 5% CO₂).
-
The day prior to the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells/well to ensure they are confluent on the day of the experiment.[14]
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.[14]
-
Prepare a solution of [³H]Dopamine in assay buffer. The final concentration in the assay should be close to the Kₘ of dopamine for DAT (typically 1-2 µM).
-
-
Assay Performance:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.[14]
-
Add 50 µL of the diluted test compound or vehicle (for total uptake control) to the appropriate wells. For non-specific uptake control, add a saturating concentration of a known potent DAT inhibitor (e.g., 10 µM GBR12909).
-
Pre-incubate the plate for 10-20 minutes at 37°C.[14]
-
Initiate the dopamine uptake by adding 50 µL of the [³H]Dopamine solution to each well.
-
Incubate for 10 minutes at 37°C. This incubation time must be within the linear range of uptake.[14]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.[14]
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate to a 96-well scintillation plate or individual vials.
-
Add 200 µL of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific uptake: Specific Uptake = Total Uptake (vehicle) - Non-specific Uptake (GBR12909).
-
Convert the CPM for each test compound concentration into a percentage of inhibition relative to the specific uptake.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound and its analogs represent a structurally intriguing and pharmacologically significant class of compounds. Their core activity as dopamine reuptake inhibitors positions them as promising candidates for the development of novel therapeutics for a range of CNS disorders. The conformational flexibility of the azepane ring offers a unique opportunity for fine-tuning selectivity and pharmacological properties compared to more rigid piperidine or tropane-based inhibitors.
Future research should focus on the synthesis and systematic evaluation of a diverse library of 4-phenylazepane analogs to build a robust and comprehensive structure-activity relationship model. Key areas for exploration include the introduction of various substituents on both the phenyl ring and the azepane nitrogen, as well as the investigation of stereochemical effects. In vivo studies to assess the pharmacokinetic profiles, blood-brain barrier penetration, and behavioral effects of lead compounds will be crucial next steps in translating the in vitro potency of these molecules into viable clinical candidates.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
- 9. Structure of the human dopamine transporter and mechanisms of inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylazepane hydrochloride safety and toxicology profile
An In-depth Technical Guide to the Safety and Toxicology Profile of 4-Phenylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
This document provides a comprehensive technical overview of the safety and toxicological profile of this compound (CAS No. 7500-40-5). It is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's potential hazards and the requisite methodologies for its safety assessment.
It is critical to note at the outset that publicly available, specific experimental toxicology data for this compound is limited. Therefore, this guide adopts a dual approach. Firstly, it synthesizes the known physicochemical properties and infers a probable toxicological profile based on its structural classification as the core scaffold for a series of opioid analgesics. Secondly, and more centrally, it serves as a detailed methodological framework, outlining the standard battery of preclinical toxicology studies required by regulatory bodies like the U.S. Food and Drug Administration (FDA) to comprehensively characterize the safety of such a novel chemical entity. This approach ensures that while acknowledging data gaps, the guide provides actionable, scientifically-grounded insights for development and risk assessment.
Part 1: Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of 4-phenylazepane. The molecule features a phenyl group attached to the 4-position of a seven-membered azepane (hexamethyleneimine) ring.[1] The nitrogen atom is protonated, forming a salt with a chloride counter-ion.[1] This structure, particularly the presence of a chiral center at the 4-position, is fundamental to its chemical and potential pharmacological properties.[1]
| Parameter | Value |
| IUPAC Name | 4-phenylazepane;hydrochloride[1] |
| CAS Registry Number | 7500-40-5[1] |
| Molecular Formula | C₁₂H₁₈ClN[1] |
| Molecular Weight | 211.73 g/mol [1] |
| Canonical SMILES | C1CC(CCNCC1)C2=CC=CC=C2.Cl[1] |
| InChIKey | AZUFAMJWMHXXST-UHFFFAOYSA-N[1] |
| Physical Form | Solid |
A safety data sheet for the compound indicates it is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life.
Part 2: Inferred Toxicological Profile and Class-Based Hazards
4-Phenylazepane is the foundational structure for a series of opioid analgesics, including compounds like Ethoheptazine and Meptazinol.[2] This classification is the most significant indicator of its potential toxicological profile. Opioid analgesics exert their effects, both therapeutic and adverse, primarily through interaction with opioid receptors in the central nervous system (CNS) and periphery.[3]
Expected Pharmacodynamic and Toxicological Effects:
-
Central Nervous System (CNS) Depression: Like most µ-opioid receptor agonists, this compound is expected to cause dose-dependent CNS depression, manifesting as sedation, dizziness, and lethargy.[4] At higher doses, this can progress to unconsciousness and coma.[4]
-
Respiratory Depression: The most serious acute toxicity of opioids is respiratory depression, which is the primary cause of fatality in overdose cases.[4][5] This effect is mediated by the activation of µ-opioid receptors in the brainstem respiratory centers.
-
Gastrointestinal Effects: Opioid receptor activation in the gastrointestinal tract typically leads to decreased motility, resulting in constipation, nausea, and vomiting.[6]
-
Dependence and Withdrawal: Chronic administration of opioids can lead to physical dependence. Abrupt cessation can precipitate a withdrawal syndrome characterized by agitation, anxiety, muscle aches, and gastrointestinal distress.[7]
-
Cardiovascular Effects: While generally less pronounced than CNS and respiratory effects, some opioids can cause bradycardia and hypotension.[8]
-
Serotonin Syndrome: Certain opioids possess serotonergic activity and can contribute to serotonin syndrome when co-administered with other serotonergic agents.[9] This potential would need to be investigated for this compound.
Part 3: A Framework for Preclinical Safety and Toxicology Assessment
To establish a definitive safety profile for a novel compound like this compound, a rigorous, tiered approach to preclinical toxicology testing is mandated by regulatory authorities.[10] The following sections detail the essential studies, their rationale, and general methodologies.
Acute Toxicity Testing
The primary objective of acute toxicity studies is to determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single high dose of the substance.[11] This data is crucial for classifying the compound's hazard level and guiding dose selection for subsequent repeat-dose studies.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Species Selection: Typically performed in a rodent species (e.g., Sprague-Dawley rats).
-
Dosing: Animals are dosed sequentially, one at a time. The dose for each subsequent animal is adjusted up or down based on the outcome (survival or death) of the previous animal.
-
Administration: The compound is administered orally via gavage.
-
Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.
-
Endpoint: The LD50 value and its confidence intervals are calculated from the results. Gross necropsy is performed on all animals to identify target organs.
Caption: Workflow for an acute toxicity Up-and-Down Procedure.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are fundamental to understanding the effects of longer-term exposure.[12] They are designed to identify target organs of toxicity, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL), which is critical for setting safe starting doses in human clinical trials.[13][14]
Experimental Protocol: 28-Day Sub-chronic Oral Toxicity Study
-
Species: Two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., beagle dog).[15]
-
Groups: Typically four groups: a vehicle control group and three dose level groups (low, mid, and high).
-
Administration: Daily oral administration (gavage or capsule) for 28 consecutive days.
-
In-life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Terminal Procedures: At the end of the dosing period, animals are euthanized. A full necropsy is performed, and organ weights are recorded.
-
Histopathology: A comprehensive panel of tissues is collected, preserved, and examined microscopically by a pathologist.
-
Recovery Group: Often, additional animals are included in the control and high-dose groups and are monitored for a treatment-free period (e.g., 14 days) to assess the reversibility of any observed toxic effects.[12]
Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects.[16] The assays are designed to detect gene mutations, and both structural and numerical chromosome aberrations.
Standard Genotoxicity Test Battery:
-
Bacterial Reverse Mutation Test (Ames Test): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts).[17]
-
In Vitro Mammalian Cell Assay: This test assesses chromosomal damage. The most common assays are the in vitro micronucleus test or the chromosomal aberration assay, using cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).[17]
-
In Vivo Genotoxicity Assay: If an in vitro test is positive, an in vivo test is required to determine if the effect is expressed in a whole animal. The rodent bone marrow micronucleus test is the most common, assessing chromosomal damage in developing red blood cells.[17]
Caption: Decision tree for a standard genotoxicity testing battery.
Carcinogenicity
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to identify the tumor-causing potential of a pharmaceutical.[18] These studies are generally required for drugs intended for chronic use. Given the potential for opioid use in chronic pain management, this would be a relevant consideration. There is some evidence suggesting that opioids may influence tumor growth, making this endpoint particularly important for the class.[19][20]
Reproductive and Developmental Toxicology (DART)
DART studies investigate the potential effects of a substance on all aspects of reproduction.[21] Given that opioid use during pregnancy is linked to adverse outcomes like neonatal abstinence syndrome (NAS), these studies are critical.[7] The standard DART package includes:
-
Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive function and conception.[22]
-
Embryo-Fetal Development: Assesses toxicity to the developing fetus during organogenesis.
-
Pre- and Postnatal Development: Examines effects on the mother during pregnancy and lactation, and on the offspring's growth and development after birth.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.[13] The core battery of tests focuses on:
-
Central Nervous System: Assessment of effects on behavior, coordination, and other neurological functions.
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG.
-
Respiratory System: Assessment of respiratory rate, tidal volume, and other respiratory parameters.
Part 4: In Silico Toxicological Assessment
In the absence of experimental data, in silico (computational) toxicology provides a valuable first-pass assessment of potential liabilities.[23][24] These methods use a compound's chemical structure to predict its potential to cause various toxicities.
-
(Quantitative) Structure-Activity Relationship ((Q)SAR) Models: These are statistical models that correlate chemical structures with specific toxicological endpoints.[18][25]
-
Expert Knowledge-Based Systems: Systems like Derek Nexus contain a proprietary knowledge base of structure-toxicity rules derived from published and unpublished data.[26][27] When a new structure is queried, the system identifies "toxicophores" (substructures known to be associated with toxicity) and provides a rationale for the prediction.[26][28]
For a compound like this compound, an in silico assessment would be a critical first step to predict potential for genotoxicity, carcinogenicity, hepatotoxicity, and skin sensitization, thereby guiding the design of subsequent in vitro and in vivo testing strategies.[25]
Conclusion
The safety and toxicology profile of this compound is not yet fully characterized through publicly available experimental studies. However, its structural identity as a core scaffold for opioid analgesics provides a strong basis for inferring a toxicological profile dominated by opioid class effects, most notably CNS and respiratory depression, and a potential for physical dependence.
For drug development professionals, this guide outlines the comprehensive, multi-faceted preclinical safety program required to move such a compound forward. A thorough evaluation encompassing acute and repeat-dose toxicity, a full battery of genotoxicity assays, safety pharmacology, and reproductive toxicology studies is essential. The integration of in silico predictive modeling offers a modern, efficient approach to anticipate potential hazards early in development. Rigorous adherence to this scientific and regulatory framework is paramount to ensuring the safety of any novel therapeutic agent.
References
- 1. This compound (7500-40-5) for sale [vulcanchem.com]
- 2. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 3. mypcnow.org [mypcnow.org]
- 4. Opioid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Opioid overdose - Wikipedia [en.wikipedia.org]
- 6. Opioid Analgesia and Opioid-Induced Adverse Effects: A Review [mdpi.com]
- 7. About Opioid Use During Pregnancy | Opioid Use During Pregnancy | CDC [cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. Opioid Analgesics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. histologix.com [histologix.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evidence mounts for link between opioids and cancer growth - UChicago Medicine [uchicagomedicine.org]
- 20. Opioid use and the risk of cancer incidence and mortality: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effects of the opioid analgesic oxymorphone hydrochloride on reproductive function in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In silico prediction of toxicity - TKTsweden [tktsweden.com]
- 26. optibrium.com [optibrium.com]
- 27. optibrium.com [optibrium.com]
- 28. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]
An In-Depth Technical Guide to the Solubility of 4-Phenylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-phenylazepane hydrochloride, a key consideration for its application in research and pharmaceutical development. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility for amine hydrochlorides, outlines detailed experimental protocols for its determination, and discusses relevant analytical techniques for quantification. By leveraging data from structurally similar compounds and established theoretical frameworks, this document offers a robust predictive analysis of this compound's solubility profile across a range of common laboratory solvents. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively handle and formulate this compound.
Part 1: Introduction to this compound
Chemical Identity and Structure
This compound is the hydrochloride salt of 4-phenylazepane.[1] Its structure consists of a seven-membered azepane ring with a phenyl group attached at the 4-position.[1] The presence of the hydrochloride salt makes it an ionic compound, which significantly influences its physicochemical properties, particularly its solubility.[1]
Table 1: Chemical Identifiers of this compound
| Parameter | Value |
| IUPAC Name | 4-phenylazepane;hydrochloride |
| CAS Registry Number | 7500-40-5 |
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol |
| Canonical SMILES | C1CC(CCNCC1)C2=CC=CC=C2.Cl |
| InChI | InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
Source: Vulcanchem, 2023[1]
The structure contains a chiral center at the 4-position of the azepane ring, meaning it can exist as different stereoisomers.[1]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems. For this compound, its nature as a salt of a secondary amine is a key factor. As an amine hydrochloride, it is a weak organic base. The protonated nitrogen atom and the chloride counter-ion contribute to its overall polarity and potential for hydrogen bonding.[1]
Significance in Research and Drug Development
4-Phenylazepane and its derivatives are of interest in medicinal chemistry. The core structure is found in a number of biologically active compounds. A thorough understanding of its solubility is paramount for its use in in vitro and in vivo studies, as well as for the development of potential pharmaceutical formulations. Poor solubility can be a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.
Part 2: Theoretical Principles of Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For amine hydrochlorides like this compound, the following principles are of primary importance.
Factors Affecting Solubility
-
"Like Dissolves Like" : This fundamental principle dictates that substances with similar polarities are more likely to be soluble in one another. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. This compound, being an ionic salt, is a polar molecule.
-
Solvent Polarity : The polarity of the solvent plays a crucial role.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally good solvents for ionic compounds like amine hydrochlorides due to favorable ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have dipoles but lack O-H or N-H bonds. They can accept hydrogen bonds but not donate them. Their ability to solvate ions is generally less effective than that of protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are poor at solvating ions. The solubility of ionic compounds in these solvents is typically very low.
-
-
pH Effects : For ionizable compounds, the pH of the aqueous medium is a critical factor. The solubility of an amine hydrochloride is pH-dependent. In acidic to neutral solutions, the amine remains protonated, favoring solubility. As the pH becomes more basic, the amine can be deprotonated to its free base form, which is generally less polar and may have lower aqueous solubility.
-
Temperature : The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, solubility increases with increasing temperature.
Part 3: Predicted Solubility Profile of this compound
Due to the limited availability of direct experimental data for this compound, the following solubility profile is a prediction based on the principles outlined above and data for structurally related compounds.
Qualitative Solubility Prediction
Based on its structure as an amine hydrochloride, this compound is expected to exhibit the following qualitative solubility:
-
High Solubility : Water, Methanol, Ethanol
-
Moderate Solubility : Dimethyl Sulfoxide (DMSO)
-
Low to Insoluble : Dichloromethane, Diethyl Ether, Hexane, Toluene
Estimated Quantitative Solubility
While precise values require experimental determination, a reasonable starting point for researchers would be to assume a solubility of >10 mg/mL in polar protic solvents. For early-stage drug discovery, a kinetic solubility of >60 µg/mL is often considered a good target.[2]
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | High | Polar protic solvent, favorable ion-dipole interactions. |
| Methanol | High | Polar protic solvent, similar to water. |
| Ethanol | High | Polar protic solvent. |
| DMSO | Moderate | Polar aprotic solvent, good solvating power but less effective for salts than protic solvents. |
| Dichloromethane | Low | Nonpolar aprotic solvent. |
| Hexane | Insoluble | Nonpolar solvent. |
Part 4: Experimental Protocols for Solubility Determination
To obtain accurate solubility data, standardized experimental protocols are essential. Both thermodynamic and kinetic solubility assays are commonly employed in drug discovery and development.
Method 1: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".[3]
Objective : To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.
Materials :
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control[3]
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and UV detector
Protocol :
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Method 2: High-Throughput Kinetic Solubility Assay
Kinetic solubility assays are rapid methods often used in early drug discovery for screening large numbers of compounds.[4][5]
Objective : To rapidly assess the kinetic solubility of this compound.
Materials :
-
This compound stock solution in DMSO (e.g., 10 mM)[4]
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
Protocol :
-
Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[6]
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations.[6]
-
Mix the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).[6]
-
Measure the turbidity (for nephelometry) or absorbance (for UV-Vis) of the solutions.[6]
-
The concentration at which precipitation is observed is considered the kinetic solubility.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Part 5: Analytical Methods for Quantification
Accurate quantification of the dissolved compound is crucial for determining solubility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used and reliable method for the quantification of small molecules.
Typical HPLC Parameters for this compound :
-
Column : Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Flow Rate : 1.0 mL/min[8]
-
Detection : UV detector at a wavelength where the compound has significant absorbance (e.g., around 240 nm).[8]
-
Quantification : Based on a calibration curve of known concentrations of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a simpler and faster method for quantification, provided there are no interfering substances that absorb at the same wavelength.[9]
Procedure :
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
Part 6: Conclusion
Part 7: References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from --INVALID-LINK--
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from --INVALID-LINK--
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from --INVALID-LINK--
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from --INVALID-LINK--
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--
-
Vulcanchem. (2023). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Retrieved from --INVALID-LINK--
-
World Health Organization. (n.d.). Annex 4. Retrieved from --INVALID-LINK--
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from --INVALID-LINK--
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from --INVALID-LINK--
-
ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from --INVALID-LINK--
-
Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, January 27). 4-PHENYL-AZEPANE HCL. Retrieved from --INVALID-LINK--
-
Wikipedia. (2025, December 24). 4-Phenylazepane. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-phenylazepane. Retrieved from --INVALID-LINK--
-
Hit2Lead. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 7). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. Retrieved from --INVALID-LINK--
-
SciELO. (n.d.). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from --INVALID-LINK--
-
Nature Precedings. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from --INVALID-LINK--
-
Physical Chemistry Research. (2023, November 19). Regular Article. Retrieved from --INVALID-LINK--
-
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from --INVALID-LINK--
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from --INVALID-LINK--
-
PubMed. (2020, February 15). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Retrieved from --INVALID-LINK--
-
ChemRxiv. (2023, June 21). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Retrieved from --INVALID-LINK--
-
IJRAR. (2018). SOLUBILITY ENHANCEMENT TECHNIQUE. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate.... Retrieved from --INVALID-LINK--
-
SciELO España. (n.d.). Solubility data and solubility parameters of barnidipine in different pure solvents. Retrieved from --INVALID-LINK--
References
- 1. This compound (7500-40-5) for sale [vulcanchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Physical and Chemical Stability of 4-Phenylazepane Hydrochloride
Introduction
4-Phenylazepane hydrochloride is a heterocyclic compound featuring a phenyl group attached to a seven-membered azepane ring.[1] As a hydrochloride salt, it possesses properties that make it a candidate for various applications in chemical and pharmaceutical research, often as a building block for more complex molecules.[1] The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. Understanding the physical and chemical stability of this compound is therefore paramount for researchers, scientists, and drug development professionals. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and altered physical properties that can compromise the final dosage form.[2]
This guide provides a comprehensive technical overview of the key aspects of this compound's stability. It moves beyond a simple recitation of facts to explain the causality behind experimental choices and protocols, grounding its recommendations in established regulatory frameworks and scientific principles. The objective is to equip the reader with the foundational knowledge required to design and execute robust stability programs, ensuring the quality and integrity of this compound throughout its lifecycle.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the starting point for any stability investigation. These properties dictate its behavior under various environmental conditions.
| Parameter | Value / Description | Source |
| IUPAC Name | 4-phenylazepane;hydrochloride | [1] |
| CAS Number | 7500-40-5 | [1][3] |
| Molecular Formula | C₁₂H₁₈ClN (or C₁₂H₁₇N·HCl) | [1] |
| Molecular Weight | 211.73 g/mol | [1] |
| Appearance | Typically a solid or crystalline powder. | [3] |
| Structure | A phenyl group at the 4-position of an azepane ring, with the nitrogen protonated as a hydrochloride salt. The structure contains a chiral center at the C4 position. | [1] |
The presence of a secondary amine within the azepane ring and an aromatic phenyl group are key structural features. The secondary amine is a potential site for oxidation, while the overall structure's susceptibility to hydrolysis, photolysis, and thermal stress must be experimentally determined.
Physical Stability: The Solid-State Landscape
Physical stability concerns the preservation of the solid-state properties of the API. Changes in these properties can significantly impact bioavailability, manufacturability, and overall product performance.[4]
Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[5] Different polymorphs, despite being chemically identical, can exhibit divergent physicochemical properties, including melting point, solubility, and dissolution rate, which can ultimately affect bioavailability.[4][6] It is estimated that over 50% of APIs have more than one polymorphic form.[5]
Causality in Polymorph Screening: The goal of a polymorph screen is not merely to find different forms but to identify the most thermodynamically stable form under typical processing and storage conditions. Developing a drug product with a metastable form is risky, as it could convert to a more stable, less soluble form over time, leading to a loss of efficacy.[6]
Key Characterization Techniques:
-
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for each crystalline form based on its crystal lattice structure.
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting points and phase transitions, which are often unique to each polymorph.
-
Thermogravimetric Analysis (TGA): Determines weight loss upon heating, useful for identifying solvates or hydrates.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. As a hydrochloride salt, this compound has a heightened potential for hygroscopicity. Excessive moisture uptake can lead to:
-
Physical changes such as deliquescence (dissolving in absorbed water).
-
Chemical degradation, as water can act as a catalyst for reactions like hydrolysis.[2]
-
Changes in crystal structure or polymorphic form.
Experimental Protocol: Gravimetric Sorption Analysis
This protocol determines the hygroscopicity profile of the compound.
-
Sample Preparation: Place a precisely weighed amount of this compound (e.g., 10-20 mg) into the sample pan of a dynamic vapor sorption (DVS) analyzer.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) at a set temperature (e.g., 25°C) until a stable weight is achieved. This establishes the dry baseline mass.
-
Sorption/Desorption Cycle:
-
Sorption: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is minimal (e.g., <0.002% in 5 minutes).
-
Desorption: Decrease the RH in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
-
Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting isotherm reveals the hygroscopic nature of the material. A significant uptake of water (>2% w/w at 75% RH) would classify it as hygroscopic and necessitate controlled humidity during storage and handling.
Chemical Stability and Degradation Pathways
Chemical stability refers to the ability of the API to resist chemical change over time.[7] Forced degradation (or stress testing) is a cornerstone of stability assessment, designed to deliberately degrade the sample to identify likely degradation products and validate the stability-indicating power of analytical methods.[8]
Forced Degradation Studies (Stress Testing)
These studies expose this compound to conditions more severe than accelerated stability testing, as outlined in ICH guidelines.[9]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Store at room temperature or heat gently (e.g., 40°C) for a specified time.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 80-100°C) in an oven. Also, heat the stock solution.
-
Photostability: Expose the solid powder and the stock solution to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Section 4).
-
Objective: The goal is to achieve 5-20% degradation of the active ingredient. This level is sufficient to produce and detect degradation products without completely destroying the molecule, which could lead to unrepresentative secondary or tertiary degradants.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. The secondary amine is a prime target for oxidation, and the overall molecule can be susceptible to other reactions under stress.
Caption: Potential degradation pathways for this compound.
-
N-Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents like H₂O₂, forming an N-oxide. This is a common degradation pathway for secondary and tertiary amines.[8]
-
Ring Opening: Under harsh hydrolytic (acidic or basic) or thermal conditions, the azepane ring could potentially cleave.
-
Phenyl Ring Hydroxylation: The aromatic ring can undergo hydroxylation, particularly under strong oxidative or photolytic conditions.
-
Dehydrogenation: Loss of hydrogen atoms from the azepane ring could lead to the formation of unsaturated impurities.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is essential. Such a method must be able to accurately quantify the decrease in the concentration of the API and separate it from all potential degradation products, excipients, and impurities.[10]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common and robust technique for stability testing of small molecules.
Protocol: Stability-Indicating HPLC-UV Method
-
Chromatographic System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often required to separate the API from polar and non-polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., ~254 nm, typical for a phenyl group), and use a PDA detector to check for peak purity.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity (using forced degradation samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Mass Spectrometry (LC-MS)
For the identification of unknown degradation products observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[11] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the unknown peaks, which provides crucial information for elucidating their chemical structures.[8][12]
Formulation and Excipient Compatibility
Excipients are necessary components of a final dosage form, but they can interact with the API, compromising stability.[13][14] Therefore, excipient compatibility studies are a critical pre-formulation activity.[15]
Causality and Approach: The goal is to identify excipients that are inert with respect to the API. The standard approach involves creating binary mixtures of the API and a single excipient, typically in a 1:1 or other relevant ratio, and exposing them to accelerated stability conditions (e.g., 40°C/75% RH).[16] The appearance of new degradation products or a significant increase in known ones compared to a control sample (API alone) indicates an incompatibility.
Caption: Experimental workflow for excipient compatibility screening.
Common Potential Incompatibilities:
-
Lactose: Can undergo Maillard reactions with primary or secondary amines.
-
Magnesium Stearate: Can be alkaline and may promote base-catalyzed degradation.
-
Microcrystalline Cellulose: May contain reactive impurities or peroxides.[13]
-
Povidone (PVP): Can contain peroxides that may initiate oxidative degradation.
Regulatory Framework for Formal Stability Testing
Formal stability studies are required to establish a re-test period for the drug substance or a shelf-life for the drug product. These studies must be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guideline.[10][17][18]
Studies should be conducted on at least three primary batches of the API, stored in containers that simulate the bulk packaging.
ICH Recommended Storage Conditions (General Case for Climatic Zones I & II)
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data Source: [17]
Intermediate testing is only required if a significant change occurs during accelerated testing when the long-term condition is 25°C/60% RH.[18] A "significant change" is typically defined as a failure to meet the established specification.
Conclusion
The physical and chemical stability of this compound is a multifaceted characteristic that is fundamental to its successful development and application. A proactive and systematic approach is essential. This begins with a thorough characterization of its solid-state properties, including potential polymorphism and hygroscopicity, which dictates handling and storage requirements.
The core of the stability program lies in conducting comprehensive forced degradation studies to understand its intrinsic vulnerabilities and to develop a robust, validated, stability-indicating analytical method, typically an HPLC-UV method. These studies provide the scientific rationale for selecting appropriate formulation strategies, identifying compatible excipients, and defining protective packaging. Finally, all development work must culminate in formal stability studies conducted under ICH guidelines to establish a re-test period and ensure the compound's quality, safety, and efficacy over time. By following the principles and protocols outlined in this guide, researchers and developers can build a complete and scientifically sound stability profile for this compound.
References
- 1. This compound (7500-40-5) for sale [vulcanchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Hit2Lead | this compound | CAS# 7500-40-5 | MFCD06738857 | BB-4100019 [hit2lead.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chineway.com.cn [chineway.com.cn]
- 14. scispace.com [scispace.com]
- 15. labinsights.nl [labinsights.nl]
- 16. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]
- 17. database.ich.org [database.ich.org]
- 18. ikev.org [ikev.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of 4-Phenylazepane Hydrochloride
Introduction
4-Phenylazepane hydrochloride is a chemical compound featuring a seven-membered azepane ring with a phenyl group at the 4-position.[1][2] Its structure, a secondary amine hydrochloride, makes it a subject of interest in medicinal chemistry and drug development.[1] Accurate and reliable quantification of this analyte is critical for quality control, stability testing, and pharmacokinetic studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies presented are designed to be robust and are grounded in established analytical principles, with a strong emphasis on method validation in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[3] For this compound, a reversed-phase HPLC method is proposed, leveraging the nonpolar character of the phenyl group for retention and separation.
Scientific Rationale for Method Design
-
Reversed-Phase Chromatography: This mode is selected due to the presence of the hydrophobic phenyl group in the analyte. A C18 stationary phase provides a nonpolar environment for retention. An alternative, a phenyl stationary phase, could offer enhanced selectivity through π-π interactions between the column's phenyl groups and the analyte's aromatic ring.[4]
-
Mobile Phase Selection: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. The organic component elutes the analyte from the column. A buffer is crucial because 4-Phenylazepane is a basic amine. Maintaining a consistent pH, ideally 2-3 units below the pKa of the amine, ensures the analyte is in a single, protonated ionic state. This prevents peak tailing and ensures reproducible retention times.[4]
-
UV Detection: The phenyl ring in the molecule contains a chromophore that absorbs UV radiation, making UV detection a suitable and straightforward method for quantification. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.
Experimental Protocol: HPLC-UV
1.2.1 Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or trifluoroacetic acid for pH adjustment.
-
Class A volumetric flasks and pipettes.
-
0.45 µm syringe filters for sample preparation.
1.2.2 Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. The mobile phase will be a gradient or isocratic mixture of this aqueous solution (Solvent A) and acetonitrile (Solvent B). Filter and degas both solvents before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
1.2.3 Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection λ | 254 nm (or experimentally determined λmax) |
1.2.4 Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Sonication may be used to ensure complete dissolution.[5]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
1.2.5 Data Analysis and Quantification
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation (ICH Q2(R1) Framework)
To ensure the method is fit for its intended purpose, it must be validated.[6]
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Analyze the calibration standards over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
References
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 4-Phenylazepane Hydrochloride
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for 4-Phenylazepane hydrochloride. The method is designed for use in research, quality control, and drug development environments. The protocol details the chromatographic conditions, system suitability criteria, sample preparation, and a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.
Introduction: The Analytical Imperative for this compound
This compound is the salt of 4-phenylazepane, a heterocyclic compound featuring a phenyl group attached to a seven-membered azepane ring.[4] Its structure is foundational in the synthesis of various pharmacologically active molecules, including opioid analgesics.[5] The molecular structure contains a chiral center at the 4-position, which may lead to stereoisomers with differing biological activities.[4] Given its role as a key building block in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount for the quality, safety, and efficacy of the final drug product.
A reliable analytical method is required to quantify the parent compound and to detect and quantify any potential process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6] This note describes a stability-indicating RP-HPLC method, meaning it can accurately measure the analyte in the presence of its degradation products, which is a critical requirement for stability studies.[7]
Chromatographic Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of this compound, which is a secondary amine salt.[4] Such basic compounds can exhibit poor peak shape and variable retention on traditional silica-based reversed-phase columns due to interactions with residual silanols. The chosen method parameters are designed to mitigate these effects and ensure a robust separation.
Selection of Stationary and Mobile Phases
-
Column: A C18 column is the most widely used stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention and separation capabilities for a broad range of molecules.[8] For this method, a modern, end-capped C18 column with high surface area coverage is selected to minimize secondary interactions with the basic amine group of the analyte, thereby ensuring peak symmetry.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is employed to ensure the separation of potential impurities with varying polarities from the main analyte peak.
-
Aqueous Phase (Mobile Phase A): A phosphate buffer is used to control the pH of the mobile phase. Maintaining a consistent pH is crucial for the reproducible ionization state of the amine, leading to stable retention times. An acidic pH (e.g., pH 2.5-3.5) is chosen to ensure the secondary amine is fully protonated, which improves its solubility in the aqueous mobile phase and promotes sharp, symmetrical peaks.
-
Organic Phase (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and compatibility with the buffered mobile phase.
-
Ion-Pairing Agent (Optional but Recommended): To further improve peak shape and retention for the basic analyte, an ion-pairing agent like sodium octanesulfonate can be added to the aqueous phase.[9] This agent forms a neutral ion-pair with the protonated analyte, enhancing its retention on the C18 column and improving peak symmetry.
-
Detection Wavelength
The presence of a phenyl ring in the this compound structure provides a chromophore suitable for UV detection.[4] An analysis of the UV spectrum would reveal maximum absorbance. For general-purpose analysis of aromatic compounds, a wavelength of 220 nm is selected to provide high sensitivity for both the active pharmaceutical ingredient (API) and potential impurities that may lack strong chromophores at higher wavelengths.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer with 5mM Sodium Octanesulfonate, adjusted to pH 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Experimental Protocol
This section provides a step-by-step guide for performing the purity analysis.
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve appropriate amounts of potassium phosphate monobasic and sodium octanesulfonate in HPLC-grade water to achieve final concentrations of 20 mM and 5 mM, respectively. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Prepare as described for the Standard Solution.
HPLC System Setup and Operation
-
Set up the HPLC system according to the conditions outlined in Table 1 .
-
Equilibrate the column with the mobile phase composition at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified. This is achieved by performing replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria in Table 2 .
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry, indicating no undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area (from 5 replicate injections) | Demonstrates the precision and reproducibility of the injector and system.[1] |
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Perform five replicate injections of the Standard Solution and verify that the SST criteria (Table 2 ) are met.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the peak areas obtained from the chromatograms.
Calculation
The percentage purity of this compound is calculated using the following formula based on external standard quantitation:
% Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Individual impurities are calculated relative to the main peak area, assuming a response factor of 1.0 if the impurity standards are not available.
Diagram 1: General Analytical Workflow
Caption: A flowchart of the complete analytical process.
Method Validation Protocol (per ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated.[3] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A forced degradation study is the cornerstone of establishing the stability-indicating nature of the method.[11][12]
The study involves subjecting the this compound sample to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active substance.[11][13]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Solid drug substance exposed to 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV/Vis light in a photostability chamber (ICH Q1B).
The stressed samples are then analyzed. The method is considered specific if the degradation product peaks are well-resolved from the main this compound peak (Resolution > 1.5) and peak purity analysis (using a Diode Array Detector) confirms the main peak is spectrally pure.
Diagram 2: Forced Degradation Study Design
Caption: Parallel stress testing in a forced degradation study.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[1] This is determined by analyzing a series of dilutions of the standard solution across a specified range.
-
Range: 80% to 120% of the nominal test concentration (e.g., 0.4 mg/mL to 0.6 mg/mL).
-
Procedure: Prepare at least five concentrations within the range. Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by applying the method to a sample to which a known amount of analyte has been added (spiking). It is calculated as the percentage of recovery.
-
Procedure: Spike a placebo or a sample of known purity with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Analyze three preparations for each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by analyzing six replicate sample preparations at 100% of the test concentration.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these variations.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Forced degradation (acid, base, oxidative, thermal, photolytic) | Peak purity index > 0.999; Resolution > 1.5 |
| Linearity | 5 concentrations over 80-120% of test concentration | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 3 levels (80%, 100%, 120%), 3 preps per level | Mean recovery between 98.0% and 102.0% |
| Precision | ||
| Repeatability | 6 replicate sample preparations | RSD ≤ 2.0% |
| Intermediate | Different day, analyst, or instrument | Overall RSD ≤ 2.0% |
| Robustness | Small variations in flow rate, pH, temperature | SST passes; results are consistent |
| Quantitation Limit | Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of response | To be determined experimentally |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the purity determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is reliable and suitable for its intended purpose in a regulated pharmaceutical environment. The stability-indicating nature of the assay, confirmed through rigorous forced degradation studies, makes it an invaluable tool for monitoring the stability of the drug substance and for quality control throughout the drug development lifecycle.
References
- 1. scribd.com [scribd.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (7500-40-5) for sale [vulcanchem.com]
- 5. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 6. ovid.com [ovid.com]
- 7. longdom.org [longdom.org]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpp.com [ijrpp.com]
Introduction: Characterizing Novel CNS-Active Compounds
An in-depth guide to the functional characterization of 4-Phenylazepane hydrochloride, a novel psychoactive compound, is presented in this comprehensive application note. This document provides researchers, scientists, and drug development professionals with detailed protocols and the scientific rationale for utilizing cell-based assays to elucidate the compound's pharmacological profile.
This compound is a synthetic compound featuring a phenyl group attached to an azepane ring. Its structural similarity to known monoamine transporter ligands suggests it may possess significant activity within the central nervous system (CNS).[1] The monoamine transporters—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the primary targets for a wide array of therapeutics and substances of abuse.[2] Therefore, a thorough in vitro characterization of novel compounds like this compound is a crucial first step in understanding their potential therapeutic applications or abuse liability.
Cell-based assays are indispensable tools in this process, offering a biologically relevant environment to study a compound's mechanism of action, potency, and potential toxicity.[3][4][5][6] This guide details a systematic approach to characterizing this compound, beginning with its primary hypothesized targets—the monoamine transporters—and followed by essential secondary assays to assess its effects on cell health.
Hypothesized Mechanism of Action: Monoamine Transporter Inhibition
The core function of monoamine transporters is the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron.[2] This process terminates the synaptic signal and allows for neurotransmitter recycling. Inhibition of these transporters by a ligand, such as a therapeutic antidepressant or a psychostimulant, blocks this reuptake process.[7][8][9][10] This blockage leads to an increased concentration of neurotransmitters in the synapse, thereby enhancing and prolonging neurotransmission.
Given its chemical structure, this compound is hypothesized to act as an inhibitor at one or more of the monoamine transporters. The following protocols are designed to test this hypothesis and quantify the compound's potency and selectivity.
Caption: Hypothesized mechanism of 4-Phenylazepane HCl at the synapse.
Application I: Monoamine Transporter Uptake Inhibition Assay
The most direct method to determine if this compound interacts with monoamine transporters is through a competitive uptake inhibition assay. This assay measures the ability of the compound to block the uptake of a radiolabeled or fluorescent substrate into cells engineered to express a specific human transporter (e.g., hDAT, hNET, or hSERT).[11][12][13]
Principle of the Assay
Cells stably expressing a single type of monoamine transporter are incubated with a fixed concentration of a labeled substrate (e.g., [³H]Dopamine for DAT, [³H]Norepinephrine for NET, or [³H]Serotonin for SERT).[7][10][14] In parallel, cells are co-incubated with the substrate and varying concentrations of the test compound (this compound). If the compound inhibits the transporter, it will reduce the amount of labeled substrate that enters the cells. The potency of inhibition is determined by measuring the concentration of the compound required to reduce substrate uptake by 50% (the IC₅₀ value).[15][16]
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Detailed Protocol: Radiometric Uptake Inhibition
This protocol is a general template adaptable for DAT, NET, or SERT by selecting the appropriate cell line and radiolabeled substrate.
Materials:
-
Cell Lines: HEK-293 or CHO cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT).
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Test Compound: this compound, prepared in a concentrated stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Control Inhibitors: Nomifensine (for DAT), Desipramine (for NET), Paroxetine (for SERT).[7][10][14]
-
Buffers: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Scintillation Fluid & Counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in a 96-well plate at a density of 10,000-20,000 cells per well and culture overnight.[12]
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cells once with 150 µL of pre-warmed HBSS.
-
Compound Incubation: Add 90 µL of HBSS to each well. Then, add 10 µL of the 10x concentrated serial dilutions of this compound (or control inhibitor) to the appropriate wells. For total uptake control wells, add 10 µL of vehicle. For non-specific uptake control wells, add 10 µL of a high concentration of a known potent inhibitor (e.g., 10 µM Nomifensine for DAT). Incubate the plate at room temperature or 37°C for 20-30 minutes.[7][17]
-
Substrate Addition: Add 25 µL of the radiolabeled substrate (e.g., 50 nM [³H]Dopamine) to all wells.[7]
-
Uptake Reaction: Incubate for a short period (e.g., 10-15 minutes at room temperature) to measure the initial rate of uptake.[7]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the wells three times with ice-cold HBSS.
-
Cell Lysis: Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Expected Results
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)])
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
The results will reveal the potency of this compound at each transporter and its selectivity profile.
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Test Compound | 4-Phenylazepane HCl | 4-Phenylazepane HCl | 4-Phenylazepane HCl |
| Hypothetical IC₅₀ (nM) | 150 | 850 | 45 |
| Known Inhibitor | Nomifensine (IC₅₀ ≈ 15 nM)[8] | Paroxetine (IC₅₀ ≈ 1.4 nM)[10] | Desipramine (IC₅₀ ≈ 2.1 nM)[9] |
Application II: Cell Viability and Cytotoxicity Assay
A critical control experiment is to assess whether the test compound affects cell viability. A decrease in neurotransmitter uptake could be a result of specific transporter inhibition or, nonspecifically, due to cytotoxicity. Therefore, it is essential to run a cytotoxicity assay in parallel using the same cell line and compound concentrations.[18][19]
Principle of the Assay
The resazurin (AlamarBlue) assay is a widely used method to measure cell viability.[19] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence produced is directly proportional to the number of living cells. A reduction in fluorescence in compound-treated wells compared to control wells indicates a loss of cell viability.[20]
Caption: Workflow for the cell viability and cytotoxicity assay.
Detailed Protocol: Resazurin Viability Assay
Procedure:
-
Cell Culture & Treatment: Plate and treat cells with this compound using the exact same concentrations and incubation time as in the transporter uptake assay.
-
Reagent Addition: Following the compound incubation period, add 10 µL of resazurin stock solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis and Interpretation
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The concentration of the compound that reduces cell viability by 50% is the CC₅₀.
| Parameter | Result | Interpretation |
| Hypothetical NET IC₅₀ | 45 nM | Potency for inhibiting the norepinephrine transporter. |
| Hypothetical CC₅₀ | > 10,000 nM | The compound is not cytotoxic at concentrations where it inhibits the transporter. |
A desirable pharmacological profile shows high potency in the functional assay (low IC₅₀) and low cytotoxicity (high CC₅₀). A selectivity window of at least 100-fold (CC₅₀ / IC₅₀ > 100) is generally considered a good indicator that the observed functional effect is not an artifact of cell death.
Safety and Handling Precautions
This compound is a novel research chemical with an uncharacterized toxicological profile. Standard laboratory safety procedures should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[21][22][23]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[21][24] Avoid contact with skin and eyes.[22]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[24]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[21]
Conclusion
This application note provides a comprehensive framework for the initial characterization of this compound using fundamental cell-based assays. By combining monoamine transporter uptake inhibition assays with a cytotoxicity assessment, researchers can effectively determine the compound's potency, selectivity, and safety window. This systematic approach ensures that the data generated is robust and reliable, providing a solid foundation for further investigation into the pharmacological properties of this and other novel CNS-active compounds.
References
- 1. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. bioivt.com [bioivt.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. news-medical.net [news-medical.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. bioivt.com [bioivt.com]
- 16. bioivt.com [bioivt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. lgcstandards.com [lgcstandards.com]
- 22. aksci.com [aksci.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. fishersci.com [fishersci.com]
Application Notes and Protocols for Efficacy Testing of 4-Phenylazepane Hydrochloride in Animal Models
Introduction: Characterizing a Novel Psychoactive Compound
4-Phenylazepane hydrochloride is a synthetic compound featuring a phenyl group attached to a seven-membered azepane ring.[1][2] While its specific pharmacological profile is not extensively documented in publicly available literature, its structural characteristics suggest potential activity as a monoamine reuptake inhibitor. Compounds with similar scaffolds often interact with dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. The primary objective of preclinical efficacy testing for such a compound is to elucidate its mechanism of action, assess its potential therapeutic effects, and evaluate its abuse liability.
This guide provides a comprehensive framework for researchers to design and execute a suite of in vivo animal model experiments to characterize the efficacy and neuropharmacological profile of this compound, proceeding under the working hypothesis that it functions as a dopamine reuptake inhibitor (DRI).
Hypothesized Mechanism of Action: Dopamine Reuptake Inhibition
The fundamental principle of many psychostimulant drugs is their ability to enhance synaptic dopamine levels.[3] One primary mechanism to achieve this is through the blockade of the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting this reuptake process, a DRI increases the concentration and residence time of dopamine in the synapse, leading to amplified postsynaptic receptor signaling. This enhanced dopaminergic neurotransmission in key brain circuits, such as the mesolimbic pathway, is associated with effects on locomotion, motivation, and reward.[4]
Caption: Hypothesized mechanism of 4-Phenylazepane HCl as a dopamine reuptake inhibitor.
Part 1: Behavioral Assays for Psychostimulant & Rewarding Effects
A tiered approach to behavioral testing is recommended, starting with general activity and progressing to more complex paradigms that assess subjective and rewarding effects.
Locomotor Activity Assay
Rationale: The open field or locomotor activity test is a fundamental assay to assess the effects of a novel compound on spontaneous motor activity.[5] Dopamine reuptake inhibitors characteristically produce hyperlocomotion, and this test serves as an initial screening tool to determine an effective dose range and the time course of the drug's action.[6]
Apparatus:
-
Locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam arrays to automatically track movement.[7]
-
A sound-attenuating and light-controlled external chamber for each activity monitor.[7]
Protocol:
-
Animal Acclimation: House male C57BL/6J mice or Sprague-Dawley rats in the testing facility for at least one week before experiments. Bring animals to the testing room 30-60 minutes prior to the session to acclimate.[5]
-
Habituation (Day 1-2): To reduce novelty-induced hyperactivity, habituate the animals to the testing procedure. On Day 1, handle the animals and place them in the chambers for 30-60 minutes. On Day 2, administer a vehicle injection (e.g., sterile saline, i.p.) and immediately place them in the chambers for a 60-minute session to establish a baseline activity level.[7]
-
Test Day (Day 3):
-
Divide animals into treatment groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg 4-Phenylazepane HCl).
-
Administer the assigned treatment (i.p. or s.c.) and immediately place the animal in the center of the activity chamber.[8]
-
Record locomotor activity continuously for 60-120 minutes in 5-minute bins.[7]
-
-
Data Analysis: The primary dependent variable is the total distance traveled (cm). Analyze the data using a two-way ANOVA (Treatment x Time) followed by post-hoc tests to compare drug-treated groups to the vehicle control at each time point.
| Parameter | Specification | Source(s) |
| Species/Strain | Mouse (C57BL/6J) or Rat (Sprague-Dawley) | [9] |
| Sex | Male (to avoid estrous cycle variability) | N/A |
| Apparatus | Photobeam activity chambers (e.g., 40x40 cm) | [7][8] |
| Habituation | 2 days (handling, vehicle injection) | [7] |
| Test Duration | 60-120 minutes | [7] |
| Key Metric | Total distance traveled (cm), Rearing frequency | [5][9] |
| Data Binning | 5-minute intervals | [7] |
Drug Discrimination Assay
Rationale: This paradigm assesses the interoceptive (subjective) stimulus properties of a drug.[10] Animals are trained to discriminate between the effects of a known drug (e.g., cocaine, a well-characterized DRI) and vehicle. A novel compound that substitutes for the training drug is presumed to share a similar mechanism of action and produce similar subjective effects.[11]
Apparatus:
-
Standard two-lever operant conditioning chambers housed in sound-attenuating cubicles.
-
Each chamber is equipped with a food pellet dispenser.
Protocol:
-
Lever Press Training: Train food-restricted rats to press both levers for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.[11]
-
Discrimination Training:
-
Establish a training drug (e.g., Cocaine 10 mg/kg, i.p.) and vehicle (Saline, i.p.).
-
On "drug days," administer cocaine and reinforce responses only on the designated "drug lever."
-
On "vehicle days," administer saline and reinforce responses only on the "vehicle lever."[12]
-
Alternate drug and vehicle days until animals reach a criterion of >80% correct lever responses before the first reinforcement for at least 8 out of 10 consecutive sessions.
-
-
Substitution Test Session:
-
Once trained, administer various doses of 4-Phenylazepane HCl instead of the training drug or vehicle.
-
During test sessions, responses on either lever are reinforced to avoid biasing the animal's choice.[13]
-
Record the percentage of responses on the drug-appropriate lever and the overall response rate.
-
-
Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-associated lever. A dose-response curve is generated. If 4-Phenylazepane HCl substitutes for cocaine, it indicates similar subjective effects, likely mediated by dopamine reuptake inhibition.
| Parameter | Specification | Source(s) |
| Species/Strain | Rat (Sprague-Dawley) | [11] |
| Apparatus | Two-lever operant chambers | [14] |
| Training Drug | Cocaine (10 mg/kg, i.p.) or d-amphetamine | [10] |
| Reinforcer | Food pellets (e.g., 45 mg sucrose) | [11] |
| Training Schedule | Fixed Ratio (FR) schedule | [14] |
| Criterion | >80% correct lever selection | N/A |
| Key Metrics | % Drug-Lever Responding, Response Rate | [10] |
Intracranial Self-Stimulation (ICSS)
Rationale: ICSS is a powerful paradigm for directly assessing a drug's effect on the brain's reward pathways.[15] Animals learn to perform an operant response (e.g., press a lever) to receive a brief electrical stimulation to a primary reward-related brain region, such as the medial forebrain bundle (MFB) or ventral tegmental area (VTA).[16][17] Drugs with abuse potential, particularly DRIs, lower the threshold for reward by sensitizing these circuits, meaning the animal will work for a less intense stimulation.[15]
Apparatus:
-
Operant chambers with a response lever or wheel.
-
A bipolar stimulating electrode and a programmable electrical stimulator.
-
Stereotaxic surgery equipment.
Protocol:
-
Stereotaxic Surgery: Anesthetize rats and surgically implant a bipolar electrode into the MFB in the lateral hypothalamus.[16][18] Allow for a 1-week recovery period.
-
Training: Train animals to respond for brain stimulation. Determine the optimal current intensity for each animal that supports stable responding.
-
Threshold Determination: Use a rate-frequency curve-shift or discrete-trial current-intensity threshold procedure to establish a baseline reward threshold.[15][17] This is the stimulation frequency or intensity at which the animal is willing to work.
-
Test Session:
-
Administer a dose of 4-Phenylazepane HCl or vehicle.
-
Re-determine the ICSS threshold at various time points post-injection.
-
-
Data Analysis: A leftward shift in the rate-frequency curve, or a decrease in the current-intensity threshold, indicates a reward-enhancing effect.[16] This is a strong indicator of abuse potential. Conversely, a rightward shift or an increased threshold suggests aversive or anhedonic properties.[17]
| Parameter | Specification | Source(s) |
| Species/Strain | Rat (Sprague-Dawley or Wistar) | [18] |
| Surgery Target | Medial Forebrain Bundle (MFB) / Lateral Hypothalamus | [16][17] |
| Stimulation | 100-500 ms train of rectangular pulses | [15] |
| Thresholding Method | Rate-frequency curve-shift or discrete-trial | [15][17] |
| Key Metric | Change (%) in reward threshold from baseline | [17] |
Part 2: Neurochemical Confirmation with In Vivo Microdialysis
Rationale: While behavioral assays provide functional evidence, in vivo microdialysis offers direct neurochemical proof of a drug's mechanism of action.[19] This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of an awake, freely-moving animal, providing a real-time view of the drug's effect on dopamine release and reuptake.[20][21]
Caption: Experimental workflow for in vivo microdialysis to measure dopamine levels.
Protocol:
-
Stereotaxic Surgery: Anesthetize a rat and implant a guide cannula directed at a target brain region, typically the Nucleus Accumbens (a key area in the reward circuit).[22] Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a specialized chamber that allows free movement.
-
Gently insert the microdialysis probe (with a semi-permeable membrane) through the guide cannula into the target region.[20]
-
Connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1.0 - 2.0 µL/min).[20]
-
Allow the system to equilibrate for 1-2 hours.
-
Begin collecting dialysate samples in 20-minute fractions into vials containing an antioxidant to prevent dopamine degradation.[20]
-
After collecting 3-4 baseline samples, administer 4-Phenylazepane HCl (i.p.).[20]
-
Continue collecting samples for at least 2-3 hours post-injection.
-
-
Dopamine Quantification:
-
Data Analysis: Calculate the average dopamine concentration from the baseline samples for each animal. Express all post-injection concentrations as a percentage of this baseline.[20] Use repeated measures ANOVA to determine if there is a significant increase in extracellular dopamine following drug administration compared to a vehicle-treated control group.
| Parameter | Specification | Source(s) |
| Species/Strain | Rat (Sprague-Dawley) | [23] |
| Surgery Target | Nucleus Accumbens or Striatum | [22] |
| Probe Membrane | 2-4 mm active length | [23] |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | [20] |
| Flow Rate | 1.0 - 2.0 µL/min | [20] |
| Sample Collection | 20-minute fractions | [22] |
| Analytical Method | HPLC with Electrochemical Detection (HPLC-ECD) | [20][21] |
| Key Metric | % Change in extracellular dopamine from baseline | [20] |
Conclusion and Interpretation
By integrating the findings from these behavioral and neurochemical assays, a comprehensive profile of this compound can be established.
-
A positive result in the locomotor assay (increased activity) suggests CNS stimulant properties.
-
Full substitution for a known DRI like cocaine in the drug discrimination paradigm indicates shared subjective effects and a high likelihood of a similar mechanism.
-
A significant lowering of ICSS thresholds provides strong evidence of reward enhancement and abuse potential.
-
A robust and sustained increase in extracellular dopamine in the nucleus accumbens via microdialysis would provide direct confirmation of the hypothesized dopamine reuptake inhibition mechanism.
Together, these protocols provide a validated, multi-faceted approach to rigorously evaluate the efficacy and neuropharmacological effects of this compound, guiding future drug development decisions.
References
- 1. This compound (7500-40-5) for sale [vulcanchem.com]
- 2. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 3. How addictive drugs disrupt presynaptic dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neurobiology of Opioid Dependence: Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. va.gov [va.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 14. med-associates.com [med-associates.com]
- 15. Intracranial Self-Stimulation | Veterian Key [veteriankey.com]
- 16. Optical Intracranial Self-Stimulation (oICSS): A New Behavioral Model for Studying Drug Reward and Aversion in Rodents [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of 4-Phenylazepane Hydrochloride for Opioid Receptor Binding
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive framework and detailed protocols for the characterization of novel compounds, using 4-Phenylazepane hydrochloride as a representative example, for their binding affinity and functional activity at the classical opioid receptors: mu (µ, MOP), delta (δ, DOP), and kappa (κ, KOP).
Introduction and Scientific Rationale
The opioid system, comprising endogenous peptides and G-protein coupled receptors (GPCRs), is a cornerstone of pain modulation and a primary target for analgesic drug development.[1][2] The azepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility and presence in numerous centrally active compounds. This compound represents a novel chemical entity with potential affinity for opioid receptors.
Given the absence of extensive prior art for this specific compound in opioid pharmacology, a systematic characterization is required. This guide outlines the essential in vitro pharmacological assays necessary to determine its binding profile and functional consequences. The workflow proceeds from initial affinity determination via radioligand binding to subsequent functional characterization of downstream signaling.[3][4] This approach provides a robust methodology for evaluating any new chemical entity for its potential as an opioid receptor modulator.
Principle of Competitive Radioligand Binding
The foundational method for determining a compound's affinity for a receptor is the competitive radioligand binding assay.[5][6][7] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., 4-Phenylazepane HCl) to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor.
The assay is performed by incubating a fixed concentration of radioligand with a source of opioid receptors (typically membranes from recombinant cell lines) in the presence of increasing concentrations of the test compound.[8] As the concentration of the test compound increases, it competes for the binding sites, reducing the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is termed the IC₅₀ (half-maximal inhibitory concentration).[8]
The IC₅₀ is an experimentally dependent value. To determine an absolute measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[9][10] The Kᵢ represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium if no radioligand were present, providing a standardized measure of affinity that can be compared across different experiments and compounds.[9][10]
Experimental Workflow Overview
A systematic characterization involves a multi-stage process, beginning with the preparation of a suitable biological matrix and culminating in detailed data analysis.
Caption: Experimental workflow for opioid receptor characterization.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing high levels of human recombinant mu (OPRM1), delta (OPRD1), or kappa (OPRK1) opioid receptors.[11][12][13][14][15]
-
Radioligands:
-
For µ-receptor: [³H]-DAMGO (a selective agonist)
-
For δ-receptor: [³H]-Naltrindole (a selective antagonist)
-
For κ-receptor: [³H]-U69,593 (a selective agonist)
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO or assay buffer).
-
Buffers:
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Non-specific Binding Ligand: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).
-
Equipment:
-
Cell culture incubator, hoods, and consumables.
-
Homogenizer (Dounce or Polytron).
-
High-speed refrigerated centrifuge.
-
96-well plates.
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation counter and scintillation fluid.
-
Detailed Experimental Protocols
Protocol 1: Membrane Preparation from Stably Transfected Cells
This protocol describes the isolation of cell membranes, which provides a concentrated source of receptors for the binding assay.[16][17][18][19]
-
Cell Culture: Grow HEK293 or CHO cells expressing the opioid receptor of interest to ~90% confluency in T175 flasks.
-
Harvesting: Aspirate the media and wash the cell monolayer with ice-cold PBS. Dislodge cells by scraping and transfer the cell suspension to a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenization: Lyse the cells using a Dounce or Polytron homogenizer on ice. The goal is to disrupt the cell membrane without damaging the receptor.
-
Isolation of Membranes: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. This pellets the cell membranes while leaving cytosolic components in the supernatant.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer and repeat the centrifugation step to wash away residual cytosolic proteins.
-
Final Preparation: After the final wash, resuspend the pellet in Assay Buffer. Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use. High-quality membrane preparations are essential for reproducible results.[20]
Protocol 2: Competitive Radioligand Binding Assay
This protocol details the setup for a competitive binding experiment to determine the IC₅₀ of this compound.[6][8][21]
-
Assay Setup: Prepare a 96-well plate. All determinations should be performed in triplicate. For each receptor subtype, set up three conditions:
-
Total Binding (TB): Radioligand + Membrane Preparation + Assay Buffer.
-
Non-specific Binding (NSB): Radioligand + Membrane Preparation + High concentration of Naloxone (10 µM).
-
Competition: Radioligand + Membrane Preparation + Serial dilutions of this compound.
-
-
Reagent Preparation:
-
Dilute the radioligand in Assay Buffer to a final concentration at or near its K_d value (determined from a prior saturation binding experiment).
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Thaw the membrane preparation on ice and dilute in Assay Buffer to the optimal protein concentration (typically 20-50 µ g/well , optimized to ensure less than 10% of the radioligand is bound).
-
-
Plate Addition Sequence (Final Volume = 200 µL):
-
Add 50 µL of Assay Buffer (for TB), 10 µM Naloxone (for NSB), or the corresponding 4-Phenylazepane HCl dilution (for Competition).
-
Add 50 µL of the diluted radioligand to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.[8]
-
Radioactivity Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (CPM) - Non-specific Binding (CPM).[8]
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Plot the % Specific Binding against the logarithm of the competitor concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) to the data and determine the log(IC₅₀), from which the IC₅₀ value is calculated.
-
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) to get a true measure of affinity.[9][22]
-
Kᵢ = IC₅₀ / (1 + [L]/K_d)
-
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).
-
-
-
Data Presentation:
| Compound | Receptor | Radioligand | K_d of Radioligand (nM) | IC₅₀ (nM) | Kᵢ (nM) |
| 4-Phenylazepane HCl | µ (MOP) | [³H]-DAMGO | Value | Value | Value |
| 4-Phenylazepane HCl | δ (DOP) | [³H]-Naltrindole | Value | Value | Value |
| 4-Phenylazepane HCl | κ (KOP) | [³H]-U69,593 | Value | Value | Value |
| Table for summarizing binding affinity data. Values are to be filled in from experimental results. |
Functional Characterization: cAMP Accumulation Assay
Determining binding affinity does not reveal whether a compound is an agonist (activates the receptor) or an antagonist (blocks the receptor). Opioid receptors are canonically coupled to Gαᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[23][24][25] A cAMP accumulation assay can determine the functional activity of this compound.[26][27][28][29]
Caption: Gαi/o-mediated inhibition of the cAMP signaling pathway.
Protocol 3: cAMP Inhibition Assay
-
Cell Seeding: Seed the opioid receptor-expressing cells into a 96-well plate and grow to near confluency.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulation:
-
To test for agonism: Add serial dilutions of this compound to the cells.
-
To test for antagonism: Add serial dilutions of this compound in the presence of a known agonist, after pre-incubating with the test compound.
-
-
Adenylyl Cyclase Activation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and generate a robust cAMP signal. An agonist will inhibit this forskolin-stimulated cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[29][30]
-
Data Analysis:
-
Agonism: Plot the cAMP level against the log concentration of this compound to determine the EC₅₀ (potency) and E_max (efficacy) for inhibition of cAMP production.
-
Antagonism: Plot the cAMP level against the log concentration of the known agonist in the presence of different concentrations of this compound to determine if it shifts the agonist's dose-response curve, indicative of antagonism.
-
Trustworthiness and Self-Validation
-
Positive Controls: Each assay must include known selective agonists and antagonists for the respective opioid receptor to validate assay performance.
-
Reproducibility: All experiments should be performed on multiple independent occasions to ensure the reliability of the results.
-
Orthogonal Assays: If significant binding is observed, confirming the functional activity with a secondary assay (e.g., GTPγS binding or β-arrestin recruitment) is highly recommended to build a comprehensive pharmacological profile.
References
- 1. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ValiScreen Human Opioid Mu (OP3) Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression of the mu-opioid receptor in CHO cells: ability of mu-opioid ligands to promote alpha-azidoanilido[32P]GTP labeling of multiple G protein alpha subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of delta-opioid receptor activities stably expressed in CHO cell lines: function of receptor density? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Membrane Preparations for GPCRs & Ion Channels [discoverx.com]
- 18. revvity.com [revvity.com]
- 19. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 20. multispaninc.com [multispaninc.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jove.com [jove.com]
- 24. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 26. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 27. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. resources.revvity.com [resources.revvity.com]
- 30. cAMP-Glo™ Assay [promega.com]
Application Notes and Protocols for 4-Phenylazepane Hydrochloride: A Putative Chemical Probe for Sigma Receptors
Introduction: Unveiling the Potential of 4-Phenylazepane Hydrochloride in Neurological and Oncological Research
This compound is a synthetic small molecule belonging to the azepane class of compounds. Its structural similarity to known opioid analgesics and other neuroactive compounds has prompted investigations into its biological targets and potential therapeutic applications[1][2]. While direct, extensive characterization of this compound is emerging, its core structure, featuring a phenyl group attached to a seven-membered azepane ring, strongly suggests its potential as a ligand for sigma receptors[3][4].
Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R)[1][5]. These receptors are implicated in a wide array of cellular functions and are considered promising therapeutic targets for a variety of pathologies, including neurodegenerative diseases, psychiatric disorders, pain, and cancer[6][7].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the putative use of this compound as a chemical probe to investigate sigma receptor biology. The protocols outlined herein are based on established methodologies for the characterization of other well-known sigma receptor ligands and are intended to serve as a foundational framework for elucidating the specific properties of this compound.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClN | [2] |
| Molecular Weight | 211.73 g/mol | [2] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water and DMSO | General Knowledge |
| Storage | Store at -20°C for long-term use. Stock solutions can be stored at -80°C. | General Knowledge |
Note: It is recommended to perform a fresh preparation of solutions for each experiment to ensure optimal activity. As a hydrochloride salt, the compound is expected to be stable under standard laboratory conditions.
Proposed Mechanism of Action: Targeting the Sigma Receptor Family
The structural architecture of 4-phenylazepane, particularly the presence of a phenylpiperidine-like core within the azepane ring, aligns with the known pharmacophore for sigma receptor ligands[4]. Sigma-1 and sigma-2 receptors are distinct proteins with different molecular weights and ligand binding profiles[1].
-
Sigma-1 Receptor (σ1R): A 25 kDa intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface[1][8]. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses[6][8].
-
Sigma-2 Receptor (σ2R): Identified as transmembrane protein 97 (TMEM97), this 18-21 kDa protein is implicated in cell proliferation and is often overexpressed in tumor cells[1][9].
The following diagram illustrates the central role of the sigma-1 receptor in cellular signaling pathways.
Caption: Putative signaling pathway of this compound via the sigma-1 receptor.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to enable the comprehensive characterization of this compound as a chemical probe for sigma receptors.
Protocol 1: In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) and selectivity of this compound for sigma-1 and sigma-2 receptors.
1.1. Sigma-1 Receptor Binding Assay [3][10][11]
-
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ1R ligand).
-
Tissue Source: Guinea pig brain or liver membranes, or cells expressing recombinant human σ1R.
-
Procedure:
-
Prepare membrane homogenates from the chosen tissue source.
-
In a 96-well plate, add membrane homogenate, --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 2-5 nM), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding determination, use a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol).
-
Incubate at 37°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
1.2. Sigma-2 Receptor Binding Assay [3][11][12]
-
Objective: To determine the binding affinity of this compound for the sigma-2 receptor.
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma ligand.
-
Masking Ligand: (+)-Pentazocine (to block binding of [³H]-DTG to σ1R).
-
Tissue Source: Rat liver membranes or cells expressing recombinant human σ2R/TMEM97.
-
Procedure:
-
Prepare membrane homogenates.
-
To each well, add membrane homogenate, [³H]-DTG (at a concentration near its Kd for σ2R), a saturating concentration of (+)-pentazocine (e.g., 300 nM), and varying concentrations of this compound.
-
For non-specific binding, use a high concentration of a known σ2R ligand (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 120 minutes.
-
Terminate and process as described for the σ1R binding assay.
-
Calculate the Ki value.
-
Caption: Workflow for in vitro radioligand binding assays.
Protocol 2: In Vitro Functional Assays
These assays are crucial for determining whether this compound acts as an agonist, antagonist, or modulator of sigma receptor function.
2.1. Calcium Imaging Assay [8][13][14]
-
Objective: To assess the effect of this compound on intracellular calcium mobilization, a known downstream effect of σ1R activation.
-
Cell Line: A neuronal cell line expressing σ1R (e.g., SH-SY5Y, PC12, or primary neurons).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), σ1R agonist (e.g., (+)-pentazocine), and antagonist (e.g., NE-100).
-
Procedure:
-
Culture cells on glass-bottom dishes.
-
Load cells with the calcium indicator dye.
-
Acquire baseline fluorescence measurements.
-
To determine agonist activity, apply varying concentrations of this compound and monitor changes in intracellular calcium levels.
-
To determine antagonist activity, pre-incubate cells with this compound before stimulating with a known σ1R agonist and measure the inhibition of the agonist-induced calcium response.
-
Analyze fluorescence intensity changes over time.
-
2.2. Neurite Outgrowth Assay [15][16]
-
Objective: To evaluate the effect of this compound on neurite extension, a process modulated by σ1R.
-
Cell Line: Differentiated neuronal cell line (e.g., N1E-115 or PC12 cells).
-
Procedure:
-
Plate cells in a suitable culture vessel.
-
Induce differentiation with an appropriate agent (e.g., NGF for PC12 cells).
-
Treat cells with varying concentrations of this compound.
-
After a suitable incubation period (e.g., 48-72 hours), fix the cells.
-
Stain for neuronal markers (e.g., β-III tubulin).
-
Capture images using microscopy and quantify neurite length and branching using image analysis software.
-
Compare the effects of this compound to a known σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100).
-
Protocol 3: In Vivo Behavioral Assays
These assays can provide insights into the potential therapeutic effects of this compound in animal models of disease.
3.1. Formalin-Induced Pain Model [17][18][19]
-
Objective: To assess the analgesic properties of this compound in a model of inflammatory pain.
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer this compound (e.g., intraperitoneally or orally) at various doses.
-
After a pre-determined time, inject a dilute formalin solution into the plantar surface of the hind paw.
-
Observe and record the time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Compare the pain-related behaviors in treated animals to a vehicle control group.
-
3.2. In Vivo Microdialysis for Dopamine Release [5][20][21]
-
Objective: To investigate the effect of this compound on dopamine neurotransmission in the nucleus accumbens, a key brain region involved in reward and addiction that is modulated by sigma receptors.
-
Animal Model: Rats.
-
Procedure:
-
Surgically implant a microdialysis probe into the nucleus accumbens.
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid.
-
Collect dialysate samples at regular intervals to establish a baseline level of extracellular dopamine.
-
Administer this compound and continue collecting dialysate samples.
-
Analyze the dopamine content in the samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Determine the change in dopamine levels from baseline.
-
Considerations for Scientific Integrity: Controls and Off-Target Effects
To ensure the validity of experimental findings, it is imperative to include appropriate controls and to investigate potential off-target effects.
-
Negative Controls: The use of a structurally similar but biologically inactive analog is the gold standard for a negative control[22][23][24][25][26]. Since 4-phenylazepane has a chiral center, the inactive enantiomer, if available, would be the ideal negative control. If not, a structurally related compound with no affinity for sigma receptors should be used.
-
Off-Target Profiling: It is recommended to screen this compound against a panel of other common CNS receptors and enzymes (e.g., opioid, dopamine, serotonin receptors, and transporters) to determine its selectivity profile. This can be done through commercially available screening services.
Conclusion: A Promising Tool for Sigma Receptor Research
This compound presents a valuable opportunity to expand the chemical toolkit for studying sigma receptor biology. Its structural features strongly suggest it as a candidate ligand for these important intracellular proteins. By employing the rigorous in vitro and in vivo protocols detailed in this guide, researchers can systematically characterize its binding affinity, functional activity, and selectivity. Such a thorough investigation will be instrumental in validating this compound as a reliable chemical probe, thereby paving the way for new discoveries in the roles of sigma receptors in health and disease.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma Receptors [sigmaaldrich.com]
- 5. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 [mdpi.com]
- 10. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the Sigma-1 receptor on neurite outgrowth | Receptors & Clinical Investigation [smartscitech.com]
- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. criver.com [criver.com]
- 20. Sigma receptor agonists: receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 23. Are Enantiomer of Chemical Probes Good Negative Control? [zenodo.org]
- 24. researchgate.net [researchgate.net]
- 25. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylazepane Hydrochloride
A Guide for Lead Scientists and Development Professionals
Welcome to the technical support center for the synthesis of 4-Phenylazepane hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, designed to address common pitfalls and systematically improve your yield and purity.
Section 1: Core Synthesis Strategy & Optimization FAQs
This section addresses foundational questions about the synthetic approach to this compound, focusing on strategic choices that impact overall yield from the outset.
Q1: What is the most reliable synthetic route for preparing 4-Phenylazepane with consistently high yields?
While several pathways to substituted azepanes exist, a highly effective and frequently documented strategy involves the formation and subsequent reduction of a cyclic imine intermediate.[1] This approach offers robust and scalable conditions.
The general workflow is a multi-step process that can be broken down as follows:
-
Precursor Synthesis: A suitable δ-amino ketone derivative is prepared. The use of a chiral auxiliary, such as an N-tert-butanesulfinyl group, can be employed at this stage to guide stereochemistry if a specific enantiomer is desired.[1]
-
Intramolecular Cyclization: The amino ketone undergoes acid-catalyzed cyclization to form a seven-membered cyclic imine.
-
Diastereoselective Reduction: The cyclic imine is reduced to the corresponding 4-Phenylazepane free base. The choice of reducing agent is critical at this stage as it directly influences the diastereoselectivity of the product.[1]
-
Salt Formation & Purification: The isolated free base is converted to its hydrochloride salt and purified, typically by recrystallization, to yield the final active pharmaceutical ingredient (API) intermediate.
The causality for this route's success lies in its modularity. Each step can be optimized independently, and the formation of the stable imine intermediate allows for purification before the critical reduction step, preventing the carry-over of impurities.
References
4-Phenylazepane hydrochloride purification challenges and solutions
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for 4-Phenylazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your purification processes. We will address the most common challenges encountered in the laboratory, from persistent impurities to issues with yield and physical form.
Troubleshooting Guide: Common Purification Challenges
This section directly addresses specific issues you may encounter during your experiments. Each entry is structured to help you diagnose the problem, understand its cause, and implement a robust solution.
Issue 1: My final product shows persistent impurities by HPLC and/or NMR analysis.
This is the most frequent challenge, often stemming from closely-related side products of the synthesis or degradation.
Answer:
Persistent impurities in this compound purification require a systematic approach to identify their nature and select the most effective removal strategy. Impurities can arise from unreacted starting materials, by-products, or degradation.[] The first step is to categorize the impurity before selecting a method.
Diagnostic Workflow for Impurity Removal
The following workflow illustrates a logical progression for tackling purity issues.
References
Resolving impurities in 4-Phenylazepane hydrochloride synthesis
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for resolving impurities in the synthesis of 4-Phenylazepane hydrochloride. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Technical Support Center: this compound
This guide is structured to address challenges head-on, providing direct answers to common problems and foundational knowledge to prevent them.
Part 1: Troubleshooting Guide
This section is designed for immediate problem-solving when your synthesis deviates from the expected outcome.
Q1: My final product shows a low melting point and broad peaks in the ¹H NMR spectrum. What is the likely cause?
Likely Cause: This classic symptom points to the presence of multiple, likely related, impurities or a significant amount of residual solvent. Broad NMR peaks suggest a mixture of compounds or dynamic exchange processes, while a depressed and broad melting point is a hallmark of an impure substance.
Protocol for Identification:
-
Residual Solvent Check: Re-examine the ¹H NMR spectrum. Look for characteristic signals of common laboratory solvents used in the final steps (e.g., ethyl acetate, dichloromethane, diethyl ether, acetone). Integration of these peaks against your product peaks will quantify the contamination.
-
LC-MS Analysis: Perform a high-resolution liquid chromatography-mass spectrometry (LC-MS) analysis. This will separate the components of your sample and provide their mass-to-charge (m/z) ratio.[1] This is the most effective method to quickly determine the number of components and their molecular weights.
-
Thin-Layer Chromatography (TLC): Run a TLC with a few different solvent systems (e.g., polar, non-polar, mixed). The presence of multiple spots confirms a mixture.
Protocol for Resolution:
-
High-Vacuum Drying: If residual solvent is the primary issue, dry the sample under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours), possibly with gentle heating (30-40°C) if the compound is thermally stable.
-
Recrystallization: This is the most effective method for removing small amounts of structurally similar impurities.
-
Step 1: Solvent Screening. Test the solubility of your crude product in various solvents (e.g., isopropanol, acetonitrile, ethanol/water mixtures). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Step 2: Dissolution. Dissolve the crude hydrochloride salt in the minimum amount of boiling solvent.
-
Step 3: Crystallization. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.
-
Step 4: Isolation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Q2: My mass spectrometry data shows a peak with a mass corresponding to an uncyclized precursor. How do I improve the cyclization step?
Likely Cause: Incomplete reaction is the most probable cause. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst/reagent responsible for the cyclization (e.g., in a Friedel-Crafts type cyclization or reductive amination followed by intramolecular cyclization).
Protocol for Identification:
-
Confirm with NMR: The ¹H and ¹³C NMR spectra of the crude product should show signals corresponding to both the desired 4-Phenylazepane and the starting precursor. For example, an uncyclized amino alcohol precursor would show a distinct -OH proton signal.
-
Reaction Monitoring: Re-run the reaction and monitor its progress using TLC or LC-MS at regular intervals (e.g., every hour). This will tell you if the reaction is stalling or simply proceeding slowly.
Protocol for Resolution:
-
Increase Reaction Time/Temperature: The simplest approach is to extend the reaction time or modestly increase the temperature. Monitor closely to avoid degradation.
-
Re-evaluate Reagents:
-
Ensure the cyclizing agent (e.g., acid catalyst, reducing agent) is fresh and active. For instance, some reducing agents like sodium borohydride can degrade with improper storage.[2]
-
Increase the stoichiometric ratio of the cyclizing agent if it is being consumed in a side reaction.
-
-
Change of Conditions: If the above fails, a more fundamental change may be needed. For example, in an acid-catalyzed cyclization, switching from a Brønsted acid (like H₂SO₄) to a Lewis acid (like AlCl₃) can dramatically alter reactivity.
Q3: I have an impurity with a mass of [M+16], suggesting an N-oxide. How can I remove it and prevent its formation?
Likely Cause: The tertiary amine of the azepane ring is susceptible to oxidation, forming an N-oxide. This can happen during the reaction if oxidizing agents are present or during workup and storage through air oxidation.
Protocol for Identification:
-
LC-MS: The [M+16] peak is the strongest indicator.
-
NMR Spectroscopy: N-oxidation causes a significant downfield shift of the protons on the carbons adjacent to the nitrogen (the α-protons). Expect a shift of ~0.5-1.0 ppm downfield in the ¹H NMR spectrum for these protons compared to the parent amine.
Protocol for Resolution (Removal):
-
Reduction: N-oxides can be readily reduced back to the parent amine.
-
Step 1: Dissolve the crude product in a suitable solvent like methanol or ethanol.
-
Step 2: Add a reducing agent such as sodium borohydride in portions at 0°C.
-
Step 3: Stir the reaction at room temperature until the N-oxide is consumed (monitor by TLC or LC-MS).
-
Step 4: Perform a standard aqueous workup and re-isolate the hydrochloride salt.
-
-
Chromatography: N-oxides are significantly more polar than their parent amines. Flash column chromatography on silica gel can effectively separate the two, though this may require converting the hydrochloride salt to the free base first for better compatibility with standard silica gel chromatography.
Protocol for Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Carefully review your synthetic route to ensure no inadvertent oxidizing agents are present.
Part 2: Frequently Asked Questions (FAQs)
This section provides foundational knowledge for planning and executing a successful synthesis.
Q1: What are the common synthetic routes to 4-Phenylazepane?
The synthesis of 4-Phenylazepane and its derivatives can be approached through several established routes. One of the most common and versatile methods is reductive amination .[3][4] This typically involves the reaction of a suitable ketone precursor with a source of ammonia, followed by reduction of the intermediate imine. Another powerful method is the intramolecular cyclization of a linear precursor.[5][6]
Below is a diagram illustrating a generalized reductive amination pathway, which is a cornerstone of amine synthesis.[7]
Caption: A generalized reductive amination workflow.
Q2: What are the most common impurities I should expect and how can I identify them?
Regardless of the specific route, a few classes of impurities are common in amine synthesis. Proactive monitoring for these is key to achieving high purity. The most reliable method for a comprehensive overview is impurity profiling using techniques like HPLC and LC-MS.[8][9]
Table 1: Common Impurities in 4-Phenylazepane Synthesis
| Impurity Class | Potential Origin | Key Analytical Signature (LC-MS / ¹H NMR) |
| Starting Material | Incomplete reaction | MS: M.W. of starting material. NMR: Characteristic peaks of the precursor. |
| Imine Intermediate | Incomplete reduction | MS: [M-2] of the final product. NMR: Presence of a C=N signal in ¹³C NMR (~160-170 ppm). |
| Over-Alkylated Product | (If using alkylating agents) Reaction of product with starting material. | MS: M.W. corresponding to a dimer or further alkylated species. |
| N-Oxide | Air oxidation of the tertiary amine | MS: [M+16] of the product. NMR: Downfield shift of protons α to the nitrogen. |
| Ring-Opened Byproduct | (In some cyclization routes) Cleavage of the azepane ring under harsh conditions. | MS: M.W. same as starting material but different structure. NMR: Loss of cyclic structure signals. |
Q3: What are the critical process parameters to control for minimizing impurity formation?
Controlling key parameters is fundamental to ensuring a clean reaction and high yield.
-
Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest effective temperature can significantly suppress the formation of byproducts.
-
Stoichiometry: The molar ratio of reactants is crucial. For reductive aminations, using a slight excess of the amine source can drive the reaction to completion, but a large excess of a reducing agent can lead to undesired side reactions.[2]
-
pH Control: The formation of the imine intermediate in reductive amination is pH-dependent. The reaction is typically fastest in a mildly acidic buffer (pH 4-6) which protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile.
-
Choice of Reducing Agent: For reductive aminations, a selective reducing agent is vital. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over the more reactive NaBH₄ because they are less likely to reduce the starting ketone/aldehyde before the imine has formed.[2]
Q4: My purification by recrystallization isn't working. What is my next step?
When recrystallization fails, it usually means the impurities are too similar in structure and polarity to the desired product. The next logical step is a more powerful separation technique.
Caption: Troubleshooting workflow for purification.
Protocol for Purification via Chromatography:
-
Convert to Free Base: The hydrochloride salt is often too polar to behave well on silica gel.
-
Dissolve the crude salt in water.
-
Basify the solution to pH > 10 with a base like sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.
-
-
Column Chromatography:
-
Choose an appropriate eluent system by testing with TLC (e.g., starting with 95:5 dichloromethane:methanol and increasing polarity).
-
Run the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and evaporate the solvent.
-
-
Re-form the Salt:
-
Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold ether, and dry under vacuum. This two-salt formation process is a powerful purification technique.[10][11]
-
References
- 1. soeagra.com [soeagra.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
- 11. CN102060753B - Refining method of 4-phenylaminopiperidine analgesic - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation for 4-Phenylazepane Hydrochloride
Welcome to the technical support center for the HPLC analysis of 4-Phenylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and robustness of your chromatographic results.
Introduction to this compound Analysis
This compound is a secondary amine salt with a molecular formula of C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol .[1][2] Its basic nature, stemming from the azepane ring's nitrogen, presents specific challenges in reversed-phase HPLC, most notably peak tailing due to interactions with silica-based stationary phases.[3][4][5] This guide will address these challenges head-on, providing a logical, question-and-answer-based approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?
A1: Understanding and Mitigating Peak Tailing
Peak tailing is the most common issue when analyzing basic compounds like this compound.[3][4][5] It arises from secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups (-Si-O⁻) on the surface of conventional silica-based HPLC columns.[3][5][6] These interactions create multiple retention mechanisms, leading to an asymmetric peak shape.[5]
Here is a systematic approach to troubleshooting and resolving peak tailing:
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Detailed Corrective Actions:
-
Mobile Phase pH Adjustment: The most effective initial step is to lower the mobile phase pH.[3][5][7] At a pH between 2.5 and 3.5, the residual silanol groups on the silica surface are fully protonated (-Si-OH), which significantly reduces the unwanted ionic interactions with the positively charged this compound.
-
Recommendation: Start with a mobile phase containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water, mixed with your organic modifier (acetonitrile or methanol).
-
-
Use of Mobile Phase Additives (Competing Base): If lowering the pH is not sufficient or desirable, introducing a competing base can be effective.[3] Additives like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively masking them from the analyte.[3]
-
Column Selection: Not all C18 columns are created equal. Older, "Type A" silica columns have a higher metal content and more acidic silanols, making them prone to causing peak tailing with basic compounds.[3]
-
Recommendation: Use a modern, high-purity, "Type B" silica column that is thoroughly end-capped. Alternatively, consider columns with alternative stationary phases, such as those with a polar-embedded group, which provide a protective shield against silanol interactions.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[8]
-
Recommendation: To test for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely overloading the column. Reduce your injection volume or sample concentration accordingly.
-
Q2: My retention time for this compound is drifting. What are the potential causes?
A2: Diagnosing and Stabilizing Retention Time
Retention time instability can compromise the reliability of your method. The most common causes are related to the mobile phase, column equilibration, and temperature.[9]
Troubleshooting Retention Time Drift
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure precise and consistent preparation of the mobile phase for every run. Use a calibrated pH meter. Premixing the aqueous and organic phases is often more reliable than online mixing, especially for isocratic methods. |
| Insufficient Column Equilibration | Before starting a sequence, and between gradient runs, ensure the column is fully equilibrated with the initial mobile phase. A stable baseline is a good indicator of equilibration. A common rule is to flush the column with 10-20 column volumes of the mobile phase. |
| Column Temperature Fluctuations | Ambient temperature changes can affect mobile phase viscosity and retention.[9] Use a thermostatically controlled column compartment to maintain a constant temperature (e.g., 30 °C). |
| Mobile Phase Degradation or Evaporation | Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent selective evaporation of the more volatile organic component, which would alter the mobile phase composition over time. |
HPLC Method Development Framework
For those developing a method from scratch, here is a recommended starting point and optimization strategy for this compound.
Initial Method Parameters
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm (High-purity, end-capped) | A C18 phase provides good hydrophobic retention for the phenyl group. A high-purity silica minimizes tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates silanols to prevent tailing. Formic acid is MS-friendly if that is a future consideration. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Elution Mode | Isocratic or Gradient | Start with a 50:50 (A:B) isocratic hold to determine the approximate retention. If analyzing with impurities, a gradient is likely necessary. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection Wavelength | ~215 nm or ~254 nm | The phenyl group will have a primary absorbance around 210-220 nm and a secondary, weaker absorbance around 254 nm. Scan the UV spectrum of the standard for the optimal wavelength. |
| Injection Volume | 5-10 µL | A smaller volume minimizes potential peak distortion from the injection solvent. |
| Sample Diluent | Mobile Phase or a weaker solvent | Dissolving the sample in the mobile phase is ideal to prevent peak shape issues. |
Method Optimization Logic
Caption: A logical flow for HPLC method optimization.
Forced Degradation Studies for a Stability-Indicating Method
To ensure your HPLC method is stability-indicating, forced degradation studies must be performed.[6][8] These studies deliberately stress the this compound to produce potential degradation products. The goal is to demonstrate that your method can separate the intact drug from these degradants. A target degradation of 5-20% is generally recommended.[4][10]
Protocol for Forced Degradation Studies
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for several hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 24 hours.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for 24-48 hours.
-
Photolytic Degradation: Expose the drug substance (in both solid and solution form) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
3. Analysis:
-
At appropriate time points, withdraw samples.
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze using the developed HPLC method, ensuring the peak purity of the main peak is assessed using a photodiode array (PDA) detector.
This structured approach to troubleshooting, method development, and validation will enable you to create a robust and reliable HPLC method for the analysis of this compound, in line with scientific best practices and regulatory expectations.[9][10]
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. This compound (7500-40-5) for sale [vulcanchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. rjptonline.org [rjptonline.org]
- 9. scispace.com [scispace.com]
- 10. longdom.org [longdom.org]
4-Phenylazepane hydrochloride stability issues in aqueous solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Phenylazepane Hydrochloride in Aqueous Solutions
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound in aqueous solutions during their experiments. As Senior Application Scientists, we have compiled this information based on established principles of pharmaceutical chemistry and field-proven insights to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in aqueous solutions revolve around its susceptibility to hydrolysis, particularly under certain pH conditions, and potential degradation due to oxidation, temperature, and light exposure.[1][2][3][4] As a cyclic secondary amine salt, the azepane ring may be prone to opening under acidic conditions.[1] The presence of the phenyl group could also influence its susceptibility to oxidative and photolytic degradation.[5][6][7]
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of an aqueous solution is a critical factor influencing the stability of this compound.[3][8] Generally, cyclic amines exhibit accelerated hydrolysis rates as the pH decreases (becomes more acidic).[1] In acidic media, the protonation of the nitrogen atom can induce ring-opening hydrolysis.[1] Conversely, in neutral to slightly basic conditions, the free base form is more prevalent, which might be more susceptible to oxidation. Therefore, it is crucial to determine the optimal pH range for your specific application to minimize degradation.[3]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For initial stock solutions, it is advisable to use a non-aqueous solvent such as methanol or ethanol, where the compound is likely to be more stable.[9] For aqueous experimental solutions, the choice of buffer is critical. Phosphate or acetate buffers are commonly used in stability studies to maintain a constant pH.[10][11] The selection of the buffer should be based on the desired pH for the experiment and its compatibility with the analytical methods being used.
Q4: How should I store aqueous solutions of this compound?
A4: Aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light to minimize thermal and photolytic degradation.[12] For long-term storage, it is recommended to prepare aliquots of the stock solution in an organic solvent and store them at -20°C or below. Aqueous working solutions should be prepared fresh whenever possible.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred. Hydrolysis in acidic conditions could lead to the opening of the azepane ring, forming an amino-containing linear alkylbenzene derivative. Oxidation may target the phenyl ring or the nitrogen atom, potentially forming hydroxylated or N-oxide derivatives.[6][13] Photodegradation could also lead to the formation of various photoproducts.[5][7]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
This could be a sign of compound degradation in your aqueous assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Detailed Steps:
-
Conduct a Time-Course Stability Study:
-
Prepare a solution of this compound in your assay buffer at the final experimental concentration.
-
Incubate the solution under the exact conditions of your assay (temperature, light).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the parent compound using a validated stability-indicating HPLC method (see Section 3 for a protocol).
-
Interpretation: If you observe a significant decrease in the concentration of this compound over the duration of your experiment, degradation is likely occurring.
-
-
Optimize Assay Conditions:
-
pH Adjustment: Based on the principle that cyclic amines are more stable in less acidic conditions, consider adjusting the pH of your assay buffer to a more neutral or slightly basic range, if compatible with your biological system.[1]
-
Temperature Control: Ensure that the assay is performed at the lowest feasible temperature to minimize thermal degradation.
-
Light Protection: Conduct experiments under subdued light or use amber-colored plates/tubes to prevent photodegradation.
-
Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the buffer may be beneficial, provided it does not interfere with the assay.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
This indicates the formation of degradation products.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Detailed Steps:
-
Confirm the Origin of the Peaks:
-
Inject a blank sample (your solvent or buffer) to rule out solvent impurities or system peaks.
-
Analyze a freshly prepared solution of this compound to establish the retention time of the parent compound and identify any initial impurities.
-
Compare these chromatograms with the one from your experimental sample. If the unknown peaks are only present or are significantly larger in the experimental sample, they are likely degradation products.
-
-
Perform Forced Degradation Studies:
-
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[2][4][14] A general protocol for forced degradation is provided in Section 3.
-
By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate the likely degradation products.
-
The chromatograms from these studies will help you to tentatively identify the unknown peaks in your experimental samples by comparing their retention times.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[2][4][14]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[9]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
If no degradation is observed, repeat with 1 M HCl.[9]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
If no degradation is observed, repeat with 1 M NaOH.[9]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[9]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in methanol, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[9]
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water or methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure, analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
Analyze all samples using a stability-indicating HPLC method.
-
Calculate the percentage of degradation for each condition.
-
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[9]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.[16][17][18][19]
Typical Starting Conditions:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |
| Column Temp. | Ambient or controlled at 25-30°C |
| Injection Vol. | 10-20 µL |
Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak and from each other.
-
Linearity: Establish a calibration curve with at least five concentrations of this compound to demonstrate a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Section 4: Data Presentation
Summarize all quantitative data from stability studies in clearly structured tables for easy comparison and analysis.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | ||
| 1 M HCl, 60°C | 8 | ||
| 0.1 M NaOH, 60°C | 8 | ||
| 1 M NaOH, 60°C | 4 | ||
| 3% H₂O₂, RT | 24 | ||
| Dry Heat, 80°C | 48 | ||
| Photolytic | 1.2 M lux hrs |
Note: The percentage of degradation and number of degradation products should be filled in based on experimental results.
References
- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of phenylhydroxylamine in aqueous solution: a model for study of the carcinogenic effect of primary aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 9. benchchem.com [benchchem.com]
- 10. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. lnct.ac.in [lnct.ac.in]
- 13. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 14. ajpsonline.com [ajpsonline.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 17. questjournals.org [questjournals.org]
- 18. japsonline.com [japsonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Solubility of 4-Phenylazepane Hydrochloride
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center for 4-Phenylazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a secondary amine hydrochloride salt, its solubility is governed by specific chemical principles.[1] This document provides in-depth, field-proven insights and step-by-step protocols to help you overcome these issues effectively.
Section 1: Understanding the Fundamentals of Solubility
This section addresses the core chemical properties of this compound that dictate its behavior in solution.
Q1: What is this compound, and why are there solubility challenges?
A: this compound is the salt form of the parent compound, 4-Phenylazepane.[1] Its structure consists of two key parts: a relatively large, non-polar region (the phenyl group and the seven-membered azepane ring) and an ionizable secondary amine, which has been protonated to form a hydrochloride salt (R₂NH₂⁺Cl⁻).[1][2]
The solubility challenge arises from this dual nature:
-
Hydrophobic Core: The phenyl and azepane components are lipophilic, meaning they prefer non-polar environments and resist dissolving in water.[1][3]
-
Hydrophilic Salt: The hydrochloride salt portion is ionic and thus polar, designed to improve aqueous solubility compared to the neutral "free base" form.[4][5]
Poor solubility typically occurs when the experimental conditions cause the compound to revert from its soluble salt form to its poorly soluble, neutral free base form.
Q2: How does the pH of the solution critically impact the solubility of this compound?
A: The solubility of amine salts is fundamentally pH-dependent.[6] this compound exists in a pH-sensitive equilibrium between its protonated (cationic) form, which is water-soluble, and its deprotonated (neutral) free base form, which is poorly water-soluble.
-
In Acidic Conditions (Low pH): An excess of protons (H⁺) in the solution drives the equilibrium towards the protonated, cationic form (R₂NH₂⁺). This charged species is readily solvated by polar water molecules, resulting in higher solubility.[7]
-
In Neutral or Basic Conditions (High pH): A lack of protons allows the amine to deprotonate, forming the neutral free base (R₂N). This form is significantly more hydrophobic and will often precipitate out of aqueous solutions.[2]
This relationship is a direct application of Le Châtelier's principle and can be visualized as follows:
Section 2: Common Problems and Immediate Solutions
This section provides direct answers and protocols for the most frequently encountered solubility issues.
Q3: My compound won't dissolve even in deionized water. What are the first steps?
A: If you observe poor solubility in plain deionized water, consider these initial troubleshooting steps:
-
Verify Compound Integrity: Ensure you are using the hydrochloride salt form, not the free base. Check the label and supplier information.
-
Use Mechanical Agitation: Vortexing or sonication can help break up solid aggregates and accelerate the dissolution process.
-
Gentle Heating: Gently warming the solution to 37-40°C can increase the rate of dissolution.[6] However, always cool the solution back to your experimental temperature to ensure the compound does not precipitate out (i.e., check for supersaturation).
-
Acidify the Water: The most likely cause is that the purity of the water is not sufficient to maintain a low pH. Add a very small amount of dilute acid (e.g., 0.1 N HCl) dropwise until the compound dissolves. This ensures the amine remains fully protonated.
Q4: The compound dissolved in water but crashed out when I added it to my buffer (e.g., PBS). What happened?
A: This is a classic solubility problem caused by two primary factors: pH shift and the Common Ion Effect .
-
pH Shift: Phosphate-buffered saline (PBS) is typically buffered to a physiological pH of ~7.4. This pH is often high enough to deprotonate a significant fraction of the this compound, converting it to the insoluble free base.
-
Common Ion Effect: PBS and many other biological buffers contain a high concentration of chloride ions (Cl⁻). According to Le Châtelier's principle, adding a "common ion" (in this case, Cl⁻) to a solution of a sparingly soluble salt (4-Phenylazepane H⁺Cl⁻ ) will suppress the dissolution of that salt by shifting the equilibrium toward the solid, undissolved state.[8][9][10] This effect is more pronounced for hydrochloride salts with marginal aqueous solubility.[8]
Solution: Prepare a concentrated stock solution in a suitable solvent and add it to the final buffer in a small volume. This keeps the final concentration of the organic solvent low while preventing precipitation upon dilution.
Q5: What are the best solvents for creating a concentrated stock solution?
A: The choice of solvent depends on the required concentration and the tolerance of your downstream application to that solvent.
| Solvent | Recommended Starting Concentration | Key Considerations & Causality |
| Deionized Water (acidified) | 1-5 mg/mL | Mechanism: Lowers pH to ensure full protonation of the amine.[7] Use Case: Ideal for applications where organic solvents are not tolerated. Requires adding dilute HCl dropwise. |
| DMSO (Dimethyl Sulfoxide) | 10-50 mg/mL | Mechanism: A powerful, polar aprotic solvent that can effectively solvate both polar and non-polar moieties of the molecule. Use Case: Common for in vitro assays. Be aware of potential cytotoxicity at final concentrations >0.5%. |
| Ethanol | 5-10 mg/mL | Mechanism: A polar protic co-solvent that reduces the overall polarity of the aqueous medium, facilitating the dissolution of the hydrophobic parts of the molecule.[11] Use Case: Useful for both in vitro and some in vivo formulations. Less toxic than DMSO. |
Section 3: Advanced Protocols for Formulation
For experiments requiring more precise or demanding formulation strategies, follow these detailed protocols.
Q6: Protocol for Preparing a High-Concentration Aqueous Stock Solution (Solvent-Free)
This protocol is designed for applications where organic co-solvents must be avoided. The principle is to lower the pH of the aqueous vehicle to ensure the compound remains in its soluble, protonated form.
Materials:
-
This compound powder
-
Deionized water
-
0.1 N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flask and magnetic stirrer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of 4-Phenylazepane HCl.
-
Initial Slurry: Add approximately 80% of the final desired volume of deionized water to the volumetric flask. Add the weighed compound to create a slurry.
-
Acidify Dropwise: While stirring, add 0.1 N HCl drop by drop. Observe the solution closely. Continue adding acid until all solid material has completely dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final target volume (q.s.).
-
Measure and Record pH: Use a calibrated pH meter to measure the final pH of the stock solution. This value is critical for reproducibility. A final pH between 3 and 5 is typical.
-
Sterile Filtration: If required for biological experiments, filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Q7: Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific solvent system, providing a true measure of its solubility limit.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, PBS pH 7.4)
-
Scintillation vials or sealed tubes
-
Orbital shaker or rotator set at a constant temperature (e.g., 25°C)
-
0.22 µm syringe filters
-
Analytical system for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add Excess Solid: Add an excess amount of 4-Phenylazepane HCl to a vial containing a known volume of the solvent. "Excess" means enough solid remains visible after the equilibration period.
-
Equilibrate: Seal the vials and place them on a shaker. Agitate at a constant temperature for 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.
-
Phase Separation: Allow the vials to sit undisturbed for a short period to let undissolved solids settle. Alternatively, centrifuge the samples at low speed.
-
Filter the Supernatant: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter. This step is crucial to remove any undissolved micro-particles.
-
Quantify Concentration: Dilute the clear filtrate and analyze its concentration using a pre-validated analytical method (e.g., HPLC). The measured concentration is the thermodynamic solubility.
Section 4: Frequently Asked Questions (FAQ)
-
Q8: How can I visually confirm my compound is fully dissolved?
-
A truly dissolved compound forms a perfectly clear, transparent solution. To check for fine, suspended particles (a colloidal suspension), you can perform the Tyndall Effect test: shine a laser pointer through the solution in a dark room. If the laser beam's path is visible, it indicates the presence of suspended particles, and your compound is not fully dissolved.[6]
-
-
Q9: Why does the solubility of my compound seem to differ from the datasheet or between batches?
-
This can be due to several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different lattice energies and, therefore, different solubilities.
-
Purity: Impurities can affect solubility.
-
Hydration State: The presence of water molecules in the crystal lattice can influence solubility.
-
Measurement Conditions: Differences in pH, temperature, and buffer composition will lead to different measured solubility values.
-
-
-
Q10: Is it safe to heat the solution to dissolve the compound?
-
Heating can be a useful tool but must be used with caution.[6] While it increases the dissolution rate, it can also lead to the formation of a supersaturated solution that may precipitate upon cooling. Furthermore, for biological applications, heat can degrade the compound or other components in the medium. If you must use heat, ensure the compound remains in solution after it has cooled to the final working temperature.
-
References
- 1. This compound (7500-40-5) for sale [vulcanchem.com]
- 2. oxfordreference.com [oxfordreference.com]
- 3. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Common-ion effect - Wikipedia [en.wikipedia.org]
- 11. ijmsdr.org [ijmsdr.org]
Navigating the Labyrinth of 4-Phenylazepane Hydrochloride: A Technical Support Guide to Ensuring Experimental Reproducibility
From the desk of a Senior Application Scientist: In the landscape of neuropharmacological research and drug development, the reproducibility of experimental data is the bedrock of scientific progress. Yet, seemingly straightforward compounds can present unforeseen challenges, leading to variability that can derail research timelines and compromise data integrity. One such molecule, 4-Phenylazepane hydrochloride, a key structural motif in the development of novel CNS-active agents, has been the subject of numerous queries to our technical support team. This guide is born from those interactions, designed to be a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the common sources of experimental variability and provide robust, field-tested troubleshooting strategies to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs): The First Line of Defense
Before diving into complex troubleshooting, let's address the most common initial hurdles encountered with this compound.
Q1: My synthesis of 4-Phenylazepane resulted in a low yield. What are the likely culprits?
A1: Low yields in the synthesis of 4-Phenylazepane, which is often achieved through a reductive amination of a suitable precursor, can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and side-product formation are the most frequent issues. It is crucial to monitor the reaction progress diligently, typically by Thin Layer Chromatography (TLC), to ensure the complete consumption of starting materials. The choice of reducing agent is also critical; while sodium borohydride can be used, it may also reduce the starting ketone, so it should be added after imine formation is complete. Milder, more selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they can be present from the start of the reaction and will preferentially reduce the imine as it forms.[1]
Q2: I'm struggling with the purification of this compound. Recrystallization is yielding an oil or very fine powder. What can I do?
A2: The physical form of the final hydrochloride salt is highly dependent on the crystallization conditions. "Oiling out" or the formation of a fine, difficult-to-filter powder often points to issues with solvent choice, cooling rate, or the presence of impurities. A systematic approach to selecting a recrystallization solvent system is paramount. A good solvent system will dissolve the compound when hot but have low solubility when cold. For amine hydrochlorides, mixtures of alcohols (like isopropanol or ethanol) with ethers (like diethyl ether or MTBE) or alkanes (like heptane) are often effective.[2][3] Slow, controlled cooling is crucial for the formation of well-defined crystals. Seeding the solution with a previously obtained crystal can also promote proper crystallization.
Q3: My analytical data (NMR, HPLC) for different batches of this compound show slight variations. Is this normal?
A3: While minor variations can occur, significant and inconsistent differences in analytical data between batches are a red flag and point to underlying issues with purity or polymorphism. The presence of residual solvents, starting materials, or synthetic by-products can alter spectral and chromatographic profiles. Furthermore, amine hydrochlorides are known to exhibit polymorphism, where the same molecule crystallizes in different solid-state forms.[4] These polymorphs can have different physical properties, including solubility and melting point, which can affect experimental results.
Q4: How should I properly store this compound to ensure its stability?
A4: As a hydrochloride salt, 4-Phenylazepane is generally more stable than its freebase form. However, like many amine salts, it can be hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture. For solutions, stability will be dependent on the solvent and pH. It is recommended to prepare fresh solutions for sensitive biological assays or to conduct stability studies in the intended analytical or biological medium.
Troubleshooting Guides: A Deeper Dive into Experimental Variability
When initial troubleshooting proves insufficient, a more systematic approach is required. The following guides address specific experimental pain points in greater detail.
Guide 1: Synthesis and Purification – The Foundation of Reproducibility
The quality of your starting material dictates the reliability of all downstream experiments. Variability in the synthesis and purification of this compound is a primary source of inconsistent results.
Problem: Inconsistent Purity and Presence of Unknown Impurities
Causality: The synthesis of 4-Phenylazepane, often via reductive amination of a cyclic ketone precursor, can be prone to the formation of side products.[5] Over-alkylation, incomplete reaction, or rearrangement of intermediates can lead to a complex mixture of impurities that are structurally similar to the desired product, making them difficult to separate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent purity in this compound synthesis.
Step-by-Step Protocol for Purification by Recrystallization:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene) and solvent mixtures (e.g., isopropanol/diethyl ether, ethanol/heptane) at room temperature and upon heating.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent system.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Avoid disturbing the flask to encourage the formation of larger crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Guide 2: Analytical Characterization – Seeing is Believing
Accurate and consistent analytical characterization is non-negotiable. This section provides guidance on troubleshooting common issues with HPLC and NMR analysis.
Problem: Variable HPLC Retention Times and Poor Peak Shape
Causality: The basic nature of the amine in 4-Phenylazepane can lead to interactions with residual silanol groups on standard silica-based C18 columns, resulting in peak tailing.[6] Retention time shifts can be caused by subtle changes in mobile phase pH, composition, or temperature.
Data Presentation: Typical HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A standard reversed-phase column suitable for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Provides acidic pH to ensure the amine is protonated and improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 15 minutes | A typical starting gradient for purity analysis. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Phenyl group provides strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Temperature control improves retention time reproducibility. |
Troubleshooting HPLC Issues:
Caption: Decision tree for troubleshooting common HPLC issues with this compound.
Problem: Ambiguous NMR Spectra
Causality: Broad peaks in the ¹H NMR spectrum can be due to several factors, including the presence of the hydrochloride salt, which can lead to proton exchange with residual water. The conformational flexibility of the seven-membered azepane ring can also contribute to peak broadening.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
| Protons/Carbons | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| Aromatic (Phenyl) | 7.2 - 7.5 | 125 - 145 |
| Azepane CH (adjacent to N) | 3.0 - 3.5 | 45 - 55 |
| Azepane CH (at C4) | 2.8 - 3.2 | 40 - 45 |
| Azepane CH₂ | 1.5 - 2.2 | 25 - 35 |
Tips for Acquiring High-Quality NMR Spectra:
-
Use a Dry Solvent: Use freshly opened or properly dried deuterated solvents (e.g., DMSO-d₆, MeOD-d₄) to minimize peak broadening from proton exchange.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve broad peaks by altering the rate of conformational exchange.
-
2D NMR: Techniques like COSY and HSQC are invaluable for confirming proton-proton and proton-carbon connectivities, respectively, aiding in unambiguous peak assignment.
Guide 3: Addressing Polymorphism – The Hidden Variable
Polymorphism is a frequently overlooked source of experimental variability. Different crystal forms of this compound can exhibit different solubilities, dissolution rates, and even biological activities.[7]
Identifying Polymorphism:
-
Differential Scanning Calorimetry (DSC): Different polymorphs will often have distinct melting points and thermal transitions.
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying different crystal forms, as each polymorph will produce a unique diffraction pattern.[4]
-
Infrared (IR) Spectroscopy: Polymorphs can sometimes be distinguished by subtle differences in their IR spectra, particularly in the fingerprint region.
Controlling for Polymorphism:
-
Consistent Crystallization Protocol: The most critical step is to use a highly consistent and well-documented crystallization and drying procedure for every batch.
-
Characterize Each Batch: For critical experiments, it is advisable to characterize the solid form of each batch of this compound using at least one of the techniques mentioned above to ensure consistency.
Conclusion: Towards a More Reproducible Future
The challenges in working with this compound are not unique; they are representative of the broader issues of experimental variability that permeate preclinical research.[5][8] By adopting a systematic and proactive approach to troubleshooting—from synthesis and purification to rigorous analytical characterization—researchers can mitigate these risks. This guide provides a framework for identifying and addressing the root causes of variability, ultimately fostering greater confidence in experimental outcomes and accelerating the path of drug discovery.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. ijisrt.com [ijisrt.com]
Technical Support Center: Proactive Management of 4-Phenylazepane Hydrochloride Side Effects in Preclinical Research
Welcome to the technical support guide for researchers utilizing 4-Phenylazepane hydrochloride. This resource is designed to provide in-depth, actionable guidance for anticipating, identifying, and mitigating potential side effects in animal studies. By adopting a proactive approach to experimental design and animal welfare, you can enhance the quality and reproducibility of your data while adhering to the highest ethical standards.
Section 1: Foundational Knowledge - Pharmacological Profile & PK/PD
This section addresses fundamental questions about the compound's mechanism and the critical importance of pharmacokinetic and pharmacodynamic principles.
FAQ 1.1: What is the presumed mechanism of action of this compound and how does it relate to potential side effects?
Answer: this compound is the hydrochloride salt of 4-phenylazepane.[1] While specific public data on its complete pharmacological profile is limited, its chemical structure—a phenyl group attached to an azepane ring—is common in compounds that interact with monoamine transporters.[1][2] Therefore, it is reasonable to hypothesize that its effects and side effects are mediated through the inhibition of reuptake for one or more key neurotransmitters: dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4][5]
-
Dopaminergic & Noradrenergic Activity: Inhibition of DAT and NET is strongly associated with stimulant effects, such as increased locomotor activity, but can also lead to cardiovascular changes (hypertension, tachycardia) and, at higher doses, stereotyped behaviors or seizures.[4][6][7]
-
Serotonergic Activity: Inhibition of SERT can contribute to antidepressant-like effects but is also linked to gastrointestinal issues, changes in appetite, and, in cases of excessive serotonergic activity (e.g., when combined with other serotonergic agents), a potentially life-threatening condition known as serotonin syndrome.[8][9][10]
Understanding this presumed mechanism is the first step in predicting and managing the side effect profile in your animal models.
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
Section 2: Troubleshooting Guide - Common Side Effects & Mitigation Strategies
This section is formatted as a series of troubleshooting scenarios that researchers may encounter, providing explanations and step-by-step protocols for resolution.
Issue 2.1: Central Nervous System (CNS) Overstimulation
Question: My animals exhibit excessive hyperactivity, stereotyped behaviors (e.g., repetitive gnawing, circling), or seizure-like activity after dosing. What is the cause, and what is the corrective action plan?
Answer & Troubleshooting Guide:
This is a classic sign of excessive stimulation of the central nervous system, likely mediated by a surge in synaptic dopamine and/or norepinephrine. [6]These effects are strongly dose-dependent. The primary goal is to identify a dose that provides the intended therapeutic effect without causing these severe adverse events.
Step-by-Step Protocol: Dose-Response and Behavioral Monitoring
-
Design a Dose-Finding Study:
-
Select a wide range of doses based on any available literature for similar compounds. A logarithmic or semi-log spacing is often effective (e.g., 1, 3, 10, 30 mg/kg).
-
Include a vehicle control group and a positive control (a well-characterized stimulant like d-amphetamine) if appropriate. [11] * Keep the number of animals per group small (n=4-6) for this initial tolerability study.
-
-
Administer Compound and Monitor Behavior:
-
After administration, place each animal individually into an open-field arena equipped with automated tracking software.
-
Record locomotor activity (total distance traveled) and stereotypy counts for at least 60-90 minutes. [12] * Simultaneously, have a trained observer score the animals for signs of severe toxicity (e.g., seizures, tremors, ataxia) using a standardized scoring system.
-
-
Analyze Data and Determine Dose Range:
-
Plot the dose-response curves for both the desired effect (if measurable in this paradigm) and the adverse effects.
-
Identify the Minimum Effective Dose (MED) : The lowest dose that produces a statistically significant therapeutic effect.
-
Identify the Maximum Tolerated Dose (MTD) : The highest dose that does not produce unacceptable side effects.
-
Your optimal dose for subsequent efficacy studies lies between the MED and MTD.
-
| Parameter | Dose: 1 mg/kg | Dose: 3 mg/kg | Dose: 10 mg/kg | Dose: 30 mg/kg |
| Locomotor Activity (cm) | 1500 ± 250 | 3500 ± 400 | 8500 ± 900 | 7000 ± 1200 |
| Stereotypy Counts | 5 ± 2 | 25 ± 8 | 250 ± 50 | 900 ± 150 |
| Adverse Events | None | Mild hyper-arousal | Pronounced stereotypy | Seizure-like activity in 1/6 animals |
dot
Caption: Workflow for a dose-finding and tolerability study.
Issue 2.2: Cardiovascular Instability
Question: I'm observing significant and sustained changes in heart rate (HR) and/or blood pressure (BP) post-administration. How do I manage this to ensure animal welfare and data validity?
Answer & Troubleshooting Guide:
Cardiovascular effects are a direct consequence of noradrenergic and dopaminergic activity on the sympathetic nervous system and cardiac tissue. [13][14]These changes can be a confounding factor in behavioral studies and pose a risk to animal welfare. Careful monitoring is essential.
Step-by-Step Protocol: Cardiovascular Monitoring and Management
-
Establish a Stable Baseline:
-
For non-invasive measurements (tail-cuff method), ensure animals are thoroughly acclimated to the restraint and procedure over several days to minimize stress-induced hypertension.
-
For invasive measurements (telemetry), allow for a full post-surgical recovery period (typically 7-10 days) before initiating baseline recordings.
-
-
Conduct a Cardiovascular Dose-Response Study:
-
Using the dose range identified in your CNS tolerability study, administer the compound to instrumented animals.
-
Continuously record HR, systolic BP, and diastolic BP. Key parameters to assess are the peak change from baseline and the duration of the effect.
-
-
Refine Experimental Design:
-
Adjust the Dose: If cardiovascular effects are severe, the MTD must be revised downwards. The lowest dose that produces the desired CNS effect with minimal cardiovascular impact should be chosen.
-
Consider Anesthetic Interactions: Be aware that anesthetics profoundly alter cardiovascular function and can interact with the test compound. [15][16]For example, xylazine can cause significant cardiodepression. [13][15]If a procedure requires anesthesia, its effects must be characterized in combination with this compound.
-
Supportive Care: Ensure animals are properly hydrated and maintained at a stable body temperature, as dehydration and thermal stress can exacerbate cardiovascular instability.
-
| Parameter | Method | Typical Baseline (Rat) | Considerations |
| Heart Rate (HR) | Telemetry or Pulse Oximeter | 300 - 450 bpm | Highly sensitive to stress and handling. |
| Systolic BP | Telemetry or Tail-Cuff | 115 - 140 mmHg | Tail-cuff requires extensive animal training. |
| Diastolic BP | Telemetry or Tail-Cuff | 80 - 100 mmHg | Telemetry is the gold standard for accuracy. |
Issue 2.3: Gastrointestinal and Systemic Side Effects
Question: My animals are showing progressive weight loss, reduced food and water intake, or signs of GI distress (e.g., diarrhea) during a multi-day study. What are the best practices for managing this?
Answer & Troubleshooting Guide:
These systemic effects are common with compounds that modulate serotonin and norepinephrine, as these neurotransmitters play key roles in regulating appetite and gut motility. [8][17]Chronic side effects can compromise animal health and confound the interpretation of long-term studies.
Step-by-Step Protocol: Daily Health Monitoring and Supportive Care
-
Implement Comprehensive Daily Checks:
-
Body Weight: This is the most sensitive indicator of overall health. A weight loss of >15% from baseline often warrants removal from the study.
-
Food & Water Consumption: Measure the amount of chow and water consumed per cage daily.
-
Clinical Observations: Use a daily checklist to score posture (hunching), coat condition (piloerection), and hydration status (skin turgor). Note the presence of diarrhea or abnormal urination.
-
-
Provide Proactive Supportive Care:
-
Supplemental Nutrition: Provide highly palatable, high-calorie food sources (e.g., wet mash, nutritional gel) in the cage to encourage eating.
-
Hydration Support: If dehydration is suspected, provide a supplemental water source, such as a hydrogel pack or a water-rich food item. In more severe cases, subcutaneous fluid administration may be necessary under veterinary guidance.
-
-
Refine Dosing Regimen:
-
Acclimatization: Acclimate animals to the dosing procedure (e.g., oral gavage) with vehicle or saline for several days before the study begins to reduce procedure-related stress, which can independently cause anorexia.
-
Dose Scheduling: If possible, schedule dosing for a time that minimizes disruption to the animals' primary feeding cycle (typically during the dark phase for rodents).
-
Re-evaluate Dose: Chronic toxicity may occur at doses that are well-tolerated in a single-dose study. If weight loss is progressive across a cohort, a dose reduction is warranted for future long-term studies.
-
References
- 1. This compound (7500-40-5) for sale [vulcanchem.com]
- 2. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Neurochemical Profiles of some novel psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Locomotor activity - Wikipedia [en.wikipedia.org]
- 7. americanaddictioncenters.org [americanaddictioncenters.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Serotonin syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 11. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiopulmonary effects of xylazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular effects of dopamine hydrochloride and phenylephrine hydrochloride in healthy isoflurane-anesthetized New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anesthetic interaction in cardiovascular research models: effects of xylazine and pentobarbital in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular Effects of Anesthetics, Sedatives, Postoperative Analgesic Agents, and Other Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 17. dvm360.com [dvm360.com]
Technical Support Center: Enhancing the Bioavailability of 4-Phenylazepane Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Phenylazepane hydrochloride is not a widely documented compound. This guide uses it as a model for a weakly basic, poorly soluble hydrochloride salt, likely categorized as a Biopharmaceutics Classification System (BCS) Class II or IV compound. The principles and methodologies described are broadly applicable to compounds with similar physicochemical properties.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the challenges and strategies for enhancing the bioavailability of a compound like this compound (4-PAH-HCl).
Q1: What are the likely physicochemical properties of 4-PAH-HCl that limit its oral bioavailability?
A1: Based on its structure as a hydrochloride salt of a phenyl-substituted azepane, 4-PAH-HCl is likely a weakly basic compound. While the HCl salt form is chosen to enhance aqueous solubility, the parent molecule's lipophilic nature (from the phenyl and azepane rings) can lead to low intrinsic solubility in the neutral pH environment of the small intestine. This phenomenon, where a drug dissolves in the acidic stomach but precipitates in the intestine, is a classic challenge for weakly basic drugs and is a primary limiter of oral bioavailability.[1] Its absorption is therefore likely "dissolution rate-limited."[2]
Q2: What is the Biopharmaceutics Classification System (BCS) and where does a compound like 4-PAH-HCl likely fit?
A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[3]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given its presumed low solubility and high lipophilicity (which often correlates with high permeability), 4-PAH-HCl is most likely a BCS Class II drug.[3][4] For these compounds, the key to improving bioavailability is to enhance the drug's solubility and dissolution rate in the gastrointestinal tract.[2][5]
Q3: What are the primary formulation strategies to enhance the bioavailability of a BCS Class II weak base like 4-PAH-HCl?
A3: The goal is to increase the concentration of the dissolved drug at the site of absorption (the small intestine) and maintain it for a sufficient period. Three primary advanced strategies are effective:
-
Particle Size Reduction (Nanosuspensions): Decreasing particle size into the nanometer range dramatically increases the surface area-to-volume ratio, which boosts the dissolution velocity according to the Noyes-Whitney equation.[6][7][8]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a high-energy amorphous state, dispersed within a polymer matrix, can increase its apparent solubility by several folds.[9][10] The polymer is crucial for preventing recrystallization both during storage and in the GI tract.[9][11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a mixture of oils, surfactants, and co-solvents keeps the drug in a solubilized state throughout its transit in the GI tract.[12][13][14] These systems, particularly Self-Emulsifying Drug Delivery Systems (SEDDS), form fine oil-in-water emulsions upon contact with GI fluids, facilitating absorption.[15][16]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides solutions to specific experimental problems in a question-and-answer format, complete with detailed protocols.
Problem 1: "My in-vitro dissolution for 4-PAH-HCl is extremely low in simulated intestinal fluid (pH 6.8) and the results are highly variable."
This is a classic sign of a solubility-limited compound. The hydrochloride salt dissolves at low pH but crashes out as the free base when the pH rises.
Recommended Strategy: Nanosuspension Technology. By reducing the particle size, you can significantly increase the dissolution rate, even at a pH where the intrinsic solubility is low.[17][18][19]
-
Screening for Stabilizers:
-
Prepare a 1% (w/v) solution of various stabilizers (e.g., Poloxamer 188, HPMC, PVP K30, Soluplus®) in deionized water.
-
Add an excess of 4-PAH-HCl powder to each solution.
-
Shake for 48 hours at room temperature.
-
Filter the suspensions through a 0.22 µm filter and analyze the filtrate for 4-PAH-HCl concentration (e.g., by HPLC-UV). The stabilizer that yields the highest solubility is a good candidate.
-
-
Preparation of Pre-suspension:
-
Disperse 5% (w/v) of 4-PAH-HCl and 1% (w/v) of the selected stabilizer in deionized water.
-
Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.
-
-
Wet Media Milling:
-
Transfer the pre-suspension to the milling chamber of a laboratory-scale media mill (e.g., a planetary ball mill or a bead mill).
-
Add yttria-stabilized zirconium oxide (YTZ) grinding beads (e.g., 0.5 mm diameter). The bead volume should be approximately 50-70% of the chamber volume.
-
Mill at a set speed (e.g., 2000 rpm) for a defined period (e.g., start with 1-hour intervals).
-
Periodically withdraw small samples to measure particle size using Dynamic Light Scattering (DLS) or Laser Diffraction.
-
-
Endpoint and Characterization:
-
Continue milling until the desired particle size (e.g., a Z-average diameter < 200 nm with a Polydispersity Index (PDI) < 0.3) is achieved and plateaus.
-
Separate the nanosuspension from the grinding media.
-
Characterize the final nanosuspension for particle size, PDI, zeta potential, and dissolution rate in pH 6.8 buffer compared to the unmilled drug.
-
Problem 2: "My compound shows good initial dissolution, but then the concentration drops rapidly, suggesting precipitation in the GI tract. How can I maintain a supersaturated state?"
This indicates that while the formulation provides an initial solubility advantage, it's not stable. The drug is recrystallizing into its less soluble form.
Recommended Strategy: Amorphous Solid Dispersion (ASD). An ASD can generate and maintain a state of supersaturation, which is a concentration of the drug higher than its equilibrium solubility.[1][11][20] The polymer inhibits precipitation, allowing more time for absorption.[21]
-
Polymer and Solvent Selection:
-
Select polymers known for stabilizing amorphous drugs and inhibiting precipitation, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) or Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVPVA).[9]
-
Identify a common solvent that can dissolve both 4-PAH-HCl and the selected polymer (e.g., methanol, acetone, or a mixture).
-
-
Feed Solution Preparation:
-
Prepare a solution with a total solid content of 2-10% (w/v).
-
Determine the drug loading (e.g., start with 25% drug, 75% polymer). Dissolve the polymer in the solvent first, followed by the drug.
-
Stir until a clear solution is obtained. Filter the solution through a 0.45 µm filter.
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer.
-
Optimize the spray drying parameters:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to avoid drug degradation.
-
Atomization Gas Flow: Controls droplet size.
-
Feed Pump Rate: Controls the residence time in the drying chamber.
-
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a solid powder of the drug molecularly dispersed in the polymer.
-
-
Characterization and Performance Testing:
-
Collect the resulting ASD powder from the cyclone.
-
Confirm Amorphous Nature: Use Differential Scanning Calorimetry (DSC) to check for the absence of a melting endotherm and the presence of a single glass transition temperature (Tg). Use X-Ray Powder Diffraction (XRPD) to confirm the absence of crystallinity (halo pattern).
-
Dissolution Testing: Perform a non-sink dissolution test in simulated intestinal fluid (pH 6.8). Monitor the drug concentration over time. A successful ASD will show a rapid increase to a supersaturated level, followed by a sustained plateau, while the crystalline drug will show low dissolution.
-
Problem 3: "I'm seeing high inter-subject variability in my animal pharmacokinetic (PK) studies. What formulation approach can improve consistency?"
High variability is often linked to formulation performance being highly dependent on the specific GI conditions of each animal (e.g., presence of food, GI motility).
Recommended Strategy: Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are robust formulations that are less dependent on GI variables.[13] They spontaneously form a fine emulsion upon contact with aqueous fluids, ensuring the drug remains solubilized and providing a more consistent absorption profile.[15][16][22]
-
Excipient Solubility Screening:
-
Determine the solubility of 4-PAH-HCl in various oils (e.g., Capryol™ 90, Miglyol® 812), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Add an excess of the drug to 1 g of each excipient. Vortex and place in a shaker at 40°C for 24 hours.
-
Centrifuge the samples and quantify the drug concentration in the supernatant. Select the excipients with the highest solubilizing capacity.
-
-
Constructing Ternary Phase Diagrams:
-
Select the best oil, surfactant, and co-solvent based on the solubility screen.
-
Prepare a series of blank formulations by mixing the excipients at different ratios (e.g., Oil: 10-80%, Surfactant: 20-90%, Co-solvent: 0-50%).
-
For each ratio, titrate a small amount of the mixture with water and observe the formation of an emulsion. The region that forms a clear or slightly bluish, stable nanoemulsion upon dilution is the desired self-emulsifying region.
-
-
Drug Loading and Performance Testing:
-
Select several promising formulations from the self-emulsifying region of the phase diagram.
-
Incorporate 4-PAH-HCl at a desired concentration into these formulations.
-
Self-Emulsification Test: Add 1 mL of the drug-loaded SEDDS to 250 mL of water or simulated intestinal fluid with gentle stirring. Measure the time to emulsify and the resulting droplet size and PDI using DLS. Aim for droplet sizes < 200 nm.[15]
-
Thermodynamic Stability: Subject the formulations to centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.
-
-
In Vitro Dissolution/Dispersion Test:
-
Perform a dispersion test using a standard dissolution apparatus. Add the SEDDS formulation (e.g., in a capsule) to the dissolution medium (pH 6.8) and monitor the release and concentration of the drug over time.
-
Part 3: Data Summary and Visualizations
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for 4-PAH-HCl
| Feature | Nanosuspension | Amorphous Solid Dispersion (ASD) | Self-Emulsifying DDS (SEDDS) |
| Primary Mechanism | Increased dissolution velocity via surface area enhancement.[7] | Creates a high-energy amorphous form to achieve supersaturation.[9][11] | Pre-dissolves the drug in a lipid system, forming a nanoemulsion in situ.[16] |
| Ideal for... | Drugs that are stable in crystalline form but dissolve too slowly. | Compounds that can be stabilized in an amorphous state by a polymer. | Highly lipophilic (high logP) drugs.[23] |
| Key Advantage | High drug loading possible; established manufacturing technology.[17] | Can achieve and maintain high levels of supersaturation for maximal absorption driving force.[21] | High consistency, reduced food effect, potential for lymphatic uptake.[13][24] |
| Potential Challenge | Physical instability (particle growth/aggregation); requires specialized milling equipment.[18] | Physical instability (recrystallization); drug loading can be limited by the polymer.[21] | Chemical instability of drug or excipients; potential for GI irritation from high surfactant concentrations.[23] |
Visualizations (Graphviz)
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ajptonline.com [ajptonline.com]
- 7. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. contractpharma.com [contractpharma.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. longdom.org [longdom.org]
- 15. scispace.com [scispace.com]
- 16. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eaapublishing.org [eaapublishing.org]
- 19. ijhsr.org [ijhsr.org]
- 20. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Item - Release Mechanisms of Amorphous Solid Dispersions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. mdpi.com [mdpi.com]
- 24. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 4-Phenylazepane Hydrochloride
This guide provides an in-depth, comparative analysis of the analytical techniques used to confirm the structure of synthesized 4-Phenylazepane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a nuanced understanding of why specific experimental choices are made, how to interpret the resulting data, and how these techniques compare to alternative approaches.
The azepane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of bioactive molecules and approved drugs.[1] The precise confirmation of the structure of its derivatives, such as this compound, is a critical step in the drug discovery and development process.[1][2] This compound, featuring a phenyl group at the 4-position of a seven-membered azepane ring, presents a unique analytical challenge that demands a multi-faceted approach to structural elucidation.[3]
Synthesis Overview
The synthesis of this compound can be achieved through various routes, with one common method involving the reduction of cyclic imine intermediates.[3] This approach, while effective, can result in diastereomeric mixtures, underscoring the necessity for robust analytical confirmation of the final product's structure.[3]
Primary Analytical Workflow for Structural Confirmation
The definitive confirmation of this compound's structure relies on a synergistic combination of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Detailed Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Interpretation and Expected Signals:
| Technique | Expected Chemical Shifts (ppm) | Rationale and Interpretation |
| ¹H NMR | ~7.2-7.6 | Aromatic protons of the phenyl group. |
| ~3.0-3.5 | Protons on the carbons adjacent to the nitrogen atom in the azepane ring. | |
| ~1.5-2.5 | Remaining aliphatic protons of the azepane ring. | |
| ~9.0-10.0 | N-H proton of the hydrochloride salt (can be broad and may exchange with D₂O). | |
| ¹³C NMR | ~125-145 | Aromatic carbons of the phenyl group.[4][5] |
| ~40-60 | Aliphatic carbons of the azepane ring.[4] |
Causality Behind Experimental Choices: The use of a high-field NMR spectrometer enhances signal dispersion, which is particularly important for resolving the complex multiplets of the azepane ring protons. DMSO-d₆ is often a good solvent choice for hydrochloride salts, as it can solubilize the compound and often allows for the observation of the N-H proton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule.[6][7] For this compound, FT-IR is used to confirm the presence of the amine salt, the aromatic ring, and the aliphatic chain.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[6]
-
Data Interpretation and Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance |
| ~2400-2800 | N-H stretch (secondary amine salt) | Confirms the presence of the hydrochloride salt. |
| ~2850-3000 | C-H stretch (aliphatic) | Indicates the presence of the azepane ring.[6] |
| ~3000-3100 | C-H stretch (aromatic) | Confirms the presence of the phenyl group. |
| ~1450-1600 | C=C stretch (aromatic) | Further evidence of the phenyl ring. |
Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity and minimal sample preparation requirements.[6] The specified spectral range covers the key functional group vibrations for this molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] It is used to determine the molecular weight of the synthesized compound and to assess its purity.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
-
LC Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water and acetonitrile (both containing 0.1% formic acid).
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Interpretation and Expected Results:
| Analysis | Expected Result | Interpretation |
| LC Chromatogram | A single major peak. | Indicates the purity of the synthesized compound. |
| Mass Spectrum | A prominent peak at m/z 176.27. | Corresponds to the molecular ion [M+H]⁺ of the free base (C₁₂H₁₇N, exact mass: 175.27 g/mol ).[2] |
Causality Behind Experimental Choices: ESI in positive ion mode is ideal for analyzing amines, as they are readily protonated. The addition of formic acid to the mobile phase facilitates this protonation, enhancing the signal intensity.
Caption: Synergy of analytical data for structural confirmation.
Comparison with Alternative Methods
While the combination of NMR, FT-IR, and LC-MS provides a robust and comprehensive approach to structural confirmation, other techniques can be employed, each with its own advantages and limitations.
| Alternative Method | Application | Advantages | Disadvantages |
| Elemental Analysis | Determines the elemental composition (C, H, N). | Provides the empirical formula, which can corroborate the molecular formula from MS. | Does not provide structural information; requires a highly pure sample. |
| X-ray Crystallography | Provides the absolute 3D structure of a crystalline solid. | Unambiguous structural determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
| 2D NMR (COSY, HSQC) | Establishes connectivity between protons (COSY) and between protons and carbons (HSQC). | Provides definitive assignments of protons and carbons, especially for complex spin systems. | More time-consuming to acquire and interpret than 1D NMR. |
The primary workflow is generally sufficient for routine confirmation. However, for novel compounds or in cases of ambiguity, techniques like 2D NMR and X-ray crystallography become invaluable. For instance, if the ¹H NMR spectrum shows significant overlapping signals in the aliphatic region, a 2D COSY experiment can be used to trace the proton-proton couplings within the azepane ring, confirming its structure.
Conclusion
The structural confirmation of synthesized this compound is a critical quality control step that necessitates a multi-technique analytical approach. The synergistic use of NMR spectroscopy, FT-IR spectroscopy, and LC-MS provides a self-validating workflow that confirms the carbon-hydrogen framework, the presence of key functional groups, the molecular weight, and the purity of the compound. While alternative methods exist, this primary workflow offers a balance of comprehensive data and practical efficiency for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 3. This compound (7500-40-5) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 4-Phenylazepane Hydrochloride and its Derivatives in Monoamine Transporter Research
Introduction: The Azepane Scaffold in Neuropharmacology
In the intricate world of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," emerge as consistently effective platforms for developing therapeutic agents. The azepane ring, a seven-membered saturated heterocycle, is one such scaffold, demonstrating remarkable versatility in the design of compounds targeting the central nervous system (CNS).[1][2] Azepane-based molecules have found applications as anti-cancer, antimicrobial, and anti-Alzheimer's agents, with over 20 approved drugs incorporating this motif.[1] This guide focuses on a specific, influential class within this family: phenylazepane derivatives, particularly their role as modulators of monoamine transporters.
Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical proteins that regulate neurotransmitter levels in the synaptic cleft.[3][4] Their inhibition is a cornerstone of treatment for depression, ADHD, and other psychiatric and neurodegenerative disorders.[3][5] This document provides a comparative analysis of 4-Phenylazepane hydrochloride, a foundational member of this class, against its structurally diverse derivatives. We will explore the structure-activity relationships (SAR) that govern their interaction with monoamine transporters, supported by experimental data and detailed protocols for their evaluation.
Part 1: this compound - The Archetype
This compound serves as a fundamental building block and a reference compound in the study of this chemical class.[6] Its structure features a phenyl group attached to the 4-position of the azepane ring, a decision that imparts specific conformational and electronic properties crucial for biological activity.[6][7]
Chemical Identity and Properties:
| Parameter | Value |
| IUPAC Name | 4-phenylazepane;hydrochloride |
| CAS Number | 7500-40-5[6][7] |
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol [6] |
| Structure | A seven-membered azepane ring with a phenyl substituent at the C4 position. The hydrochloride salt form enhances solubility and stability.[6] |
The chiral center at the C4 position means that 4-phenylazepane can exist as stereoisomers, which may exhibit different biological activities and binding affinities—a critical consideration in drug development.[6]
Synthetic Pathways
The synthesis of 4-phenylazepane and its derivatives often involves multi-step sequences. A common approach relies on the construction and subsequent reduction of cyclic imine intermediates. For example, N-tert-butanesulfinyl δ-amino ketones can serve as precursors to form the azepane ring with high yields, although controlling the stereochemistry (diastereoselectivity) of the phenyl group can be challenging.[6]
Part 2: Comparative Analysis of Phenylazepane Derivatives at Monoamine Transporters
The therapeutic potential of phenylazepane derivatives is defined by their affinity and selectivity for DAT, NET, and SERT. The core 4-phenylazepane structure provides a template for systematic modification to fine-tune these properties. The development of structure-activity relationships (SAR) is crucial for designing ligands with desired pharmacological profiles, such as potent and selective DAT inhibitors or dual NET/DAT inhibitors.[8][9]
Key Principles of Structure-Activity Relationship (SAR)
The interaction of a phenylazepane derivative with a monoamine transporter is a complex interplay of steric, electronic, and hydrophobic factors. The following diagram illustrates the key modification points on the scaffold and their general impact on activity.
Caption: Key modification points on the 4-phenylazepane scaffold.
-
Phenyl Ring Substitution (R1): Adding substituents to the phenyl ring directly influences electronic interactions within the transporter binding pocket. For instance, in related scaffolds like phenethylamines, para-chloro substitution can augment potency at SERT.[10] Similar principles apply here, where halogenation or the addition of electron-withdrawing/donating groups can tune selectivity between DAT, NET, and SERT.
-
N-Substitution (R2): The nitrogen atom is a critical interaction point and a common site for modification. Altering the substituent on the nitrogen can dramatically affect binding affinity and selectivity. For example, in benztropine analogues, extending the N-alkyl chain can enhance DAT affinity but sometimes at the cost of selectivity over SERT.[8][11]
-
Ring Size and Conformation: The seven-membered azepane ring offers greater conformational flexibility compared to its six-membered piperidine counterpart.[12] This flexibility can allow for optimal positioning of the phenyl group and N-substituents within the binding site, potentially leading to higher affinity. However, this increased flexibility can also come with an entropic penalty upon binding. The choice between an azepane and a piperidine ring is a key design decision.[5][13]
Quantitative Comparison of Phenylazepane Derivatives
The following table summarizes hypothetical but representative binding affinity data (Kᵢ, nM) for a series of phenylazepane derivatives, illustrating the impact of structural modifications. Lower Kᵢ values indicate higher binding affinity.
| Compound | Structure (Modification from 4-Phenylazepane) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity Profile |
| 1 (Parent) | 4-Phenylazepane | 150 | 85 | 450 | NET > DAT > SERT |
| 2 | 4-(4-Fluorophenyl)azepane | 95 | 70 | 250 | NET > DAT > SERT (Increased potency) |
| 3 | N-Methyl-4-phenylazepane | 55 | 40 | 300 | NET/DAT selective (Increased potency) |
| 4 | N-Propyl-4-phenylazepane | 25 | 60 | 500 | DAT > NET >> SERT (Shift to DAT selectivity) |
| 5 | N-Benzyl-4-(4-chlorophenyl)azepane | 15 | 20 | 80 | Potent DAT/NET inhibitor |
Data is illustrative and compiled based on general SAR trends observed in related monoamine transporter inhibitor series.[5][8][10]
Interpretation of Data:
-
Effect of Phenyl Substitution: Comparing Compound 1 and 2 , the addition of a fluorine atom to the phenyl ring (a common strategy to modulate activity) enhances binding affinity at all three transporters while maintaining the general selectivity profile.[14]
-
Effect of N-Substitution: The addition of a small N-methyl group (Compound 3 ) significantly boosts potency at DAT and NET. Extending the alkyl chain to a propyl group (Compound 4 ) further enhances DAT affinity while slightly reducing NET affinity, thereby shifting the selectivity profile towards DAT.[8] A larger, more complex substituent like a substituted benzyl group (Compound 5 ) can lead to highly potent, dual-acting inhibitors.[15]
Part 3: Experimental Protocols for Pharmacological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for the two primary assays used to characterize phenylazepane derivatives.
Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Causality Behind Experimental Choices:
-
Radioligand: A high-affinity, selective radioligand (e.g., [³H]WIN 35,428 for DAT) is chosen to ensure the signal is specific to the target of interest.
-
Non-Specific Binding Inhibitor: A high concentration of a known, non-radioactive ligand (e.g., cocaine for DAT) is used to define non-specific binding—the portion of radioactivity that is not bound to the target transporter. This is crucial for calculating the actual specific binding.
-
Incubation & Filtration: Incubation allows the system to reach equilibrium. Rapid filtration is used to separate the bound radioligand from the unbound, effectively "freezing" the equilibrium state for accurate measurement.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer.
-
Assay Setup: In a 96-well plate or tubes, set up three conditions:
-
Total Binding: Add membrane preparation and vehicle.
-
Non-Specific Binding (NSB): Add membrane preparation and a saturating concentration of a non-labeled inhibitor (e.g., 10 µM cocaine for DAT).
-
Experimental: Add membrane preparation and varying concentrations of the test phenylazepane derivative.
-
-
Incubation: Add the radioligand (e.g., [³H]WIN 35,428 to a final concentration of ~1-2 nM) to all wells to initiate the reaction. Incubate for 60-120 minutes at room temperature or 4°C.[14]
-
Termination: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.[14]
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of specifically bound radioligand by subtracting the NSB counts from the total binding counts. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: Synaptosomal Monoamine Uptake Assay
This functional assay measures a compound's ability to inhibit the primary biological function of the transporter: clearing neurotransmitters from the synapse.
Causality Behind Experimental Choices:
-
Synaptosomes: These are resealed nerve terminals isolated from brain tissue that contain functional transporters, providing a more physiologically relevant system than simple membrane preparations.
-
Radiolabeled Neurotransmitter: Using [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin allows for the direct measurement of the transporter's activity.
-
Uptake Inhibitor Control: A known potent inhibitor (e.g., nomifensine for DAT) is used to define 100% inhibition and confirm the assay is working correctly.
Caption: Workflow for a synaptosomal neurotransmitter uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from fresh brain tissue using differential centrifugation.
-
Pre-incubation: Aliquot synaptosomes into tubes and pre-incubate them with either vehicle or various concentrations of the test phenylazepane derivative for 10-15 minutes at 37°C.
-
Uptake Initiation: Start the uptake reaction by adding a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake. A parallel set of tubes is incubated at 0-4°C to determine non-transporter-mediated diffusion.
-
Termination: Stop the reaction by rapid filtration, as described in the binding assay protocol.
-
Quantification & Analysis: Measure the radioactivity retained on the filters. Subtract the 4°C values from the 37°C values to determine specific uptake. Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.
Conclusion and Future Directions
The 4-phenylazepane scaffold is a validated and highly malleable platform for the design of potent and selective monoamine transporter inhibitors. While this compound itself may possess modest activity, it serves as an invaluable starting point for chemical exploration. Structure-activity relationship studies clearly demonstrate that targeted modifications to the phenyl ring and the azepane nitrogen are powerful strategies for tuning both potency and selectivity. Derivatives can be engineered to be selective for a single transporter (e.g., DAT) or to have dual-acting profiles (e.g., DAT/NET), which may offer unique therapeutic advantages.[5]
Future research in this area will likely focus on synthesizing novel derivatives with improved pharmacokinetic properties, reduced off-target effects, and unique pharmacological profiles, such as allosteric modulators or "triple reuptake inhibitors."[5] The continued application of the robust binding and uptake assays detailed here will be fundamental to characterizing these next-generation compounds and unlocking the full therapeutic potential of the phenylazepane scaffold.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (7500-40-5) for sale [vulcanchem.com]
- 7. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 8. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Archetypal Opioid Morphine and the Synthetic Scaffold 4-Phenylazepane Hydrochloride
This guide provides a comprehensive comparative analysis of morphine, the gold-standard opioid analgesic, and 4-Phenylazepane hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the pharmacological profiles of these compounds. We will delve into their mechanisms of action, present methodologies for direct comparison, and explain the causal reasoning behind the selection of these experimental protocols.
Introduction: Benchmarking an Archetype Against a Synthetic Scaffold
Morphine, a naturally occurring opiate from the poppy Papaver somniferum, has been the cornerstone of severe pain management for centuries.[1] Its potent analgesic effects are well-characterized, as are its significant side effects, including respiratory depression, dependence, and a high potential for abuse.[1][2] It acts primarily as an agonist at the μ-opioid receptor (MOR).[1][3]
In contrast, this compound is a synthetic compound featuring a phenyl group attached to a seven-membered azepane ring.[4] It serves as the foundational structure for a series of synthetic opioid analgesics, including ethoheptazine and meptazinol.[5] Understanding the intrinsic properties of this core scaffold and how it compares to a classic opioid like morphine is crucial for the rational design of novel analgesics with potentially improved safety profiles. This guide outlines the essential in-vitro and in-vivo assays required to build a complete comparative pharmacological profile.
Physicochemical and Structural Properties
A fundamental comparison begins with the basic chemical and physical properties of each molecule. These characteristics influence their solubility, membrane permeability, and ultimately, their pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | Morphine |
| IUPAC Name | 4-phenylazepane;hydrochloride | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
| Molecular Formula | C₁₂H₁₈ClN | C₁₇H₁₉NO₃ |
| Molecular Weight | 211.73 g/mol | 285.34 g/mol |
| Structure | A phenyl group on a seven-membered azepane ring. | A complex pentacyclic phenanthrene structure.[1] |
| CAS Number | 7500-40-5 | 57-27-2 |
Mechanism of Action: A Tale of Two Ligands
The pharmacological effects of both compounds are dictated by their interactions with opioid receptors. Morphine's mechanism is well-established, providing a benchmark against which this compound's activity can be measured.
Morphine: The Classic μ-Opioid Agonist
Morphine exerts its primary effects by binding to and activating G-protein coupled opioid receptors, with a high affinity for the μ-opioid receptor (MOR).[1][6] It also demonstrates activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] Activation of the MOR in the central nervous system (CNS) is responsible for its profound analgesic effects, but also for sedation, euphoria, physical dependence, and life-threatening respiratory depression.[1][7]
The intracellular signaling cascade initiated by morphine binding to the MOR is inhibitory. It involves:
-
G-protein Activation: The activated MOR couples to inhibitory G-proteins (Gi/Go).
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.[3]
This combined action dampens neuronal excitability and inhibits the transmission of pain signals.[3][8]
This compound: Characterizing the Unknown
As a structural scaffold, the intrinsic activity of this compound at opioid receptors is not extensively documented in public literature. Therefore, the primary experimental objective is to determine its receptor binding profile and functional activity. Does it act as an agonist, antagonist, or partial agonist? What is its selectivity for MOR, KOR, and DOR? The following experimental protocols are designed to answer these fundamental questions.
Experimental Framework for Comparative Analysis
To build a robust comparison, a multi-tiered approach is necessary, moving from in-vitro receptor interactions to in-vivo behavioral outcomes.
Objective 1: Determining Receptor Binding Affinity
Causality: Before assessing functional effects, it is essential to determine if and how strongly a compound binds to its putative targets. A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of a test compound for a specific receptor.[9][10] A lower Ki value indicates a higher binding affinity. This experiment will reveal the receptor interaction profile of this compound and allow direct comparison with morphine's known affinities.
-
Membrane Preparation:
-
Culture cells stably expressing the human opioid receptor of interest (MOR, KOR, or DOR).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl) with protease inhibitors.[11]
-
Homogenize the lysate and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[11]
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR), and assay buffer.[11]
-
Non-specific Binding (NSB): Add membrane preparation, the radioligand, and a high concentration of a non-labeled, potent opioid to saturate the receptors (e.g., 10 µM Naloxone).[12]
-
Competition Binding: Add membrane preparation, the radioligand, and varying concentrations of the test compound (Morphine or this compound).
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[12]
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
-
Data Acquisition & Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
This table illustrates the kind of quantitative data generated from binding assays, allowing for a direct comparison of receptor affinities.
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) |
| Morphine | ~1.2[6] | >100 | >100 |
| 4-Phenylazepane HCl | To be determined | To be determined | To be determined |
Objective 2: Assessing In-Vivo Antinociceptive Efficacy
Causality: Demonstrating receptor binding is not sufficient; we must confirm that this binding translates into a functional effect—in this case, pain relief (antinociception). Animal models of pain are essential for this evaluation. The Hot Plate Test and Tail-Flick Test are standard, rapid methods for assessing the efficacy of centrally acting analgesics.[14][15] The hot plate test measures a supraspinally integrated response, while the tail-flick test is primarily a spinal reflex.[16][17] Using both provides a more complete picture of the compound's analgesic action.
-
Acclimation: Allow the animal (typically a mouse or rat) to acclimate to the testing room for at least 30-60 minutes.[18]
-
Apparatus: Use a hot plate apparatus with the surface maintained at a constant noxious temperature (e.g., 52-55°C).[16][18]
-
Baseline Measurement: Place the animal on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception, such as hind paw licking or jumping.[15] A cut-off time (e.g., 30-60 seconds) must be used to prevent tissue damage.[18]
-
Drug Administration: Administer the test compound (Morphine or 4-Phenylazepane HCl) or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Drug Measurement: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the ED₅₀ (the dose that produces 50% of the maximum effect).
-
Acclimation & Restraint: Acclimate the animal to the testing room. Gently place the animal in a restrainer, allowing its tail to be exposed.[19]
-
Apparatus: Use a tail-flick analgesia meter, which focuses a high-intensity light beam onto a portion of the animal's tail.[14][20]
-
Baseline Measurement: Position the tail in the apparatus. Activate the heat source and timer. The timer automatically stops when the animal flicks its tail away from the heat.[20] Record this baseline latency. Use a cut-off time (e.g., 18-20 seconds) to prevent injury.[17][20]
-
Drug Administration: Administer the compound or vehicle.
-
Post-Drug Measurement: Measure the tail-flick latency at the same time points used in the hot plate test.
-
Data Analysis: Analyze the data similarly to the hot plate test to determine %MPE and ED₅₀.
Objective 3: Evaluating Reward Potential and Abuse Liability
Causality: A critical liability of MOR agonists like morphine is their rewarding effect, which drives addiction. The Conditioned Place Preference (CPP) paradigm is a standard preclinical model used to measure the motivational effects of a drug.[21][22] It is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the rewarding effects of a drug.[23] A significant preference for the drug-paired environment indicates reward potential. This assay is crucial for determining if this compound possesses abuse liability similar to morphine.
-
Apparatus: A two- or three-compartment chamber where the compartments are distinct in color, pattern, and/or floor texture.[24]
-
Phase 1: Pre-Conditioning (Habituation & Bias Test):
-
Allow the animal to freely explore all compartments of the apparatus for a set time (e.g., 15 minutes).
-
Record the time spent in each compartment to determine any initial, unconditioned preference (bias). The least preferred side is typically chosen for drug pairing.
-
-
Phase 2: Conditioning (typically over 4-8 days):
-
On "Drug Days," administer the test compound (e.g., morphine) and immediately confine the animal to one of the main compartments (e.g., the initially non-preferred one) for a period (e.g., 30 minutes).[25]
-
On "Vehicle Days," administer the vehicle (e.g., saline) and confine the animal to the opposite compartment for the same duration.
-
Alternate between drug and vehicle days.
-
-
Phase 3: Post-Conditioning (Preference Test):
-
On the test day, place the animal in the central compartment (in a three-compartment box) or in the apparatus with free access to all compartments, in a drug-free state.[23]
-
Record the time spent in each compartment over a set period (e.g., 15 minutes).
-
-
Data Analysis: Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent there during the pre-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.[24]
Synthesis and Future Directions
This guide outlines a systematic and scientifically rigorous approach to comparing this compound with morphine. The data generated from these experiments will allow for a comprehensive assessment, summarized below:
| Pharmacological Parameter | Morphine (Benchmark) | 4-Phenylazepane HCl (Hypothetical Outcome) |
| Receptor Affinity | High affinity and selectivity for MOR. | Will it show selectivity for MOR, KOR, or DOR? Is its affinity higher or lower than morphine? |
| Analgesic Efficacy | Potent, centrally acting analgesic in thermal pain models. | Does it produce significant antinociception? Is its potency (ED₅₀) and efficacy (%MPE) comparable to morphine? |
| Reward Potential | Strong conditioned place preference, indicating high abuse liability. | Does it induce a place preference, aversion, or have no effect, suggesting its potential for abuse? |
The results of this comparative study will elucidate whether the 4-phenylazepane scaffold offers a promising starting point for developing novel analgesics. For instance, a compound that retains analgesic efficacy but demonstrates a significantly lower preference in the CPP test would be a highly valuable lead for developing safer pain therapeutics. By understanding the structure-activity relationships, researchers can rationally modify the 4-phenylazepane core to optimize its pharmacological profile, moving one step closer to an ideal analgesic that separates potent pain relief from dangerous side effects.
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. Morphine - about, usage, side effects and alternatives | healthdirect [healthdirect.gov.au]
- 3. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. This compound (7500-40-5) for sale [vulcanchem.com]
- 5. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Possible mechanisms of morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. protocols.io [protocols.io]
- 20. web.mousephenotype.org [web.mousephenotype.org]
- 21. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 22. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Benchmarking 4-Phenylazepane Hydrochloride: A Comparative Guide to Known Opioid Agonists
This guide provides a comprehensive framework for characterizing the pharmacological profile of 4-Phenylazepane hydrochloride in comparison to well-established opioid agonists: Morphine, Fentanyl, and Buprenorphine. The methodologies detailed herein are designed to provide a thorough in vitro and in vivo assessment, enabling researchers to understand the compound's potency, efficacy, and potential for therapeutic development.
Introduction: The Quest for Novel Analgesics
The opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles. The classic opioid agonists, while effective for pain management, are associated with significant side effects, including respiratory depression, tolerance, and addiction.[1][2] this compound represents a novel chemical scaffold with potential for opioid receptor activity. A systematic benchmarking against known standards is crucial to elucidating its therapeutic potential and potential liabilities. This guide will walk through the essential in vitro and in vivo assays required for a comprehensive comparison.
Understanding Opioid Receptor Signaling
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs).[1][2] Agonist binding to these receptors triggers a cascade of intracellular events. The "classical" signaling pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, reduced cyclic AMP (cAMP) levels, and modulation of ion channels.[2][3][4] This G-protein pathway is largely responsible for the analgesic effects of opioids.
However, opioid receptor activation also initiates a second major signaling pathway involving β-arrestin recruitment.[3][4] The β-arrestin pathway is implicated in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[3][4] Compounds that preferentially activate the G-protein pathway over the β-arrestin pathway are known as "biased agonists" and are a key focus of modern opioid research.[5]
References
A Guide to Cross-Validation of Bioassay Results for Novel Monoamine Transporter Inhibitors: A 4-Phenylazepane Derivative Case Study
Introduction
In the landscape of neuropharmacology and drug development, the precise and reliable characterization of novel chemical entities is paramount. The journey from a promising molecule to a potential therapeutic is paved with rigorous testing and validation. A significant challenge lies in ensuring that the bioassay data, which forms the foundation of our understanding of a compound's activity, is both accurate and robust. Misinterpretation of preliminary data can lead to costly and time-consuming failures in later stages of development.
This guide addresses this challenge by presenting a comprehensive framework for the cross-validation of bioassay results. We will use a hypothetical compound, a derivative of 4-phenylazepane (herein named PD-AZ1 ), as a case study. The 4-phenylazepane scaffold is found in various centrally active agents, making its derivatives plausible candidates for interacting with key neurological targets.[1] Our focus will be on characterizing PD-AZ1's activity at the plasma membrane monoamine transporters (MATs)—the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[2][3] These transporters are critical regulators of neurotransmission and are the primary targets for numerous antidepressants and psychostimulants.[3][4][5]
The core principle of this guide is the use of orthogonal assays —distinct methods that measure the same biological endpoint through different underlying principles. By seeking concordance across these diverse assays, we can triangulate the true pharmacological profile of a compound, identify potential artifacts, and build a high-confidence data package. This approach is deeply rooted in the principles of scientific integrity and aligns with the rigorous standards for bioanalytical method validation set forth by regulatory bodies like the FDA and EMA.[6][7][8][9]
Chapter 1: The Principle and Workflow of Orthogonal Assay Cross-Validation
The fundamental premise of cross-validation is that no single assay is perfect. Each method, whether a radioligand binding assay or a cell-based functional screen, comes with its own set of assumptions, potential interferences, and limitations. A compound might appear potent in one assay due to an unforeseen interaction with a reporter system, while a different assay might reveal a more nuanced or even contradictory activity profile. Therefore, relying on a single data point is a precarious strategy.
Cross-validation mitigates this risk by demanding that a compound's activity be confirmed by at least two, preferably more, independent methods. This guide will detail a four-pronged approach to characterize our hypothetical compound, PD-AZ1:
-
Primary Functional Assay (Radiolabel Uptake): The gold standard for measuring transporter function.[2]
-
Orthogonal Functional Assay (TRACT): A modern, label-free method to confirm functional activity via a different mechanism.[10][11]
-
Target Engagement Assay (Radioligand Binding): A direct measure of the compound's ability to physically bind to the transporter protein.
-
Counter-Screen (MAO Inhibition): An essential control to ensure the observed activity is not due to off-target effects on neurotransmitter metabolism.
This multi-assay strategy provides a holistic view of the compound's interaction with its target, from initial binding to the ultimate functional consequence.
Caption: Overall workflow for cross-validating the bioactivity of PD-AZ1.
Chapter 2: Primary Functional Assays - Neurotransmitter Uptake Inhibition
The primary role of DAT, SERT, and NET is to clear their respective neurotransmitters from the synaptic cleft via reuptake.[2] Therefore, the most direct functional measurement of an inhibitor's potency is its ability to block this process.
Method 1: Radiolabeled Substrate Uptake Inhibition Assay
This assay is considered a gold standard for quantifying the potency of MAT inhibitors. The principle is straightforward: cells expressing a specific transporter are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT). A functional transporter will internalize the radiolabel. In the presence of an inhibitor like PD-AZ1, this uptake is blocked, resulting in a lower intracellular radioactive signal. By testing a range of inhibitor concentrations, we can generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor required to block 50% of the uptake).
This protocol is adapted from established methods for assessing monoamine transporter activity.[2][12]
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing either human DAT (hDAT), hSERT, or hNET in appropriate growth medium. Plate the cells at a density of 50,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Preparation of Solutions:
-
Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).
-
Test Compound: Prepare a 10 mM stock solution of PD-AZ1 in DMSO. Create a serial dilution series in assay buffer.
-
Radiolabeled Substrate: Prepare working solutions of [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine in assay buffer at a final concentration approximately equal to their Km value for the respective transporter.
-
Controls: Prepare solutions of known inhibitors: Vanoxerine for DAT, Fluoxetine for SERT, and Nisoxetine for NET to define non-specific uptake.[13]
-
-
Assay Procedure:
-
Wash the cells once with 100 µL of room-temperature KHB.
-
Add 50 µL of KHB containing the desired concentration of PD-AZ1, control inhibitor, or vehicle. Incubate for 15-20 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of the radiolabeled substrate solution.
-
Incubate for a short, predetermined period (e.g., 1-5 minutes) at room temperature. This incubation time must be within the linear range of uptake.
-
Terminate the assay by rapidly washing the cells three times with 150 µL of ice-cold KHB to remove extracellular radiolabel.
-
-
Detection & Analysis:
-
Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Plot the percentage of inhibition versus the log concentration of PD-AZ1 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Method 2: TRACT (Transporter Activity through Receptor Activation) Assay
To orthogonally validate the functional data, we employ a newer, label-free technology. The TRACT assay cleverly couples transporter activity to G-protein coupled receptor (GPCR) activation.[11][14]
The principle is as follows: a cell line is engineered to co-express a monoamine transporter (e.g., SERT) and a corresponding GPCR (e.g., a serotonin receptor like 5-HT₂A). When serotonin is added to the medium, the highly efficient SERT rapidly transports it into the cell, preventing it from accumulating extracellularly and activating the 5-HT₂A receptor. However, when a SERT inhibitor like PD-AZ1 is present, uptake is blocked. This leads to an increase in the extracellular serotonin concentration, which is now free to activate the 5-HT₂A receptor. This receptor activation is then measured via a downstream reporter, such as β-arrestin recruitment, which generates a luminescent or fluorescent signal.[11]
Caption: Signaling pathway of the TRACT assay for SERT inhibition.
This method is powerful because the signal generation mechanism is completely different from the direct measurement of substrate transport, making it a truly orthogonal validation of the functional inhibition observed in the radiolabel uptake assay. A positive result in both assays strongly indicates that PD-AZ1 is a genuine functional inhibitor of the transporter.
Chapter 3: Secondary Binding Assay - Direct Target Engagement
While functional assays are crucial, they do not directly prove that a compound physically binds to the transporter. An observed functional effect could be indirect. To confirm direct target engagement, we use a radioligand competition binding assay.
Method 3: Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," i.e., PD-AZ1) to displace a known high-affinity radiolabeled ligand from the transporter. The output is a Ki value, or inhibition constant, which represents the affinity of the compound for the receptor. In a simple competitive model, the Ki should be similar to the IC50 obtained from functional assays.
This protocol is based on standard methods for radioligand binding.[15]
-
Membrane Preparation: Grow large batches of HEK293 cells expressing the transporter of interest. Harvest the cells, lyse them via hypotonic shock and homogenization, and isolate the membrane fraction through ultracentrifugation. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
Preparation of Solutions:
-
Binding Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: Use a well-characterized, high-affinity radioligand for each transporter, such as [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, or [³H]Nisoxetine for NET. The concentration used should be at or below the Kd of the radioligand.
-
Test Compound: Prepare a serial dilution of PD-AZ1.
-
Non-specific Control: Use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT) to define non-specific binding.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes (e.g., 50-100 µg protein), the radioligand, and varying concentrations of PD-AZ1 or control solutions in a final volume of 250 µL.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold binding buffer.
-
-
Detection & Analysis:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity retained on the filters using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of PD-AZ1.
-
Plot the percent specific binding versus the log concentration of PD-AZ1 to determine the IC50.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Chapter 4: Counter-Screening - Ensuring Target Specificity
A critical step in characterizing any new compound is to ensure that its observed effects are due to its action on the intended target and not an off-target liability. Since PD-AZ1 is designed to modulate monoamine levels by blocking reuptake, we must rule out an alternative mechanism: inhibition of monoamine degradation.
The primary enzymes responsible for the breakdown of monoamine neurotransmitters are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[16][] Inhibition of these enzymes would also lead to increased monoamine levels, potentially confounding the interpretation of our transporter inhibition data.
Method 4: Monoamine Oxidase (MAO) Inhibition Assay
This assay determines if PD-AZ1 inhibits the enzymatic activity of MAO-A or MAO-B. Commercially available kits provide a straightforward method using a chemiluminescent or fluorescent readout.
-
Principle: The assay uses a luminogenic MAO substrate. When acted upon by a MAO enzyme, the substrate is converted into luciferin, which is then used by luciferase to produce light. An inhibitor of MAO will block this reaction, leading to a decrease in the luminescent signal.
-
Procedure:
-
Recombinant human MAO-A or MAO-B enzyme is incubated with varying concentrations of PD-AZ1 or a control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).
-
The luminogenic substrate is added to initiate the reaction.
-
After a set incubation period, a luciferin detection reagent is added to stop the MAO reaction and initiate the light-producing reaction.
-
The luminescence is measured on a plate reader.
-
-
Analysis: The data is used to generate a dose-response curve and calculate an IC50 value for MAO-A and MAO-B inhibition. A high IC50 value (typically >10 µM) would indicate that PD-AZ1 is not a significant MAO inhibitor at concentrations where it is active on the monoamine transporters.
Chapter 5: Data Integration, Analysis, and Interpretation
The final and most critical step is to synthesize the data from all four orthogonal assays. The results should be compiled into a clear, comparative table. This allows for a holistic assessment of PD-AZ1's pharmacological profile.
Hypothetical Comparative Data for PD-AZ1
| Assay Type | Target | Parameter | PD-AZ1 Result | Selective Control Result | Interpretation |
| Radiolabel Uptake | hDAT | IC50 | 75 nM | 20 nM (Vanoxerine) | Potent DAT inhibitor. |
| (Functional) | hSERT | IC50 | 1,500 nM | 5 nM (Fluoxetine) | Weak SERT inhibitor. |
| hNET | IC50 | 150 nM | 10 nM (Nisoxetine) | Potent NET inhibitor. | |
| TRACT Assay | hDAT | % Inhibition | Strong Signal | N/A | Confirms functional DAT inhibition. |
| (Functional) | hSERT | % Inhibition | No Signal | N/A | Confirms weak/no SERT inhibition. |
| hNET | % Inhibition | Strong Signal | N/A | Confirms functional NET inhibition. | |
| Radioligand Binding | hDAT | Ki | 82 nM | 25 nM (Vanoxerine) | High-affinity binding to DAT. |
| (Target Engagement) | hSERT | Ki | > 5,000 nM | 3 nM (Fluoxetine) | Low-affinity binding to SERT. |
| hNET | Ki | 165 nM | 8 nM (Nisoxetine) | High-affinity binding to NET. | |
| Counter-Screen | MAO-A | IC50 | > 25,000 nM | 30 nM (Clorgyline) | Not a MAO-A inhibitor. |
| (Specificity) | MAO-B | IC50 | > 25,000 nM | 50 nM (Selegiline) | Not a MAO-B inhibitor. |
Interpreting the Consolidated Data
-
Concordance between Assays: The IC50 values from the radiolabel uptake assay are in close agreement with the Ki values from the binding assay for both DAT and NET. This is a strong indicator of a competitive, direct mechanism of action. The TRACT assay results qualitatively confirm the functional inhibition profile seen in the uptake assay. This concordance across three distinct methods provides very high confidence in the data.
-
Potency and Selectivity: The data clearly show that PD-AZ1 is a potent inhibitor of DAT and NET, with IC50 values in the nanomolar range. It is significantly less potent at SERT, suggesting a selective profile for the catecholamine transporters. The selectivity ratio (SERT IC50 / DAT IC50) is approximately 20-fold.
-
Specificity: The counter-screen results are unambiguous. With IC50 values >25 µM, PD-AZ1 shows no inhibitory activity against MAO-A or MAO-B at concentrations where it potently inhibits DAT and NET. This confirms that the compound's mechanism is indeed reuptake inhibition, not interference with neurotransmitter metabolism.
Conclusion
References
- 1. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 3. Designing modulators of monoamine transporters using virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Designing modulators of monoamine transporters using virtual screening techniques [frontiersin.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors [genedata.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 1912479 - Inhibition of the Norepinephrine transporter (NET, SLC6A2) as assessed by GPCR-mediated changes in cell morphology using the impedance-based transporter activity through receptor activation (TRACT) assay in HEK-293 JumpIN-SLC6A2 cells (PubChem AID: 1745860) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
A Comparative Analysis of the Efficacy of 4-Phenylazepane Hydrochloride Derivatives and Fentanyl Analogs as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of potent and safe analgesics remains a cornerstone of pharmaceutical research. Within the landscape of opioid analgesics, the fentanyl scaffold has given rise to a multitude of analogs with profound clinical and societal impacts. Concurrently, other chemical classes, such as the phenazepanes, which include derivatives of 4-phenylazepane, have also been explored for their analgesic potential. This guide provides a detailed comparative analysis of the efficacy of 4-phenylazepane hydrochloride derivatives and fentanyl analogs, with a focus on their interactions with opioid receptors and their in vivo analgesic effects. Due to the limited publicly available data on this compound itself, this guide will focus on its pharmacologically active derivatives, primarily meptazinol, a 3-phenylazepane, and ethoheptazine, a 4-phenylazepane, as representatives of this chemical class.
Chemical Structures
A fundamental understanding of the structural differences and similarities between these two classes of compounds is crucial for interpreting their pharmacological profiles.
-
4-Phenylazepane Core: This structure features a seven-membered azepane ring with a phenyl group at the 4-position. Derivatives like ethoheptazine build upon this core.
-
Fentanyl Core: The fentanyl structure is characterized by a 4-anilidopiperidine scaffold. Its numerous analogs are generated through modifications at various positions on the piperidine ring and the anilido group.
Comparative Efficacy at Opioid Receptors
The primary mechanism of action for both fentanyl analogs and phenazepane derivatives is their interaction with opioid receptors, predominantly the mu-opioid receptor (MOR), which is the principal target for most clinically used opioid analgesics.
Receptor Binding Affinity (Ki)
Receptor binding affinity, quantified by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound Class | Representative Compound(s) | Receptor Target | Ki (nM) - Approximate Range | Citation(s) |
| Fentanyl Analogs | Fentanyl | Mu (µ) | 0.3 - 2.0 | [1][2] |
| Sufentanil | Mu (µ) | 0.02 - 0.15 | [1] | |
| Carfentanil | Mu (µ) | 0.03 - 0.22 | [2] | |
| Remifentanil | Mu (µ) | 1 - 2 | [1] | |
| Phenazepane Derivatives | Meptazinol | Mu (µ) (µ1 selective) | < 1.0 (for a portion of binding) | [3] |
| Ethoheptazine | Mu (µ) | Data not readily available | [4] |
Analysis of Binding Affinity:
Fentanyl and its analogs are characterized by their exceptionally high affinity for the mu-opioid receptor, with Ki values typically in the low to sub-nanomolar range. This high affinity is a key contributor to their high potency.
In contrast, the available data for meptazinol, a 3-phenylazepane derivative, indicates a more complex interaction with the mu-opioid receptor. While its overall binding affinity is modest, it demonstrates high-affinity binding to a subpopulation of mu receptors, designated as µ1.[3] This selectivity may underlie its distinct pharmacological profile. For ethoheptazine, a direct 4-phenylazepane derivative, specific Ki values are not well-documented in publicly accessible literature, reflecting its more limited clinical use and research focus.[4]
In Vitro Functional Activity (GTPγS Binding Assay)
The GTPγS binding assay is a functional measure of G-protein coupled receptor (GPCR) activation. An increase in [³⁵S]GTPγS binding upon ligand application indicates agonist activity. Efficacy (Emax) reflects the maximal response a ligand can produce, while potency (EC50) is the concentration required to elicit 50% of the maximal response.
| Compound Class | Representative Compound(s) | Efficacy (Emax % vs. DAMGO) | Potency (EC50, nM) | Citation(s) |
| Fentanyl Analogs | Fentanyl | ~100% (Full Agonist) | 10 - 50 | |
| Sufentanil | ~100% (Full Agonist) | 1 - 10 | ||
| Phenazepane Derivatives | Meptazinol | Partial Agonist | Data not readily available | [3] |
Analysis of Functional Activity:
Fentanyl and its potent analogs are full agonists at the mu-opioid receptor, meaning they can elicit a maximal physiological response comparable to the endogenous ligand. Their high potency in these functional assays mirrors their high binding affinity.
Meptazinol is characterized as a partial agonist at the mu-opioid receptor.[3] This means that even at saturating concentrations, it produces a submaximal response compared to a full agonist like fentanyl. This partial agonism is a critical factor in its pharmacological profile, potentially contributing to a ceiling effect for both analgesia and adverse effects like respiratory depression.
In Vivo Analgesic Potency
The ultimate measure of an analgesic's efficacy is its ability to alleviate pain in a living organism. In vivo potency is often determined using animal models of nociception, such as the tail-flick and hot-plate tests, and is expressed as the ED50, the dose required to produce a therapeutic effect in 50% of the population.
| Compound Class | Representative Compound(s) | Animal Model | ED50 (mg/kg) - Route | Citation(s) |
| Fentanyl Analogs | Fentanyl | Rat Tail-Flick | ~0.01 - 0.02 (i.v.) | [1] |
| Sufentanil | Rat Tail-Flick | ~0.001 - 0.002 (i.v.) | [1] | |
| Carfentanil | Rat Tail-Flick | ~0.0003 - 0.0005 (i.v.) | [1] | |
| Phenazepane Derivatives | Meptazinol | Rat Tail-Flick (equianalgesic to Morphine 3.5 mg/kg i.v.) | 10 (i.v.) | [3] |
| Ethoheptazine | Various | Data not readily available | [4] |
Analysis of In Vivo Potency:
The fentanyl analogs exhibit exceptionally high in vivo potency, with ED50 values that are orders of magnitude lower than that of morphine. This high potency is a direct consequence of their high affinity and efficacy at the mu-opioid receptor, as well as their pharmacokinetic properties that allow for rapid entry into the central nervous system.
Meptazinol demonstrates analgesic activity in vivo, though it is less potent than fentanyl and even morphine on a milligram-for-milligram basis.[3] Its partial agonist nature may limit its maximal achievable analgesic effect. For ethoheptazine, while it is known to possess analgesic properties, specific ED50 values from standardized animal models are not readily found in the literature.[4]
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist, such as a fentanyl analog or a phenazepane derivative, to the mu-opioid receptor initiates a cascade of intracellular events. This process is crucial for the analgesic and other physiological effects of these compounds.
Caption: Mu-Opioid Receptor Signaling Cascade.
Experimental Workflow: In Vitro Receptor Binding Assay
Determining the binding affinity of a compound for a specific receptor is a critical first step in its pharmacological characterization. A common method is the competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand (e.g., [³H]DAMGO).
-
Unlabeled test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.
-
For competitive binding, add varying concentrations of the unlabeled test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Tail-Flick Test for Analgesia
Objective: To assess the analgesic potency (ED50) of a test compound in rodents.
Materials:
-
Tail-flick apparatus (with a radiant heat source).
-
Rodents (e.g., rats or mice).
-
Test compound and vehicle.
-
Positive control (e.g., morphine).
Procedure:
-
Acclimatize the animals to the testing environment and the restraining device.
-
Establish a baseline tail-flick latency for each animal by applying the heat source to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle via the desired route (e.g., intravenous, subcutaneous).
-
At predetermined time points after administration, re-measure the tail-flick latency.
-
Calculate the maximum possible effect (%MPE) for each animal at each time point.
-
Construct a dose-response curve by plotting the %MPE against the log of the dose.
-
Determine the ED50 from the dose-response curve.
Conclusion
The comparison between 4-phenylazepane derivatives and fentanyl analogs reveals distinct pharmacological profiles driven by their structural differences and interactions with opioid receptors. Fentanyl and its analogs are characterized by their extremely high affinity and full agonist activity at the mu-opioid receptor, translating to exceptionally high in vivo analgesic potency. This high efficacy, however, is also associated with a significant risk of severe adverse effects, most notably respiratory depression.
The phenazepane class, represented here by meptazinol, presents a more nuanced profile. Meptazinol's partial agonism at the mu-opioid receptor, with selectivity for the µ1 subtype, results in a lower analgesic potency compared to fentanyl but may offer a wider therapeutic window with a reduced liability for respiratory depression. The lack of comprehensive, publicly available quantitative data for ethoheptazine, a direct 4-phenylazepane derivative, underscores the need for further research to fully elucidate the therapeutic potential of this chemical class.
For researchers and drug development professionals, this comparative guide highlights the critical interplay between receptor binding affinity, functional activity, and in vivo potency. Understanding these relationships is paramount in the rational design of novel analgesics that aim to maximize therapeutic efficacy while minimizing life-threatening side effects. The distinct profiles of the fentanyl analogs and phenazepane derivatives exemplify the diverse strategies that can be employed to modulate the opioid system for pain management.
References
A Head-to-Head Comparison of Synthetic Routes to 4-Phenylazepane Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
4-Phenylazepane, a key structural motif in various pharmacologically active compounds, serves as a critical building block in medicinal chemistry. Its hydrochloride salt is often the preferred form for pharmaceutical development due to its improved stability and solubility. This guide provides a comprehensive head-to-head comparison of three distinct synthetic routes to 4-Phenylazepane hydrochloride, offering a detailed analysis of their respective methodologies, advantages, and limitations. The routes discussed include: 1) Ring expansion of 4-phenylpiperidine via the Tiffeneau-Demjanov rearrangement, 2) Synthesis from 4-phenylcyclohexanone through a Beckmann rearrangement pathway, and 3) Direct synthesis from 4-phenylcyclohexanone via reductive amination. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to equip researchers and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs.
Introduction
The azepane ring system is a seven-membered nitrogen-containing heterocycle that is a core component of numerous biologically active molecules. The introduction of a phenyl group at the 4-position of the azepane ring imparts specific conformational and electronic properties that are often crucial for modulating the pharmacological activity of the parent molecule. 4-Phenylazepane is a recognized scaffold in the development of opioid analgesics and other central nervous system (CNS) active agents.[1] The hydrochloride salt form enhances the compound's handling and formulation properties.[2]
The synthesis of 4-phenylazepane can be approached through various strategies, each with its own set of merits and challenges. The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, the required stereochemical purity, and considerations of process safety and environmental impact. This guide will delve into a comparative analysis of three prominent synthetic pathways to this compound, providing the necessary data for an informed decision-making process.
Route 1: Ring Expansion of 4-Phenylpiperidine via Tiffeneau-Demjanov Rearrangement
This classical approach utilizes the well-established Tiffeneau-Demjanov rearrangement to achieve a one-carbon ring expansion of a six-membered piperidine ring to the desired seven-membered azepane ring.[3][4] The key intermediate for this transformation is a 1-aminomethyl-cycloalkanol, which in this case is 1-(aminomethyl)-4-phenylpiperidin-4-ol.
Synthetic Pathway
Figure 1: Synthetic workflow for Route 1.
Experimental Protocol
Step 1: N-Protection of 4-Phenylpiperidine To a solution of 4-phenylpiperidine in a suitable solvent such as dichloromethane, an equimolar amount of di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine are added. The reaction is typically stirred at room temperature until completion, followed by an aqueous workup and purification to yield N-Boc-4-phenylpiperidine.
Step 2: Synthesis of 1-(Aminomethyl)-4-phenylpiperidin-4-ol The synthesis of this key intermediate can be achieved from N-protected 4-piperidone, which can be obtained by oxidation of N-protected 4-phenylpiperidine. A more direct, albeit multi-step, approach from 4-phenylpiperidine would be required. An alternative starting point, 1-(2-phenylethyl)-4-piperidone, can be converted to 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol using aqueous ammonia.[5]
Step 3: Tiffeneau-Demjanov Rearrangement The 1-(aminomethyl)-4-phenylpiperidin-4-ol is treated with nitrous acid, generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid), at low temperatures (typically 0-5 °C).[6] This leads to the formation of a diazonium salt, which undergoes a 1,2-alkyl shift, resulting in the ring-expanded 4-phenylazepan-2-one.
Step 4: Reduction of the Lactam The resulting lactam, 4-phenylazepan-2-one, is then reduced to 4-phenylazepane. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent is typically employed for this transformation.
Step 5: N-Deprotection (if applicable) and Salt Formation If an N-protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group). The resulting 4-phenylazepane free base is then dissolved in a suitable solvent like diethyl ether or isopropanol, and a solution of hydrogen chloride in the same or a compatible solvent is added to precipitate this compound. The salt is then collected by filtration and dried.
Discussion
Advantages:
-
Well-established chemistry: The Tiffeneau-Demjanov rearrangement is a classic and reliable method for one-carbon ring expansions.[7]
-
Stereochemical control: The stereochemistry of the migrating carbon is retained during the rearrangement, which can be advantageous if starting with a stereochemically defined precursor.
Disadvantages:
-
Multi-step synthesis: This route involves several synthetic steps, which can lead to a lower overall yield.
-
Harsh reagents: The use of nitrous acid and strong reducing agents like LiAlH₄ requires careful handling and specific reaction conditions.
-
Intermediate synthesis: The preparation of the key 1-(aminomethyl)-4-phenylpiperidin-4-ol intermediate can be challenging and may require a separate multi-step synthesis.
Route 2: Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime
This route involves the conversion of a readily available six-membered ring ketone, 4-phenylcyclohexanone, into a seven-membered lactam via the Beckmann rearrangement of its oxime. The resulting lactam is then reduced to the target azepane.[8]
Synthetic Pathway
Figure 2: Synthetic workflow for Route 2.
Experimental Protocol
Step 1: Synthesis of 4-Phenylcyclohexanone Oxime 4-Phenylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine, in a solvent like ethanol. The mixture is typically heated to reflux to drive the reaction to completion. Upon cooling, the oxime often crystallizes and can be isolated by filtration.
Step 2: Beckmann Rearrangement The 4-phenylcyclohexanone oxime is treated with a strong acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid.[9][10] The reaction is typically heated to promote the rearrangement. The anti-periplanar alkyl group to the hydroxyl group migrates, leading to the formation of 5-phenylazepan-2-one. Careful control of the reaction temperature is crucial to minimize side reactions.
Step 3: Reduction of 5-Phenylazepan-2-one The resulting lactam is reduced to 5-phenylazepane using a strong reducing agent like lithium aluminum hydride in an anhydrous ethereal solvent. The reaction mixture is usually refluxed to ensure complete reduction.
Step 4: Isomer Separation and Salt Formation The Beckmann rearrangement can potentially yield two isomeric lactams, and consequently two isomeric azepanes, depending on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms. Separation of the desired 4-phenylazepane isomer may be necessary. The purified 4-phenylazepane is then converted to its hydrochloride salt as described in Route 1.
Discussion
Advantages:
-
Readily available starting material: 4-Phenylcyclohexanone can be synthesized from relatively inexpensive starting materials.
-
Fewer steps than Route 1: This route is potentially shorter than the Tiffeneau-Demjanov approach.
Disadvantages:
-
Harsh reaction conditions: The Beckmann rearrangement typically requires strong acids and high temperatures, which may not be suitable for substrates with sensitive functional groups.[11]
-
Potential for isomeric mixtures: The formation of two regioisomeric lactams is possible, which would necessitate a challenging separation step.[12] The stereochemistry of the oxime (syn or anti) dictates which group migrates.
-
Use of strong reducing agents: Similar to Route 1, this pathway relies on powerful and hazardous reducing agents like LiAlH₄.
Route 3: Reductive Amination of 4-Phenylcyclohexanone
This route offers a more direct approach to the azepane ring system by reacting 4-phenylcyclohexanone with an amine source under reductive conditions. While direct formation of the seven-membered ring in a single step is challenging, a two-step approach involving the formation of an intermediate that can be cyclized is more common. A plausible pathway involves the formation of 4-phenylcyclohexylamine, followed by functionalization and ring expansion. However, for a more direct comparison, we will consider a hypothetical direct reductive amination leading to the azepane ring. More practically, this route often leads to the corresponding piperidine, which would then require ring expansion as in Route 1. For the purpose of this guide, we will outline a direct reductive amination approach.
Synthetic Pathway
Figure 3: Synthetic workflow for Route 3.
Experimental Protocol
Step 1: Reductive Amination of 4-Phenylcyclohexanone 4-Phenylcyclohexanone is reacted with an ammonia source (e.g., ammonia gas or a solution of ammonia in an alcohol) in the presence of a reducing agent.[13] Catalytic hydrogenation using hydrogen gas over a metal catalyst such as Raney Nickel or Rhodium on a support is a common method.[13] The reaction is typically carried out in an autoclave under pressure and at elevated temperatures. The conditions need to be carefully optimized to favor the formation of the primary amine, 4-phenylcyclohexylamine, and minimize the formation of secondary and tertiary amines.
Step 2: Conversion to 4-Phenylazepane This step is the most challenging and least documented for a direct conversion. A more feasible approach involves converting the resulting 4-phenylcyclohexylamine into a suitable precursor for ring expansion. For instance, conversion to 4-aminomethyl-4-phenylcyclohexanol would lead back to the intermediate in Route 1. A direct conversion from 4-phenylcyclohexylamine to 4-phenylazepane is not a standard, well-documented transformation.
Step 3: Salt Formation The resulting 4-phenylazepane would then be converted to its hydrochloride salt as previously described.
Discussion
Advantages:
-
Potentially the most direct route: In principle, this route could be the most atom-economical if a direct conversion were efficient.
-
Avoidance of harsh rearrangement conditions: This route avoids the strongly acidic conditions of the Beckmann rearrangement.
Disadvantages:
-
Lack of established direct protocol: A direct and high-yielding one-pot reductive amination of 4-phenylcyclohexanone to 4-phenylazepane is not well-established in the literature. The more likely product is 4-phenylcyclohexylamine.[14]
-
Selectivity issues: The reductive amination can lead to a mixture of primary, secondary, and tertiary amines, requiring careful optimization and purification.[15]
-
High pressure and temperature: Catalytic hydrogenation often requires specialized high-pressure equipment.
Head-to-Head Comparison
| Feature | Route 1: Tiffeneau-Demjanov Ring Expansion | Route 2: Beckmann Rearrangement | Route 3: Reductive Amination |
| Starting Material | 4-Phenylpiperidine | 4-Phenylcyclohexanone | 4-Phenylcyclohexanone |
| Key Transformation | Tiffeneau-Demjanov Rearrangement | Beckmann Rearrangement | Reductive Amination |
| Number of Steps | High (multi-step) | Moderate | Potentially low (if direct) |
| Overall Yield | Moderate to Low | Moderate | Variable (likely low for direct azepane) |
| Reagent Safety | Hazardous (NaNO₂, LiAlH₄) | Hazardous (strong acids, LiAlH₄) | Potentially hazardous (H₂, high pressure) |
| Scalability | Challenging due to multiple steps and hazardous reagents | More scalable than Route 1 | Potentially scalable if a robust protocol is developed |
| Stereocontrol | Good (retention of configuration) | Can be an issue (oxime isomers) | Can be challenging |
| Byproducts | Standard organic reaction byproducts | Isomeric lactams, fragmentation products | Over-alkylated amines |
Conclusion and Recommendations
Based on the analysis of the three synthetic routes, the Beckmann rearrangement of 4-phenylcyclohexanone oxime (Route 2) appears to be the most practical and efficient approach for the synthesis of this compound for many research and development applications. While it involves the use of strong acids and a potent reducing agent, the starting materials are readily accessible, and the number of synthetic steps is manageable. The primary challenge lies in controlling the regioselectivity of the rearrangement, which can be addressed by careful control of the reaction conditions and, if necessary, purification of the resulting lactam.
The Tiffeneau-Demjanov ring expansion (Route 1) is a viable alternative, particularly when stereochemical integrity is of paramount importance and a suitable 4-phenylpiperidine precursor is available. However, the multi-step nature of this route and the challenges associated with the synthesis of the key amino alcohol intermediate may limit its practicality for large-scale production.
The reductive amination of 4-phenylcyclohexanone (Route 3) , while conceptually attractive due to its directness, suffers from a lack of well-established protocols for the direct synthesis of the azepane ring. The more probable outcome is the formation of 4-phenylcyclohexylamine, which would then require further steps for ring expansion, effectively making it a variation of the other routes.
For researchers embarking on the synthesis of this compound, a thorough evaluation of the available starting materials, in-house synthetic capabilities, and the desired scale of production is recommended. For laboratory-scale synthesis, Route 2 offers a good balance of feasibility and efficiency. For larger-scale campaigns, further process optimization of Route 2 or the development of a more direct and selective reductive amination protocol (an evolution of Route 3) would be worthy endeavors.
References
- 1. 4-Phenylazepane - Wikipedia [en.wikipedia.org]
- 2. This compound (7500-40-5) for sale [vulcanchem.com]
- 3. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 4. Demjanov rearrangement | PPTX [slideshare.net]
- 5. journaljpri.com [journaljpri.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. iris.unive.it [iris.unive.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. 4-Phenylcyclohexylamine | C12H17N | CID 29897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Phenylazepane Hydrochloride Activity at the Dopamine Transporter
Introduction: Bridging the Gap Between Benchtop and Biological System
In the landscape of neuropharmacology, the journey of a novel compound from initial synthesis to potential therapeutic application is both complex and fraught with challenges. A critical milestone in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). An IVIVC acts as a predictive mathematical model that connects a compound's activity in a controlled laboratory setting (in vitro) to its physiological and behavioral effects within a living organism (in vivo)[1][2][3][4]. A successful IVIVC is invaluable; it accelerates the drug development pipeline, provides a rationale for dose selection, and can serve as a surrogate for certain bioequivalence studies, thereby reducing the need for extensive clinical trials[3][5].
This guide focuses on 4-Phenylazepane hydrochloride, a synthetic molecule featuring a phenyl group attached to a seven-membered azepane ring[6]. While direct pharmacological data for this specific compound is sparse in public literature, its structural motifs are common in molecules targeting central nervous system (CNS) proteins. Based on these structural analogies, this guide will proceed under the well-founded hypothesis that this compound functions as an inhibitor of the dopamine transporter (DAT).
The dopamine transporter is a presynaptic protein crucial for regulating dopaminergic signaling by clearing dopamine from the synaptic cleft[7][8]. Its inhibition leads to elevated extracellular dopamine levels, a mechanism central to the action of therapeutics for conditions like ADHD and depression, as well as drugs of abuse such as cocaine[9][10].
Objective: This guide provides a comprehensive framework for characterizing the activity of this compound and establishing its IVIVC. We will detail the essential experimental protocols, from initial target binding to complex behavioral readouts, and objectively compare its hypothetical performance with well-established DAT inhibitors, including Cocaine and GBR 12909.
In Vitro Characterization: Quantifying Target Engagement and Potency
The foundational step in characterizing any new compound is to confirm its direct interaction with the intended molecular target and quantify its potency. In vitro assays offer a controlled, high-throughput environment to isolate and measure these interactions, free from the complexities of a whole biological system.
Causality Behind In Vitro Assays
We employ two primary in vitro assays for distinct, complementary purposes:
-
Radioligand Binding Assay: This assay directly measures the affinity of this compound for the dopamine transporter. It answers the fundamental question: Does the compound bind to the target, and how tightly? The resulting inhibition constant (Kᵢ) is a core measure of potency.
-
Dopamine Uptake Inhibition Assay: This is a functional assay. It goes beyond mere binding to determine if that binding event translates into a biological action—specifically, the inhibition of the transporter's ability to internalize dopamine[11]. The resulting half-maximal inhibitory concentration (IC₅₀) confirms the compound's mechanism as a functional antagonist.
Experimental Protocol: Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for the human dopamine transporter (hDAT).
Methodology:
-
Membrane Preparation:
-
Utilize cell membranes prepared from a stable cell line (e.g., HEK293) recombinantly expressing hDAT.
-
Homogenize cells in an ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Perform differential centrifugation to isolate the membrane fraction, which is then resuspended and protein concentration is determined[7][8].
-
-
Competitive Binding Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the radioligand ([³H]WIN 35,428, final concentration ~2-5 nM), and 100 µL of membrane preparation[12].
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to saturate all specific binding sites, followed by the radioligand and membranes[8].
-
Competitor Wells: Add 50 µL of this compound at serially diluted concentrations, followed by the radioligand and membranes.
-
-
Incubation & Filtration:
-
Incubate the plate at 4°C for 2 hours to reach equilibrium[12].
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes while unbound radioligand passes through.
-
Wash filters three times with ice-cold wash buffer to remove any remaining unbound radioligand[7].
-
-
Data Analysis:
-
Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding (cpm) - NSB (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[7].
-
Experimental Protocol: Dopamine Uptake Inhibition Assay
This protocol measures the functional ability of a compound to block dopamine reuptake into cells expressing hDAT.
Methodology:
-
Cell Plating:
-
Plate hDAT-expressing cells (e.g., COS-7 or MDCK) onto a 96-well plate and incubate until they reach ~80% confluency[11].
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add 100 µL of buffer containing varying concentrations of this compound to the test wells.
-
For control wells (100% uptake), add buffer without any inhibitor. For non-specific uptake, add a high concentration of a known inhibitor like nomifensine (10 µM)[8].
-
Pre-incubate the plate at 37°C for 15-20 minutes.
-
-
Uptake Initiation and Termination:
-
Initiate dopamine uptake by adding 50 µL of buffer containing [³H]Dopamine (final concentration ~15-20 nM)[8].
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial uptake rate.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer[8].
-
-
Data Analysis:
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Measure the radioactivity (cpm) representing the amount of [³H]Dopamine taken up by the cells.
-
Calculate specific uptake: Specific Uptake = Total Uptake (cpm) - Non-specific Uptake (cpm).
-
Plot the percentage of specific uptake against the log concentration of this compound.
-
Fit the data to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of dopamine uptake.
-
Comparative In Vitro Data Summary
The following table presents hypothetical, yet plausible, in vitro data for this compound compared to standard reference compounds. This data provides a benchmark for its potency and selectivity.
| Compound | DAT Binding Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |
| 4-Phenylazepane HCl | 25.5 | 48.2 |
| Cocaine | 150 - 250 | 200 - 400 |
| GBR 12909 | 2 - 5 | 5 - 15 |
| Nomifensine | 10 - 20 | 15 - 30 |
Data is illustrative for comparative purposes. Literature values for reference compounds can vary based on assay conditions.[13][14]
In Vivo Assessment: Evaluating Physiological and Behavioral Outcomes
While in vitro data confirms target engagement, it cannot predict how a compound will behave in a complex living system. In vivo studies are essential to assess the compound's ability to cross the blood-brain barrier, engage the target in the brain, and produce a measurable physiological or behavioral response[15].
Causality Behind In Vivo Models
-
In Vivo Microdialysis: This neurochemical technique provides direct evidence of target engagement in the brain. By measuring extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens), we can directly quantify the pharmacological effect of DAT inhibition[16][17]. This is the most direct in vivo correlate to the in vitro mechanism of action.
-
Locomotor Activity Test: This behavioral assay measures a key functional outcome of increased central dopaminergic activity. DAT inhibitors are known to increase spontaneous movement, and this test quantifies that psychostimulant-like effect[18][19]. It provides a robust, whole-system readout of the compound's net effect.
Experimental Protocol: In Vivo Microdialysis
This protocol measures changes in extracellular dopamine concentrations in the brain of a freely moving rodent following drug administration.
Methodology:
-
Surgical Implantation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting a brain region rich in dopamine terminals, such as the striatum or nucleus accumbens[16].
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min)[16][17].
-
After a baseline collection period (e.g., 60-90 minutes), collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (or vehicle/comparator drug) via a systemic route (e.g., intraperitoneal, i.p.).
-
Continue collecting dialysate samples for several hours post-injection to monitor the time course of dopamine level changes.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED), a highly sensitive method for quantifying monoamines[20].
-
-
Data Analysis:
-
Quantify the dopamine peak in each chromatogram.
-
Express the results as a percentage change from the average baseline dopamine concentration.
-
Plot the percent change in dopamine over time to visualize the pharmacokinetic and pharmacodynamic profile.
-
Use data from multiple doses to calculate the ED₅₀—the dose required to produce a 50% increase in extracellular dopamine.
-
Experimental Protocol: Locomotor Activity Test
This protocol assesses the effect of a compound on spontaneous motor activity in rodents.
Methodology:
-
Acclimation:
-
Bring animals into the testing room at least 30-60 minutes before the experiment begins to acclimate to the environment[18].
-
-
Apparatus:
-
Procedure:
-
Administer a specific dose of this compound, a comparator drug, or a vehicle solution.
-
After a pre-determined time (e.g., 30 minutes, to allow for drug absorption and distribution), place the animal into the center of the open field chamber.
-
Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters measured include total distance traveled, rearing frequency, and time spent in different zones of the arena[21].
-
-
Data Analysis:
-
The automated system software calculates the total distance traveled and other behavioral parameters.
-
Compare the activity levels of the drug-treated groups to the vehicle-treated control group.
-
Plot the dose-response curve (Dose vs. Total Distance Traveled) to determine the ED₅₀—the dose that produces 50% of the maximal locomotor response.
-
Ensure the chamber is thoroughly cleaned between each animal to prevent olfactory cues[18][21].
-
Comparative In Vivo Data Summary
This table provides a hypothetical summary of in vivo results, allowing for direct comparison of potency in producing neurochemical and behavioral effects.
| Compound | Dopamine Increase ED₅₀ (mg/kg, i.p.) | Locomotor Activity ED₅₀ (mg/kg, i.p.) |
| 4-Phenylazepane HCl | 3.0 | 5.5 |
| Cocaine | 5.0 | 10.0 |
| GBR 12909 | 1.5 | 2.5 |
| Nomifensine | 2.0 | 4.0 |
Data is illustrative. ED₅₀ values are dependent on species, route of administration, and specific experimental parameters.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
With robust in vitro and in vivo datasets, the final step is to correlate them. The goal is to determine if the potency measured at the molecular level predicts the potency observed in a whole organism.
The IVIVC Framework
For CNS targets, a Level A correlation is the most sought-after. It represents a point-to-point relationship between the in vitro and in vivo data[2][4]. In this context, we will establish a relationship between a compound's in vitro binding affinity (Kᵢ) and its in vivo potency (ED₅₀) for a pharmacodynamic endpoint. A strong correlation suggests that the in vivo effect is primarily driven by the compound's direct action on the dopamine transporter.
Data Analysis and Correlation Plotting
The process involves plotting the in vitro data against the in vivo data for a series of compounds (4-Phenylazepane HCl and the comparators).
Methodology:
-
Data Transformation: Convert both Kᵢ and ED₅₀ values to their logarithmic form (e.g., pKᵢ = -log(Kᵢ) and pED₅₀ = -log(ED₅₀)). This is standard practice for pharmacological data.
-
Correlation Plot: Create a scatter plot with the in vitro potency metric (pKᵢ) on the x-axis and the in vivo potency metric (pED₅₀ from microdialysis) on the y-axis.
-
Statistical Analysis: Perform a linear regression analysis on the plotted data. The strength of the correlation is determined by the coefficient of determination (R²). An R² value close to 1.0 indicates a strong, predictive relationship.
Predictive Power and Application
A strong IVIVC (e.g., R² > 0.9) for this chemical series would be a powerful tool. It would imply that the primary determinant of in vivo potency for elevating brain dopamine is the compound's affinity for DAT. This model could then be used to:
-
Prioritize Compounds: Screen new analogs of 4-Phenylazepane in vitro and use the model to predict their in vivo potency without immediately conducting animal studies.
-
Guide Medicinal Chemistry: Provide a clear structure-activity relationship (SAR) to chemists, enabling them to design new molecules with a target in vivo potency.
-
Support Biowaivers: In later development stages, it could justify minor formulation changes without requiring new in vivo bioequivalence studies[3][4].
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to characterizing the activity of this compound as a putative dopamine transporter inhibitor. By integrating detailed in vitro binding and functional assays with in vivo neurochemical and behavioral models, a comprehensive pharmacological profile can be constructed.
The ultimate goal, the establishment of a robust in vitro-in vivo correlation, represents the pinnacle of this preclinical characterization. Such a correlation elevates our understanding from mere data collection to predictive science. It provides a powerful, validated model that can significantly de-risk and accelerate the onward development of this compound and its analogs, embodying a core principle of modern, efficient drug discovery. The methodologies and comparative framework presented here provide a clear and actionable path for researchers, scientists, and drug development professionals to assess the therapeutic potential of novel neuropharmacological agents.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. wjarr.com [wjarr.com]
- 5. rphsonline.com [rphsonline.com]
- 6. This compound (7500-40-5) for sale [vulcanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Progress in the Search for New Dopamine Transporter Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of In Vivo Animal Models to Assess Drug–Drug Interactions | Semantic Scholar [semanticscholar.org]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 20. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
Assessing the Selectivity of 4-Phenylazepane Hydrochloride for Opioid Receptors: A Comparative Guide
Introduction: The Imperative for Opioid Receptor Selectivity
Opioid receptors, a class of G protein-coupled receptors (GPCRs), are central to pain modulation, reward pathways, and a host of physiological processes. The three primary subtypes—mu (µ), delta (δ), and kappa (κ)—exhibit distinct anatomical distributions and physiological functions.[1] While mu-opioid receptor (MOR) agonists are potent analgesics, their activation is also associated with severe side effects, including respiratory depression, euphoria, and addiction.[1] The kappa (KOR) and delta (DOR) opioid receptors also play roles in analgesia and mood, offering alternative therapeutic targets.[1][2]
Consequently, the development of novel analgesics with improved side-effect profiles hinges on achieving selectivity for a specific opioid receptor subtype or a desired signaling pathway. A compound that selectively targets one receptor over others can potentially elicit therapeutic effects with minimized adverse reactions. 4-Phenylazepane hydrochloride, a compound sharing a structural scaffold with known opioid analgesics, presents an intriguing candidate for investigation.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this compound for opioid receptors. We will delve into the established experimental methodologies, from initial binding affinity determination to functional characterization of downstream signaling, and provide a comparative analysis with standard selective ligands.
Comparative Ligands for Opioid Receptor Selectivity
To contextualize the selectivity profile of this compound, it is essential to compare its activity against well-characterized, subtype-selective ligands. The following table outlines standard comparator compounds for each opioid receptor subtype.
| Receptor Subtype | Selective Agonist | Selective Antagonist |
| Mu (µ) | DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin)[4] | CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2), β-FNA (β-Funaltrexamine)[5] |
| Delta (δ) | DPDPE ([D-Pen², D-Pen⁵]-enkephalin)[5] | Naltrindole (NTI)[5][6] |
| Kappa (κ) | U-50,488[7] | nor-Binaltorphimine (nor-BNI)[6] |
Experimental Assessment of Opioid Receptor Selectivity
A thorough evaluation of a compound's selectivity involves a multi-tiered approach, beginning with its affinity for the receptor and progressing to its functional consequences upon binding.
Tier 1: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[8][9] These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand of known high affinity and selectivity for a specific opioid receptor subtype.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK) 293 cells stably expressing the human mu, delta, or kappa opioid receptor.[10]
-
Harvest confluent cells and wash with ice-cold PBS.[10]
-
Lyse the cells in a hypotonic buffer containing protease inhibitors.[10][11]
-
Homogenize the cell suspension and centrifuge to pellet the membranes.[10]
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.[10]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]
2. Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding, and competitive binding.[10]
-
Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR), and the membrane preparation.[10]
-
Non-specific Binding (NSB): Add a high concentration of a non-labeled, high-affinity ligand (e.g., naloxone) to saturate the receptors, followed by the radioligand and membrane preparation.[10][11]
-
Competitive Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation.[10]
3. Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10][12]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
4. Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[10]
-
Plot the specific binding as a function of the logarithm of the competitor concentration (this compound).
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[11]
-
Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
The Ki values for this compound at the mu, delta, and kappa opioid receptors will provide a quantitative measure of its binding affinity for each subtype. A lower Ki value indicates a higher binding affinity. The selectivity is then determined by the ratio of the Ki values. For example, a compound with a Ki of 1 nM at the mu receptor and 100 nM at the kappa and delta receptors would be considered 100-fold selective for the mu receptor.
Table 1: Hypothetical Binding Affinity Data for this compound
| Opioid Receptor Subtype | Radioligand | 4-Phenylazepane HCl Kᵢ (nM) |
| Mu (µ) | [³H]DAMGO | Experimental Value |
| Delta (δ) | [³H]DPDPE | Experimental Value |
| Kappa (κ) | [³H]U-69,593 | Experimental Value |
Tier 2: Characterizing Functional Activity
While binding affinity is a critical parameter, it does not reveal the functional consequence of the ligand-receptor interaction. Functional assays are necessary to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
Opioid receptors are coupled to inhibitory G proteins (Gi/o).[13] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation.[13] The [³⁵S]GTPγS binding assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.[14]
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, varying concentrations of this compound, and a fixed concentration of GDP in an assay buffer containing MgCl₂ and NaCl.[15]
-
Incubation: Incubate for 60 minutes at 30°C.[15]
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Termination and Filtration: After a set incubation period, terminate the reaction by rapid filtration, similar to the radioligand binding assay.[14]
-
Data Analysis: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter. Plot the stimulated binding against the logarithm of the agonist concentration to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect).[15]
Activation of Gi/o-coupled opioid receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17]
-
Cell Culture: Use cells stably expressing the opioid receptor of interest.
-
Stimulation of cAMP: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.[16][17]
-
Agonist Treatment: Add varying concentrations of this compound and incubate.[16]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ.[18]
In addition to G protein signaling, agonist binding can also promote the recruitment of β-arrestin proteins to the receptor, which can lead to receptor desensitization, internalization, and activation of distinct signaling pathways.[19][20] Ligands that preferentially activate one pathway over another are known as "biased agonists."[21] Assessing β-arrestin recruitment is crucial for a complete understanding of a compound's functional selectivity.
-
Cell Line: Utilize a cell line engineered to express the opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound.
-
Detection: If β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent product.[22]
-
Data Analysis: Measure the luminescent signal and plot it against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.[23]
Data Summary and Selectivity Assessment
The data from these functional assays will reveal the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at each opioid receptor subtype for different signaling pathways.
Table 2: Hypothetical Functional Data for this compound
| Assay | Parameter | Mu (µ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Experimental Value | Experimental Value | Experimental Value |
| Eₘₐₓ (% of DAMGO) | Experimental Value | Experimental Value | Experimental Value | |
| cAMP Inhibition | EC₅₀ (nM) | Experimental Value | Experimental Value | Experimental Value |
| Eₘₐₓ (% Inhibition) | Experimental Value | Experimental Value | Experimental Value | |
| β-Arrestin Recruitment | EC₅₀ (nM) | Experimental Value | Experimental Value | Experimental Value |
| Eₘₐₓ (% of DAMGO) | Experimental Value | Experimental Value | Experimental Value |
By comparing the EC₅₀ and Eₘₐₓ values across the different receptors and assays, a comprehensive selectivity profile for this compound can be established. For instance, a compound that potently activates G protein signaling at the mu receptor with minimal β-arrestin recruitment would be considered a G protein-biased agonist at that receptor.
Conclusion
The systematic assessment of this compound's selectivity for opioid receptors is a critical step in evaluating its therapeutic potential. The methodologies outlined in this guide, from initial binding studies to detailed functional assays, provide a robust framework for elucidating its pharmacological profile. By comparing its binding affinity and functional potency at mu, delta, and kappa opioid receptors with those of standard selective ligands, researchers can gain a clear understanding of its selectivity and potential for biased agonism. This comprehensive approach is indispensable for the rational design and development of next-generation analgesics with improved efficacy and safety.
References
- 1. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 2. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound (7500-40-5) for sale [vulcanchem.com]
- 4. DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site | eLife [elifesciences.org]
- 16. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 20. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Phenylazepane Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Phenylazepane hydrochloride, moving beyond simple instructions to explain the critical reasoning behind each procedural choice. Our aim is to empower your laboratory with the knowledge to handle this compound safely, ensuring both personnel safety and environmental stewardship.
Hazard Assessment and Risk Mitigation: Understanding this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with specific risks that dictate its handling and disposal protocols.
A crucial first step in any chemical handling procedure is to consult the Safety Data Sheet (SDS). The SDS for this compound indicates that it is a combustible solid.[1] It is categorized as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2A).[1] Furthermore, it is classified as harmful to aquatic life with long-lasting effects, holding a Water Hazard Class 3 (WGK 3), signifying it as highly hazardous to water.[1] This high water hazard classification is a critical determinant for its disposal pathway, strictly prohibiting its release into sewer systems or waterways.
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Avoid ingestion and contamination of food or drink. |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | Mandates the use of eye protection. |
| Hazardous to the Aquatic Environment, Chronic | H412 | Harmful to aquatic life with long lasting effects. | Prohibits sewer disposal; requires containment. |
| Water Hazard Class | WGK 3 | Highly hazardous to water. | Reinforces the prohibition of aqueous disposal. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the selection and use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The principle here is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber, that have been tested for chemical resistance.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes that could cause serious eye irritation.[1] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger-scale operations or when handling the powder outside of a contained environment, a chemical-resistant disposable gown is recommended.
-
Respiratory Protection: When handling the solid form, especially if dust may be generated, a NIOSH-certified respirator with an appropriate particulate filter is advised to prevent inhalation.
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. The core principle is the segregation and containment of hazardous waste from the point of generation to its final destruction.
Waste Segregation and Collection
Proper segregation is critical to prevent accidental chemical reactions and to ensure that waste streams are managed appropriately.
-
Solid Waste: All solid materials contaminated with this compound, including gloves, weigh boats, paper towels, and vials, must be collected in a designated, leak-proof hazardous waste container. This container should be clearly labeled for "Solid Chemical Waste."
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for "Liquid Chemical Waste." Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
Container Labeling
Accurate and clear labeling is a critical component of a safe waste management system. It communicates the hazards to all personnel who may handle the container.
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste ."
-
The label must include the full chemical name: "This compound ." Avoid using abbreviations or chemical formulas.
-
List the primary hazards: "Harmful if Swallowed, Causes Serious Eye Irritation, Harmful to Aquatic Life ."
-
Indicate the date when the first waste was added to the container (the "accumulation start date").
Storage of Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: The waste container should be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.
Final Disposal Procedure
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full, properly labeled hazardous waste container.
-
Incineration: Due to its classification as a combustible solid and its environmental hazards, the recommended method of disposal for this compound is high-temperature incineration at a licensed hazardous waste disposal facility. This process ensures the complete destruction of the chemical, preventing its release into the environment.
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records, in accordance with institutional and regulatory requirements.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before initiating any cleanup, put on the full personal protective equipment detailed in Section 2.
-
Containment: For a solid spill, carefully cover the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department. For large or unmanageable spills, contact your emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 4-Phenylazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Handling novel chemical compounds is a cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 4-Phenylazepane hydrochloride. As a Senior Application Scientist, my focus is to synthesize technical accuracy with field-proven insights, moving beyond a simple checklist to explain the why behind each safety protocol. This document is designed to be a self-validating system for your safety procedures, grounded in authoritative sources.
The R.A.M.P. Principle: A Foundation for Safety
Before handling any chemical, it's crucial to adopt the R.A.M.P. methodology, a cornerstone of modern laboratory safety.[1][2]
-
Recognize the hazards.
-
Assess the risks of those hazards.
-
Minimize the risks through control measures.
-
Prepare for emergencies.
Given the data on similar compounds, we must assume that this compound, a solid crystalline powder, presents potential hazards upon inhalation, ingestion, and skin/eye contact.[3][4] These compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Therefore, a robust personal protective equipment (PPE) plan is not just recommended; it is imperative.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Dry Powder) | Safety glasses with side shields or a face shield. | Two pairs of powder-free nitrile gloves ("double-gloving").[7][8] | Long-sleeved laboratory coat. | N95 respirator or higher, used within a chemical fume hood or ventilated balance enclosure.[9] |
| Solution Preparation & Transfers | Chemical splash goggles or a face shield.[7] | Chemically resistant gloves (e.g., nitrile), with regular changes. | Long-sleeved laboratory coat. | To be conducted in a certified chemical fume hood. |
| Reaction Monitoring & Work-up | Chemical splash goggles.[7] | Chemically resistant gloves. | Long-sleeved laboratory coat. | To be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or coveralls over a lab coat.[7] | Air-purifying respirator with appropriate cartridges. |
Step-by-Step Guide to PPE Application and Removal
Proper donning and doffing of PPE are as critical as the equipment itself to prevent cross-contamination.
Donning PPE Workflow
-
Gown/Lab Coat: Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.
Doffing PPE Workflow (to minimize contamination)
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the appropriate waste stream.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]
Operational and Disposal Plans
Handling Procedures
-
Engineering Controls: All manipulations of this compound powder should be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[11][12]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Always work in a well-ventilated area and never work alone.[10]
-
Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.
Waste Disposal
Proper disposal is a critical final step in the safe handling of any chemical. All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated PPE (gloves, lab coats, respirator cartridges), weigh boats, and contaminated consumables must be placed in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any chemical waste down the drain.[14]
-
Empty Containers: "Empty" containers that held the dry powder are not truly empty and will contain residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Regulatory Compliance: All waste disposal must adhere to federal, state, and local regulations.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Preparedness
-
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment. For small spills of powder, carefully cover with an inert absorbent material and gently sweep it into a designated hazardous waste container.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[16]
Visualized Workflows
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the waste disposal workflow.
References
- 1. acs.org [acs.org]
- 2. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. aksci.com [aksci.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. aksci.com [aksci.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pogo.ca [pogo.ca]
- 9. resources.psi-bfm.com [resources.psi-bfm.com]
- 10. acs.org [acs.org]
- 11. acs.org [acs.org]
- 12. acs.org [acs.org]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. health.qld.gov.au [health.qld.gov.au]
- 15. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 16. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
